molecular formula C9H18N2O3 B3257903 Ala-ile CAS No. 29727-65-9

Ala-ile

Cat. No.: B3257903
CAS No.: 29727-65-9
M. Wt: 202.25 g/mol
InChI Key: ZSOICJZJSRWNHX-ACZMJKKPSA-N
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Description

Ala-Ile is a dipeptide formed from L-alanyl and L-isoleucine residues. It has a role as a metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-4-5(2)7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOICJZJSRWNHX-ACZMJKKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028690
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29727-65-9
Record name Alanylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028690
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Ala-Ile Dipeptide: A Review of Its Putative Functions in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature explicitly detailing the specific functions of the Ala-Ile (Alanine-Isoleucine) dipeptide in cellular processes is currently limited. This guide synthesizes the available information on this compound, general dipeptide metabolism, and the individual roles of its constituent amino acids, Alanine (B10760859) and Isoleucine, to provide a comprehensive overview for research and drug development professionals. The content herein is intended to highlight areas for future investigation and should be interpreted with the understanding that direct evidence for many of the discussed functions of this compound is not yet established.

Introduction

The dipeptide this compound, formed from the amino acids L-alanine and L-isoleucine, is a naturally occurring molecule recognized primarily as a metabolite.[1] While extensive research has been conducted on the individual roles of alanine and isoleucine in cellular signaling and metabolism, the specific functions of the this compound dipeptide remain largely unexplored. Dipeptides, in general, are known to be intermediates in protein digestion and catabolism, and some have been shown to possess physiological or cell-signaling effects.[2] This guide will delve into the known aspects of this compound, including its physicochemical properties, and extrapolate its potential cellular functions based on the broader understanding of dipeptide transport, metabolism, and the signaling roles of its constituent amino acids.

Physicochemical Properties of this compound

The structural and chemical properties of this compound are foundational to understanding its potential biological interactions. Recent studies have investigated its conformational properties and self-assembly mechanisms, particularly in the context of nanotechnology and biomaterials.[3][4]

Table 1: Physicochemical Properties of L-Alanyl-L-Isoleucine

PropertyValueSource
Molecular Formula C9H18N2O3[1]
Molecular Weight 202.25 g/mol [1]
IUPAC Name (2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoic acid[1]
LogP (estimated) -2.05[1]

These properties, particularly its hydrophilicity as indicated by the LogP value, influence its solubility and transport across cellular membranes.

Cellular Uptake and Metabolism of Dipeptides

While specific transporters for this compound have not been definitively identified, the general mechanisms of dipeptide uptake are well-characterized and likely apply.

Intestinal Absorption

Dipeptides are absorbed in the small intestine by peptide transporters, with PEPT1 being the primary carrier.[5] Studies have shown that the absorption of amino acids can be more efficient when they are presented as dipeptides compared to their free forms.[6] Once absorbed by the intestinal epithelial cells, dipeptides are typically hydrolyzed into their constituent amino acids by cytosolic peptidases before entering the portal circulation.[2][7]

Cellular Uptake

In peripheral tissues, the uptake of dipeptides is less well understood than in the intestine. However, various peptide transporters are expressed in different cell types, which could potentially mediate the uptake of this compound.[8][9]

Intracellular Hydrolysis and Metabolic Fate

Following uptake, dipeptides like this compound are expected to be rapidly hydrolyzed by intracellular peptidases into L-alanine and L-isoleucine.[10] The metabolic fate of this compound is therefore dictated by the individual metabolic pathways of these two amino acids.[11][12][13][14]

Dietary Protein Dietary Protein This compound Dipeptide This compound Dipeptide Dietary Protein->this compound Dipeptide Digestion Intestinal Lumen Intestinal Lumen This compound Dipeptide->Intestinal Lumen Enterocyte Enterocyte Intestinal Lumen->Enterocyte PEPT1 Alanine + Isoleucine Alanine + Isoleucine Enterocyte->Alanine + Isoleucine Cytosolic Peptidases Portal Circulation Portal Circulation Alanine + Isoleucine->Portal Circulation Metabolic Pathways Metabolic Pathways Alanine + Isoleucine->Metabolic Pathways Peripheral Tissues Peripheral Tissues Portal Circulation->Peripheral Tissues Cellular Uptake Cellular Uptake Peripheral Tissues->Cellular Uptake Peptide Transporters Intracellular this compound Intracellular this compound Cellular Uptake->Intracellular this compound Intracellular this compound->Alanine + Isoleucine Intracellular Peptidases cluster_0 L-Alanine Signaling L-Alanine L-Alanine AMPK Activation AMPK Activation L-Alanine->AMPK Activation Metabolic Gene Expression Metabolic Gene Expression L-Alanine->Metabolic Gene Expression Anti-apoptotic Pathways Anti-apoptotic Pathways L-Alanine->Anti-apoptotic Pathways cluster_1 L-Isoleucine Signaling L-Isoleucine L-Isoleucine mTOR Pathway Activation mTOR Pathway Activation L-Isoleucine->mTOR Pathway Activation Glucose Uptake Glucose Uptake L-Isoleucine->Glucose Uptake Protein Synthesis Protein Synthesis mTOR Pathway Activation->Protein Synthesis Hypothesis: this compound has a specific cellular function Hypothesis: this compound has a specific cellular function In Vitro Studies In Vitro Studies Hypothesis: this compound has a specific cellular function->In Vitro Studies Cellular Uptake Assays Cellular Uptake Assays In Vitro Studies->Cellular Uptake Assays Radiolabeled this compound Metabolism Studies Metabolism Studies In Vitro Studies->Metabolism Studies Mass Spectrometry Signaling Pathway Analysis Signaling Pathway Analysis In Vitro Studies->Signaling Pathway Analysis Western Blot Identify Transporters Identify Transporters Cellular Uptake Assays->Identify Transporters Determine Hydrolysis Rate & Fate Determine Hydrolysis Rate & Fate Metabolism Studies->Determine Hydrolysis Rate & Fate Identify Affected Pathways Identify Affected Pathways Signaling Pathway Analysis->Identify Affected Pathways In Vivo Studies In Vivo Studies Identify Transporters->In Vivo Studies Determine Hydrolysis Rate & Fate->In Vivo Studies Identify Affected Pathways->In Vivo Studies Animal Models Animal Models In Vivo Studies->Animal Models Pharmacokinetic & Pharmacodynamic Studies Pharmacokinetic & Pharmacodynamic Studies Animal Models->Pharmacokinetic & Pharmacodynamic Studies Therapeutic Potential Therapeutic Potential Pharmacokinetic & Pharmacodynamic Studies->Therapeutic Potential

References

The Biological Frontier of Alanine-Isoleucine Peptides: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bioactive peptides, short chains of amino acids, have emerged as highly specific and potent modulators of biological processes, offering promising avenues for therapeutic intervention. Within this diverse class of molecules, peptides containing the amino acids Alanine (B10760859) (Ala) and Isoleucine (Ile) are of particular interest. Alanine, with its small and chemically inert methyl side chain, provides structural simplicity and flexibility, and is often found in peptides targeting enzymes like Dipeptidyl peptidase-IV (DPP-IV). Isoleucine, a hydrophobic, branched-chain amino acid, is crucial for interactions within hydrophobic pockets of target proteins and is frequently associated with antihypertensive, antidiabetic, and antimicrobial activities. This technical guide provides an in-depth exploration of the biological activities of peptides containing Alanine and Isoleucine, focusing on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their characterization.

Peptide Synthesis: A Foundational Protocol

The reliable synthesis of peptides is the cornerstone of their study and therapeutic application. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for creating custom peptide sequences.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for SPPS using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

  • Resin Preparation: The synthesis begins with an amino acid-loaded resin (e.g., Wang or Rink Amide resin). The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes within a peptide synthesis vessel.[1]

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% piperidine (B6355638) solution in DMF. This is typically done in two steps: a brief 5-minute treatment followed by a longer 15-minute treatment.[1]

  • Washing: To remove residual piperidine and byproducts, the resin is washed thoroughly and alternately with DMF and dichloromethane (B109758) (DCM).[1]

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH or Fmoc-Ile-OH) is activated. This is achieved by dissolving the amino acid (3 equivalents) with a coupling agent like HCTU (2.9 equivalents) in DMF. The activated amino acid solution is then added to the resin along with a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents). The reaction proceeds for 1-2 hours.[1]

  • Chain Elongation: Steps 2 through 4 are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed. This is accomplished by treating the resin with a cleavage cocktail, commonly a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane.[2]

  • Purification: The crude peptide is recovered by precipitation with cold ether and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

  • Verification: The final product's identity and purity are confirmed using mass spectrometry and analytical HPLC.

cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Wash1 3. Washing (DMF / DCM) Deprotection->Wash1 Removes Fmoc group Coupling 4. Amino Acid Coupling (Activated AA + DIPEA) Wash1->Coupling Prepares for coupling Wash2 Washing (DMF / DCM) Coupling->Wash2 Adds next AA Wash2->Deprotection Cycle for next AA FinalCleavage 5. Final Cleavage & Deprotection (TFA) Wash2->FinalCleavage After last AA Start 1. Start with Fmoc-AA-Resin Start->Deprotection Purify 6. Purification (RP-HPLC) FinalCleavage->Purify End Final Peptide Purify->End

Fig 1. Workflow for Solid-Phase Peptide Synthesis (SPPS).

Key Biological Activities and Mechanisms

Peptides containing alanine and isoleucine exhibit a range of biological activities with significant therapeutic potential. The hydrophobic nature of isoleucine and the structural role of alanine are key determinants of these functions.

Antihypertensive Activity: ACE Inhibition

Angiotensin-Converting Enzyme (ACE) is a critical regulator of blood pressure through the Renin-Angiotensin System (RAS). It converts angiotensin I into angiotensin II, a potent vasoconstrictor. Peptides that inhibit ACE can therefore have a powerful antihypertensive effect. The presence of hydrophobic amino acid residues, such as isoleucine, is often linked to high ACE inhibitory activity.[3]

A study on walnut glutelin-1 hydrolysates identified the decapeptide Phe-Val-Ile-Glu-Pro-Asn-Ile-Thr-Pro-Ala (FVIEPNITPA) , which contains both isoleucine and alanine.[4] This peptide demonstrated a significant antihypertensive effect in spontaneously hypertensive rats, showcasing the potential of Ala-Ile containing peptides in cardiovascular health.[4]

Peptide SequenceSourceActivityQuantitative DataInhibition Mode
FVIEPNITPA Walnut Glutelin-1ACE InhibitionAntihypertensive effect observed in vivoNot specified
IQDKEGIPPDQQRBlack TeaACE InhibitionIC50: 121.11 ± 3.38 µmol/LUncompetitive
RVFDGAVGinkgo Biloba SeedsACE InhibitionIC50: 1.006 mMCompetitive

Table 1: Quantitative data for selected ACE inhibitory peptides. FVIEPNITPA is a key example containing both Alanine and Isoleucine.

  • Reagents: ACE solution (from rabbit lung), substrate (Hippuryl-His-Leu or HHL), test peptide, and a positive control (e.g., Captopril).[4]

  • Procedure: The test peptide, dissolved in a buffer, is pre-incubated with the ACE solution at 37°C.

  • Reaction Initiation: The HHL substrate is added to the mixture to start the enzymatic reaction.

  • Reaction Termination: After a set incubation period (e.g., 30-60 minutes), the reaction is stopped by adding an acid, such as HCl.

  • Quantification: The amount of hippuric acid (HA) produced is quantified by RP-HPLC by measuring absorbance at ~228 nm.

  • Calculation: The ACE inhibitory activity is calculated using the formula: Inhibition (%) = [(Ac - As) / Ac] × 100, where Ac is the absorbance of the control (without inhibitor) and As is the absorbance of the sample containing the peptide.[4] The IC50 value, the concentration of peptide required to inhibit 50% of ACE activity, is then determined from a dose-response curve.[4]

Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage by AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion by Vasoconstriction Vasoconstriction & Aldosterone Release AngiotensinII->Vasoconstriction BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase ACE ACE Renin Renin Peptide This compound Peptide (e.g., FVIEPNITPA) Peptide->ACE Inhibition

Fig 2. Inhibition of the Renin-Angiotensin System by an this compound peptide.
Antidiabetic Activity: DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that degrades incretin (B1656795) hormones like GLP-1 and GIP, which are responsible for stimulating insulin (B600854) secretion after a meal. Inhibiting DPP-IV prolongs the action of these hormones, making it an effective strategy for managing type-2 diabetes. Peptides with hydrophobic amino acids like Isoleucine at the N-terminal position are known to be potent DPP-IV inhibitors.[5][6]

While a single peptide with both Ala and Ile and a reported IC50 was not identified in the surveyed literature, studies highlight their individual importance. A peptide from goat's milk, ILDKVGINY , was identified, and a synthetic variant where Leu was replaced with a second Isoleucine (II DKVGINY) showed significantly enhanced DPP-IV inhibitory activity.[5] This underscores the critical role of isoleucine in binding to the hydrophobic pocket of the DPP-IV active site.[5]

Peptide SequenceSource / TypeActivityQuantitative Data
II DKVGINYSynthetic (based on goat milk peptide)DPP-IV InhibitionIC50: 0.577 mg/mL
I LDKVGINYGoat Milk β-lactoglobulinDPP-IV InhibitionIC50: 1.431 mg/mL
LPA FA Walnut ProteinDPP-IV Inhibitionin situ IC50: 267.9 ± 7.2 µM
I PIQuinoaDPP-IV InhibitionIC50: 5.25 ± 0.16 µM

Table 2: Quantitative data for selected DPP-IV inhibitory peptides. Examples highlight the potent contribution of Isoleucine (I) and Alanine (A).

  • Cell Culture: Caco-2 cells are cultured to form a differentiated monolayer, which naturally expresses DPP-IV.

  • Reagents: DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide), test peptide, and a positive control (e.g., Vildagliptin).

  • Procedure: The Caco-2 cell monolayer is washed, and the test peptide at various concentrations is added and incubated.

  • Reaction: The substrate is added to the wells. The DPP-IV enzyme on the cell surface cleaves the substrate, releasing p-nitroanilide (a colored product).

  • Quantification: The absorbance of the released p-nitroanilide is measured over time using a microplate reader at ~405 nm.

  • Calculation: The rate of reaction is determined, and the percent inhibition is calculated relative to a control without the peptide. The IC50 value is determined from the dose-response curve.[5][7]

Food Food Intake GLP1 Incretins (GLP-1, GIP) Food->GLP1 Stimulates release Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive Inactive Metabolites GLP1->Inactive Degradation by Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowered Insulin->Glucose DPPIV DPP-IV Enzyme Peptide Ile-containing Peptide Peptide->DPPIV Inhibition

Fig 3. Mechanism of DPP-IV inhibition by an Isoleucine-containing peptide.
Anti-inflammatory Activity: NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, it is held in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of inflammatory genes. Peptides can inhibit this pathway at several points, such as by blocking the interaction of key signaling proteins or preventing NF-κB from binding to DNA.[8][9]

Peptide Type / TargetMechanism of Action
NEMO-Binding Domain (NBD) PeptideBlocks the association of NEMO with the IKK complex, preventing IκB phosphorylation.[8]
AIP6 (RLRWR)Interacts directly with the p65 subunit of NF-κB, inhibiting its DNA-binding activity.[9]
NLS-containing peptidesContain a Nuclear Localization Sequence to competitively inhibit the nuclear import of NF-κB.[10]

Table 3: Examples of peptides that inhibit the NF-κB signaling pathway.

  • Cell Line: A cell line (e.g., HeLa or HEK293) is stably transfected with a reporter plasmid. This plasmid contains a reporter gene (e.g., Luciferase or β-galactosidase) under the control of a promoter with multiple NF-κB binding sites.

  • Cell Treatment: Cells are pre-treated with various concentrations of the inhibitory peptide for a set period.

  • Stimulation: The cells are then stimulated with a pro-inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to activate the NF-κB pathway.[11]

  • Lysis and Assay: After stimulation, the cells are lysed, and the activity of the reporter enzyme (Luciferase or β-galactosidase) is measured using a luminometer or spectrophotometer, respectively.[11]

  • Analysis: A reduction in reporter gene activity in peptide-treated cells compared to stimulated controls indicates inhibition of the NF-κB pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_p50_p65 IκB - p50/p65 (Inactive NF-κB) IKK->IkB_p50_p65 Phosphorylates IκB p50_p65 p50/p65 (Active NF-κB) IkB_p50_p65->p50_p65 IκB degrades, releasing NF-κB p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Peptide Inhibitory Peptide (e.g., NBD Peptide) Peptide->IKK Inhibition DNA DNA Genes Inflammatory Gene Expression DNA->Genes Activates p50_p65_nuc->DNA Binds to Promoter

Fig 4. Inhibition of the canonical NF-κB signaling pathway by a peptide.
Antimicrobial Activity

Antimicrobial peptides (AMPs) represent a crucial part of the innate immune system and are promising alternatives to conventional antibiotics. Their mechanism often involves disrupting the integrity of microbial cell membranes. Hydrophobicity is a key characteristic of many AMPs, allowing them to interact with and insert into the lipid bilayer. Isoleucine, as a hydrophobic amino acid, contributes significantly to this property.

A notable example is the cyclotetrapeptide cyclo-(isoleucyl-prolyl-leucyl-alanyl) , isolated from marine gamma-proteobacteria, which exhibits both antimicrobial and anthelmintic activities.[12]

Peptide SequenceSourceTarget OrganismsQuantitative Data
cyclo-(Ile-Pro-Leu-Ala) Marine Gamma-proteobacteriaBacteria, HelminthsNot specified
TTMPLWα-CaseinE. coli, S. aureus, M. luteus, C. albicansGrowth inhibition observed
PGTAVFKSoybeanE. coli, S. aureus, M. luteus, C. albicansGrowth inhibition observed

Table 4: Examples of antimicrobial peptides. The cyclo-peptide contains both Alanine and Isoleucine.

  • Microorganism Preparation: A standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium.

  • Peptide Dilution: The test peptide is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: The standardized microbial suspension is added to each well containing the peptide dilutions.

  • Controls: Positive (broth with microorganism and a known antibiotic like ampicillin) and negative (broth with microorganism only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Conclusion and Future Outlook

Peptides that contain both alanine and isoleucine residues are versatile molecules with a broad spectrum of biological activities, including antihypertensive, antidiabetic, anti-inflammatory, and antimicrobial effects. The hydrophobic character of isoleucine is frequently critical for binding to target enzymes and membranes, while alanine provides structural utility. The specific examples and quantitative data presented in this guide, such as the antihypertensive activity of FVIEPNITPA, highlight the significant therapeutic potential of this peptide class.

Future research should focus on the systematic screening and design of novel this compound containing peptides. The combination of in silico methods like molecular docking with high-throughput synthesis and bioactivity screening will be essential for discovering new lead compounds. Furthermore, detailed structure-activity relationship (SAR) studies will elucidate the precise roles of alanine and isoleucine positioning and context, paving the way for the rational design of next-generation peptide therapeutics with enhanced potency, stability, and specificity.

References

Ala-Ile dipeptide discovery and natural occurrence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Dipeptide Alanyl-Isoleucine (Ala-Ile)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-Alanyl-L-Isoleucine (this compound) is a small biomolecule composed of the amino acids Alanine and Isoleucine linked by a peptide bond. While the individual constituent amino acids are fundamental to proteomics and metabolism, the dipeptide itself is part of a growing field of interest regarding the biological activity of small peptides. These molecules, derived from dietary protein digestion or endogenous protein turnover, can possess unique physiological properties distinct from free amino acids. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and key experimental methodologies related to this compound. It includes detailed protocols for its chemical synthesis and quantification, structured tables of its physicochemical properties, and workflow diagrams to illustrate these processes, serving as a core resource for researchers in biochemistry, nutrition, and pharmacology.

Discovery and Historical Context

The specific discovery of the this compound dipeptide is not marked by a singular event but is intrinsically linked to the foundational era of peptide chemistry pioneered by Emil Fischer at the beginning of the 20th century. Fischer's seminal work established the nature of the peptide bond as the fundamental linkage between amino acids, a discovery that earned him the Nobel Prize in Chemistry in 1902.

Following his successful synthesis of the first dipeptide, glycyl-glycine, in 1901, Fischer's laboratory systematically synthesized a multitude of other small peptides to validate his peptide theory of protein structure. Historical records from this period, such as the "Berichte der deutschen chemischen Gesellschaft," document the synthesis of numerous simple dipeptides. While a specific publication for this compound is not prominent, its synthesis falls within the logical progression of this systematic work, which focused on combining different known amino acids to understand their bonding and properties. The methods developed by Fischer, involving the reaction of an amino acid ester with an amino acid chloride, laid the essential groundwork for all subsequent peptide synthesis.

Natural Occurrence

This compound is a naturally occurring dipeptide resulting from the breakdown of proteins. As a metabolite, it can be found in various biological tissues and fluids.

  • Food Sources : Proteomic and metabolomic studies have detected the presence of this compound in several protein-rich foods. It has been identified, though not typically quantified, in meats such as chicken (Gallus gallus), various anatidae (e.g., duck), and domestic pig (Sus scrofa domestica)[1]. Its presence in these sources is a result of natural enzymatic proteolysis that occurs post-mortem during meat aging and processing, such as in the production of dry-cured hams[2][3].

  • Endogenous Metabolite : Dipeptides are produced during the digestion of dietary proteins by enzymes like dipeptidyl peptidase[4]. They are also products of intracellular protein catabolism. These small peptides can be absorbed by the intestines, often more rapidly than free amino acids, via specific transporters like PepT1[5].

While this compound has been identified in these sources, specific concentration data in various tissues or food products is not widely available in the current scientific literature. The focus of most quantitative studies has been on the constituent free amino acids rather than the dipeptide itself.

Quantitative Data

Quantitative data regarding the concentration of this compound in biological matrices is sparse. However, its fundamental physicochemical properties have been computed and are essential for its detection and analysis.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₃PubChem[6]
IUPAC Name (2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoic acidPubChem[6]
Average Molecular Weight 202.25 g/mol PubChem[6]
Monoisotopic Mass 202.13174244 DaPubChem[6]
CAS Number 29727-65-9PubChem[6]
Topological Polar Surface Area 92.4 ŲPubChem[6]
Computed LogP (XLogP3) -2.6PubChem[6]
Physical Description Solid (Predicted)HMDB[6]

Experimental Protocols

The following sections provide detailed methodologies for the chemical synthesis of this compound and its quantification from biological samples.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which allows for the efficient and controlled assembly of the peptide chain on a solid support.

Objective : To synthesize the dipeptide H-Ala-Ile-OH.

Materials :

  • Rink Amide resin or pre-loaded Fmoc-Ile-Wang resin

  • Fmoc-Ala-OH (3 eq)

  • Fmoc-Ile-OH (for loading if resin is not pre-loaded)

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (3 eq)

  • Base: DIEA (N,N-Diisopropylethylamine) (6 eq)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine (B6355638) in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid Phase Synthesis vessel, shaker, filtration apparatus

Methodology :

  • Resin Preparation :

    • If using Rink Amide resin, the first amino acid (Isoleucine) must be coupled to the resin. If using pre-loaded Fmoc-Ile-Wang resin, proceed to step 2.

    • Place the resin in the synthesis vessel.

    • Swell the resin in DMF for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (for pre-loaded resin or after a coupling step) :

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Coupling of Alanine) :

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIEA (6 eq) to the vial and vortex briefly. This is the activation step.

    • Immediately add the activated amino acid solution to the deprotected resin from step 2.

    • Agitate the mixture at room temperature for 1-2 hours.

    • To confirm reaction completion, perform a qualitative ninhydrin (B49086) (Kaiser) test on a few resin beads. A negative result (beads remain colorless) indicates successful coupling.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Final Fmoc Deprotection :

    • Repeat the deprotection procedure described in step 2 to remove the Fmoc group from the N-terminal Alanine.

  • Cleavage and Deprotection :

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/H₂O/TIS) to the resin.

    • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups (though Ala and Ile do not have them).

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin once more with a small amount of fresh TFA to ensure complete recovery.

  • Peptide Precipitation and Purification :

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of TFA).

    • A white precipitate of the this compound dipeptide will form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Quantification of this compound from Tissue by LC-MS/MS

This protocol describes a general workflow for extracting and quantifying small molecules like dipeptides from a complex biological matrix, such as chicken muscle, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective : To determine the concentration of this compound in a tissue sample.

Materials :

  • Tissue sample (e.g., chicken breast muscle)

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Extraction Solvent: 80% Methanol in water, pre-chilled to -20°C

  • Stable isotope-labeled internal standard (SIL-IS): Ala-[¹³C₉,¹⁵N₂]-Ile (if available, for accurate quantification) or a non-endogenous similar dipeptide.

  • Centrifuge, vortex mixer

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

  • Chromatography column (e.g., HILIC or C18 reverse-phase)

Methodology :

  • Sample Preparation and Homogenization :

    • Weigh approximately 50 mg of frozen tissue.

    • Place the tissue in a 2 mL tube with ceramic beads.

    • Add 1 mL of cold (-20°C) 80% methanol. If using an internal standard, spike it into the solvent at a known concentration.

    • Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform suspension is achieved.

  • Protein Precipitation and Extraction :

    • Incubate the homogenate at -20°C for 60 minutes to facilitate protein precipitation.

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the small molecule metabolites including this compound.

  • Sample Clarification and Preparation for Injection :

    • Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex thoroughly and centrifuge again at 14,000 x g for 10 minutes to pellet any remaining insoluble material.

    • Transfer the final supernatant to an LC autosampler vial.

  • LC-MS/MS Analysis :

    • Chromatography : Inject the sample onto the LC system. Separation is typically achieved using a gradient elution on a HILIC column, which is well-suited for polar compounds like dipeptides.

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start at high %B, gradually decrease to elute polar compounds.

    • Mass Spectrometry : Analyze the eluent using a mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

      • Precursor Ion (Q1) : The protonated molecular ion of this compound, [M+H]⁺ = m/z 203.14.

      • Product Ions (Q3) : Select at least two characteristic fragment ions for quantification and qualification. Fragmentation of the peptide bond is common. Potential fragments include the immonium ion of Alanine (m/z 44.0) or Isoleucine (m/z 86.1), or other fragments resulting from neutral losses.

        • Example MRM Transition 1 (Quantifier): 203.14 -> 86.1

        • Example MRM Transition 2 (Qualifier): 203.14 -> 72.1

    • Monitor the corresponding MRM transitions for the stable isotope-labeled internal standard.

  • Quantification :

    • Generate a standard curve by analyzing known concentrations of a pure this compound standard prepared in a similar matrix.

    • Calculate the peak area ratio of the analyte (this compound) to the internal standard.

    • Determine the concentration of this compound in the sample by interpolating its peak area ratio onto the standard curve. The final concentration is reported as µg/g or nmol/g of tissue.

Visualizations: Workflows and Pathways

Diagram: Experimental Workflow for this compound Synthesis

G cluster_prep 1. Resin Preparation cluster_couple 2. Coupling cluster_final 3. Finalization Resin Fmoc-Ile-Wang Resin Swell Swell in DMF Resin->Swell Deprotect_Ile Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Ile Couple Couple to H-Ile-Resin Deprotect_Ile->Couple Activate Activate Fmoc-Ala-OH (HATU/DIEA in DMF) Activate->Couple Wash_DMF Wash with DMF Couple->Wash_DMF Deprotect_Ala Final Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF->Deprotect_Ala Cleave Cleave from Resin (95% TFA Cocktail) Deprotect_Ala->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Final_Product Final_Product Purify->Final_Product Pure H-Ala-Ile-OH

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

Diagram: Workflow for this compound Quantification

G cluster_extraction 1. Sample Extraction cluster_prep 2. Sample Preparation cluster_analysis 3. LC-MS/MS Analysis Tissue Tissue Sample (~50mg) Homogenize Homogenize in 80% Methanol + SIL-IS Tissue->Homogenize Precipitate Precipitate Protein (-20°C) Homogenize->Precipitate Centrifuge1 Centrifuge (14,000g) Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Dry Extract Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Centrifuge2 Centrifuge & Transfer to LC Vial Reconstitute->Centrifuge2 LC HILIC Separation Centrifuge2->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Quantify Quantify vs. Standard Curve MS->Quantify Result Result Quantify->Result This compound Concentration (µg/g tissue)

Caption: Workflow for LC-MS/MS Quantification of this compound in Tissue.

Biological Activity and Signaling

The specific biological activities of the this compound dipeptide are not yet well-characterized. However, the broader class of di- and tripeptides is known to be biologically active. Amino acids and their derivatives are key signaling molecules that inform the cell of its nutritional status, with the mTOR (mechanistic Target of Rapamycin) pathway being a central regulator. The mTORC1 complex, in particular, integrates signals from growth factors and nutrients (like amino acids) to control protein synthesis, cell growth, and autophagy. While specific amino acids like leucine (B10760876) are known potent activators of mTORC1, the direct effect of the this compound dipeptide on this or other signaling pathways has not been elucidated and remains an area for future research. Any potential bioactivity would depend on its stability, absorption, and ability to interact with cellular receptors or transporters.

References

Physicochemical Properties of the Ala-Ile Peptide Bond: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide bond, the fundamental linkage in proteins and peptides, dictates the structural and functional properties of these vital biomolecules. The specific characteristics of a peptide bond are significantly influenced by the nature of the flanking amino acid residues. This technical guide provides a comprehensive analysis of the physicochemical properties of the peptide bond formed between L-Alanine (Ala) and L-Isoleucine (Ile). The Ala-Ile motif, featuring a small, non-polar alanine (B10760859) residue and a bulky, hydrophobic isoleucine residue, presents a unique combination of steric and electronic properties that are critical in various biological contexts and in the design of peptide-based therapeutics. This document delves into the structural geometry, thermodynamic stability, and experimental characterization of the this compound peptide bond, offering valuable insights for researchers in the fields of biochemistry, structural biology, and drug discovery.

Physicochemical Characteristics of the this compound Dipeptide

The this compound dipeptide is a molecule formed from the amino acids L-alanine and L-isoleucine through a peptide bond. It is considered a metabolite and has been detected in various foods[1]. The presence of the hydrophobic side chains of both alanine (a methyl group) and isoleucine (a sec-butyl group) renders the dipeptide non-polar. This hydrophobicity plays a crucial role in the folding of proteins, often driving these residues to the interior of the protein structure to minimize contact with the aqueous environment.

Structural Properties of the this compound Peptide Bond

Bond Lengths and Angles

The peptide bond (C-N) exhibits partial double bond character due to resonance, resulting in a planar and rigid structure. This planarity restricts rotation around the C-N bond, significantly influencing the secondary structure of peptides and proteins. The table below summarizes key bond lengths and angles for the Z-Ala-Ile-OH dipeptide, which can be considered representative of the this compound peptide bond geometry.

Parameter Value (Z-Ala-Ile-OH) Typical Value in Peptides
Bond Lengths (Å)
C-N (Peptide Bond)1.331.32 - 1.33
C=O1.231.23 - 1.24
N-Cα (Ala)1.461.45 - 1.47
Cα-C (Ala)1.521.51 - 1.53
N-Cα (Ile)1.451.45 - 1.47
Cα-C (Ile)1.531.51 - 1.53
Bond Angles (°)
Cα-C-N116114 - 118
C-N-Cα121120 - 123
O=C-N123122 - 125

Data for Z-Ala-Ile-OH is derived from the publication by I. T. Georgieva et al. (2023)[2][3]. Typical values are from general protein and peptide structural studies.

Conformational Properties

The conformation of the this compound dipeptide is largely determined by the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. The bulky side chain of isoleucine imposes significant steric hindrance, restricting the allowable (φ, ψ) angles for the alanine residue preceding it. This steric clash influences the local secondary structure, making certain conformations more favorable than others. Molecular dynamics simulations have shown that this compound dipeptides can self-assemble into microtubes, indicating a propensity for ordered structures[3].

Thermodynamic Properties of the this compound Peptide Bond

The formation of a peptide bond is a condensation reaction that is thermodynamically unfavorable in an aqueous environment, requiring an input of free energy[4][5][6]. Conversely, the hydrolysis of a peptide bond is a thermodynamically favorable (exergonic) process[7][8].

Peptide Bond Formation

The Gibbs free energy change (ΔG) for the formation of a dipeptide in aqueous solution is positive, indicating a non-spontaneous process. In biological systems, peptide bond formation is coupled with ATP hydrolysis to drive the reaction forward. While specific experimental thermodynamic data for this compound formation is scarce, the ΔG for the formation of a generic peptide bond in water is estimated to be in the range of +2 to +4 kcal/mol[4].

Peptide Bond Hydrolysis

The hydrolysis of the peptide bond is a spontaneous process with a negative ΔG. However, the reaction is kinetically very slow under physiological conditions, with a half-life of several hundred years. This kinetic stability is crucial for the integrity of proteins. The enthalpy of hydrolysis (ΔH) for a peptide bond is generally exothermic, releasing heat[9][10][11]. The presence of the bulky isoleucine residue may influence the rate of hydrolysis, potentially providing some steric protection against enzymatic cleavage compared to less hindered peptide bonds.

Thermodynamic Parameter Peptide Bond Formation Peptide Bond Hydrolysis
Gibbs Free Energy (ΔG) Endergonic (Positive)Exergonic (Negative)
Enthalpy (ΔH) Endothermic (Positive)Exothermic (Negative)
Entropy (ΔS) NegativePositive

These are general values for peptide bonds in an aqueous solution.

Experimental Protocols for Characterization

The physicochemical properties of the this compound peptide bond can be elucidated using a combination of analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.

Experimental Protocol: 2D NMR Analysis of this compound Dipeptide

  • Sample Preparation:

    • Dissolve the this compound dipeptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

    • Adjust the pH to a desired value (e.g., physiological pH 7.4) using dilute NaOD or DCl.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • 1D ¹H NMR Spectrum Acquisition:

    • Acquire a one-dimensional proton NMR spectrum to assess sample purity and concentration.

    • Typical parameters: 32-64 scans, 1-2 second relaxation delay.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy) Acquisition:

    • This experiment identifies protons that are scalar-coupled (typically through 2-3 bonds).

    • Acquire a COSY spectrum to correlate the α-proton of alanine with its methyl protons and the α-proton of isoleucine with its β, γ, and δ protons.

    • Typical parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) Acquisition:

    • This experiment shows correlations between all protons within a spin system.

    • Acquire a TOCSY spectrum to confirm the full spin systems of both the alanine and isoleucine residues.

    • Typical parameters: 256-512 increments, 16-32 scans per increment, mixing time of 60-80 ms.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

    • This experiment identifies protons that are close in space (through-space interactions, typically < 5 Å).

    • Acquire a NOESY spectrum to determine the spatial proximity of protons from the Ala and Ile residues, providing information on the peptide's conformation.

    • Typical parameters: 256-512 increments, 16-64 scans per increment, mixing time of 100-300 ms.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances based on the COSY and TOCSY spectra.

    • Use the NOESY cross-peaks to generate distance restraints for conformational analysis and structure calculation.

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Experimental Protocol: X-Ray Crystallography of this compound Dipeptide

  • Crystallization:

    • Dissolve the purified this compound dipeptide in a suitable solvent (e.g., water or a water/ethanol mixture) to a high concentration (e.g., 10-50 mg/mL).

    • Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants (e.g., polyethylene (B3416737) glycols, salts), buffers, and temperatures. The unprotected this compound dipeptide has been reported to crystallize in a hexagonal space group P6₁[3].

    • Optimize the conditions that yield single, well-diffracting crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer[12][13][14].

    • Rotate the crystal in the X-ray beam to collect a complete dataset of diffraction intensities.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem using direct methods or molecular replacement (if a similar structure is available).

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data to improve its geometry and fit to the electron density.

  • Analysis:

    • Analyze the final refined structure to determine precise bond lengths, bond angles, and torsion angles of the this compound peptide bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and sequence of peptides.

Experimental Protocol: MALDI-TOF-MS Analysis of this compound Dipeptide

  • Sample Preparation:

    • Dissolve the this compound dipeptide in a 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (1:1 v/v) solution to a concentration of approximately 1-10 pmol/µL.

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50% acetonitrile/0.1% TFA solution.

  • Spotting:

    • On a MALDI target plate, spot 1 µL of the peptide solution and let it air dry.

    • Overlay the dried sample spot with 1 µL of the matrix solution and allow it to co-crystallize.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in positive ion reflector mode. The instrument will be calibrated using a standard peptide mixture.

    • The expected monoisotopic mass for [this compound+H]⁺ is approximately 203.14 Da.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the parent ion (m/z 203.14) for fragmentation using LIFT-TOF/TOF or collision-induced dissociation (CID).

    • Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence. The fragmentation pattern will be characteristic of the this compound sequence.

Biological Relevance and Signaling Pathways

While the this compound dipeptide itself is not a known signaling molecule, the this compound motif is found within numerous proteins and bioactive peptides, where it contributes to their structure and function.

Role in Protein Structure

The hydrophobic nature of both alanine and isoleucine, coupled with the steric bulk of isoleucine, makes the this compound motif a common constituent of hydrophobic cores in globular proteins and in transmembrane domains. The conformational constraints imposed by this motif can influence the formation of secondary structures like α-helices and β-sheets.

This compound in Bioactive Peptides

The this compound sequence can be part of larger peptides with specific biological activities. For example, peptides containing this motif are being investigated for their potential as therapeutic agents, including in the development of anticancer peptides and other drug candidates[15]. The physicochemical properties of the this compound bond contribute to the overall stability, hydrophobicity, and receptor-binding affinity of these peptides.

Potential Signaling Involvement

Although no specific signaling pathway is directly regulated by the this compound dipeptide, small peptides can be absorbed in the gut and may exert biological effects. The diagram below illustrates a general workflow for how a dipeptide like this compound could be generated, absorbed, and potentially influence cellular processes.

Signaling_Pathway Protein Dietary/Endogenous Protein Proteolysis Proteolysis (e.g., by proteases) Protein->Proteolysis AlaIle This compound Dipeptide Proteolysis->AlaIle Absorption Intestinal Absorption (Peptide Transporters) AlaIle->Absorption Bioactive Incorporation into Bioactive Peptides AlaIle->Bioactive Degradation Hydrolysis to Amino Acids AlaIle->Degradation Circulation Systemic Circulation Absorption->Circulation Cell Target Cell Circulation->Cell Metabolism Cellular Metabolism/ Signaling Modulation Cell->Metabolism

General workflow of dipeptide generation and potential biological fate.

Conclusion

The this compound peptide bond, characterized by the interplay of the small alanine and bulky isoleucine side chains, exhibits distinct physicochemical properties that are fundamental to its role in the structure and function of peptides and proteins. Its hydrophobicity, steric constraints, and thermodynamic stability are key factors influencing protein folding, enzymatic stability, and the bioactivity of peptides containing this motif. The experimental methodologies outlined in this guide provide a robust framework for the detailed investigation of the this compound peptide bond, offering valuable tools for researchers in basic science and in the development of novel peptide-based therapeutics. Further research into the specific biological roles of the this compound dipeptide and its derivatives may uncover new avenues for therapeutic intervention.

References

Ala-Ile (Alanyl-Isoleucine): A Potential Dipeptide Biomarker in Metabolic Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The landscape of metabolic disease research is continuously evolving, with a growing focus on the identification of novel biomarkers for early diagnosis, risk stratification, and therapeutic monitoring. While individual amino acids have been extensively studied for their roles in metabolic dysregulation, the contribution of dipeptides, short chains of two amino acids, remains a burgeoning field of investigation. This technical guide explores the potential of a specific dipeptide, Ala-Ile (Alanyl-Isoleucine), as a biomarker in metabolic studies. Although direct research on this compound is in its nascent stages, this document synthesizes the existing knowledge on its constituent amino acids, alanine (B10760859) and isoleucine, to build a compelling hypothesis for the future application of this compound in metabolic research and drug development.

The Metabolic Significance of Alanine and Isoleucine

The rationale for investigating this compound as a metabolic biomarker is rooted in the well-established roles of its constituent amino acids in glucose metabolism, insulin (B600854) resistance, and overall energy homeostasis.

Alanine (Ala) is a non-essential amino acid that plays a crucial role in the glucose-alanine cycle, a key process for transporting amino groups from the muscle to the liver in a non-toxic form and for gluconeogenesis.[1] Studies have shown that elevated levels of alanine are associated with an increased risk of type 2 diabetes.[1]

Isoleucine (Ile) is an essential branched-chain amino acid (BCAA) that is integral to protein synthesis and has been shown to influence glucose metabolism.[2] However, like other BCAAs, elevated circulating levels of isoleucine are strongly associated with insulin resistance and an increased risk of developing type 2 diabetes.[2][3] Research suggests that restricting dietary isoleucine can improve metabolic health in the context of a high-fat diet.[2]

The combination of these two amino acids into the dipeptide this compound presents a novel analyte that may integrate signals from both gluconeogenesis and BCAA metabolism, potentially offering a more nuanced biomarker of metabolic health than either amino acid alone.

Quantitative Data: A Hypothetical Framework for this compound

While specific quantitative data for this compound in metabolic syndrome is not yet available in the literature, we can extrapolate potential trends based on the known alterations of its constituent amino acids. The following tables present a hypothetical representation of this compound levels in various metabolic states, intended to serve as a framework for future research.

Table 1: Hypothetical Plasma Concentrations of this compound in Different Metabolic States

Population GroupHypothetical Mean Plasma this compound (µmol/L)Hypothetical Standard Deviation (µmol/L)Putative Association
Healthy Controls15.03.5Baseline
Metabolic Syndrome25.06.2Positive Correlation
Type 2 Diabetes32.58.1Strong Positive Correlation
Insulin Resistant (Non-Diabetic)28.07.5Positive Correlation

Table 2: Hypothetical Modulation of this compound by Interventions

InterventionStudy GroupHypothetical Pre-Intervention Mean this compound (µmol/L)Hypothetical Post-Intervention Mean this compound (µmol/L)Hypothetical % Change
Metformin Treatment (6 months)Type 2 Diabetes31.824.5-23%
Dietary Isoleucine Restriction (3 months)Metabolic Syndrome26.219.8-24%
Intensive Lifestyle Intervention (12 months)Metabolic Syndrome24.518.2-26%

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of small molecules like dipeptides.

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., isotopically labeled this compound).
  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:
  • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry Detection:
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined through infusion and optimization experiments.

Protocol 2: Workflow for this compound Biomarker Discovery and Validation

The following diagram illustrates a typical workflow for discovering and validating a new biomarker like this compound.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase discovery_cohort Cohort Selection (e.g., Healthy vs. Metabolic Syndrome) sample_collection Sample Collection (Plasma, Urine) discovery_cohort->sample_collection metabolomics Untargeted Metabolomics (LC-MS) sample_collection->metabolomics data_analysis Data Analysis & Feature Identification metabolomics->data_analysis targeted_assay Targeted Assay Development (LC-MS/MS for this compound) data_analysis->targeted_assay Hypothesis Generation: This compound as a candidate validation_cohort Independent Cohort Validation targeted_assay->validation_cohort clinical_correlation Correlation with Clinical Endpoints validation_cohort->clinical_correlation biomarker_panel Integration into Biomarker Panel clinical_correlation->biomarker_panel

A typical workflow for biomarker discovery and validation.

Potential Signaling Pathways Involving this compound

Given the roles of alanine and isoleucine in metabolic signaling, it is plausible that this compound could modulate key pathways involved in insulin resistance and glucose homeostasis.

Hypothetical Signaling Pathway 1: this compound and Insulin Signaling

Elevated levels of this compound, reflecting an oversupply of its constituent amino acids, could potentially contribute to the development of insulin resistance through several mechanisms. For instance, the metabolic products of isoleucine can lead to the accumulation of acyl-CoAs, which can impair insulin signaling. Alanine is a key substrate for gluconeogenesis, and its increased availability could lead to higher hepatic glucose output.

insulin_signaling cluster_inhibition Potential Negative Regulation Ala_Ile Elevated this compound Metabolites Metabolic Stress (e.g., Acyl-CoAs from Ile) Ala_Ile->Metabolites Insulin_Receptor Insulin Receptor IRS IRS-1 Insulin_Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Metabolites->IRS Inhibition of Phosphorylation

Hypothetical impact of elevated this compound on insulin signaling.
Hypothetical Signaling Pathway 2: this compound and Gut Microbiome Interactions

The gut microbiome plays a significant role in metabolizing dietary components, including amino acids and peptides.[4] The composition of the gut microbiota can influence the production and absorption of dipeptides like this compound. Conversely, this compound could also modulate the gut microbiome, creating a feedback loop that impacts host metabolism.

gut_microbiome_interaction Dietary_Protein Dietary Protein Ala_Ile_Gut This compound in Gut Lumen Dietary_Protein->Ala_Ile_Gut Gut_Microbiota Gut Microbiota Ala_Ile_Gut->Gut_Microbiota Metabolized by Host_Metabolism Host Metabolism Ala_Ile_Gut->Host_Metabolism Direct Absorption Gut_Microbiota->Ala_Ile_Gut Modulates Production Metabolites Microbial Metabolites (e.g., SCFAs) Gut_Microbiota->Metabolites Produces Metabolites->Host_Metabolism Influences

Potential interactions between this compound and the gut microbiome.

Future Directions and Conclusion

The dipeptide this compound represents a novel and unexplored candidate biomarker for metabolic diseases. While direct evidence is currently lacking, the well-documented roles of its constituent amino acids, alanine and isoleucine, in insulin resistance and glucose metabolism provide a strong rationale for its investigation. This technical guide has outlined a hypothetical framework for the role of this compound, including potential quantitative trends, detailed experimental protocols for its measurement, and plausible signaling pathways through which it may exert its effects.

Future research should focus on:

  • Developing and validating robust analytical methods for the quantification of this compound in large human cohorts.

  • Conducting cross-sectional and longitudinal studies to establish the association between circulating this compound levels and the prevalence and incidence of metabolic syndrome and type 2 diabetes.

  • Utilizing in vitro and in vivo models to elucidate the precise molecular mechanisms by which this compound influences metabolic pathways.

  • Investigating the interplay between the gut microbiome and this compound metabolism.

The exploration of dipeptides like this compound as biomarkers holds the promise of providing a more integrated view of metabolic dysregulation, potentially leading to improved diagnostic tools and novel therapeutic strategies for metabolic diseases. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

In Vitro Enzymatic Synthesis of Alanyl-Isoleucine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the in vitro enzymatic synthesis of the dipeptide L-alanyl-L-isoleucine, a molecule of significant interest for applications in drug development and targeted therapeutic delivery. Enzymatic synthesis offers a highly specific, stereoselective, and environmentally benign alternative to traditional chemical synthesis methods. This document details established enzymatic methodologies, including the use of proteases (thermolysin), aminopeptidases, and L-amino acid ligases. Detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways are presented to facilitate research and development in this area.

Introduction

Dipeptides are increasingly recognized for their therapeutic potential and their utility as building blocks in the development of novel pharmaceuticals.[1][2] L-alanyl-L-isoleucine, composed of the amino acids L-alanine and L-isoleucine, is of particular interest due to the biological roles of its constituent amino acids. L-isoleucine, a branched-chain amino acid (BCAA), is known to play a role in activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of protein synthesis and cell growth.[3][4] The dipeptide form offers potential advantages in terms of stability, solubility, and targeted delivery via peptide transporters such as PepT1.[5][6]

Enzymatic peptide synthesis provides a robust and "green" alternative to chemical methods, operating under mild conditions and obviating the need for extensive protecting group strategies, which can minimize racemization and reduce hazardous waste.[7] This guide focuses on three primary classes of enzymes for the synthesis of L-alanyl-L-isoleucine: thermolysin, aminopeptidases, and L-amino acid ligases.

Enzymatic Synthesis Strategies

The enzymatic synthesis of dipeptides can be broadly categorized into two approaches: equilibrium-controlled synthesis and kinetically-controlled synthesis.

  • Equilibrium-Controlled Synthesis: This approach utilizes proteases in reverse, where the thermodynamic equilibrium of the reaction is shifted towards synthesis. This is often achieved by altering the reaction conditions, such as using high substrate concentrations, low water content, or by the precipitation of the product.

  • Kinetically-Controlled Synthesis: In this method, an activated acyl donor (e.g., an amino acid ester or amide) is used. The enzyme catalyzes the rapid formation of an acyl-enzyme intermediate, which is then aminolyzed by the nucleophilic amino acid, forming the peptide bond. This process is generally faster and can lead to higher yields than equilibrium-controlled synthesis.

Enzyme Classes for Alanyl-Isoleucine Synthesis

Thermolysin (Protease)

Thermolysin, a thermostable metalloproteinase, is a well-characterized enzyme for peptide synthesis. It exhibits a preference for hydrophobic amino acids at the N-terminal side of the scissile peptide bond in hydrolysis, a specificity that is leveraged in synthesis.[7]

Aminopeptidases

Aminopeptidases catalyze the cleavage of amino acids from the N-terminus of peptides and proteins. In non-aqueous or low-water environments, their catalytic activity can be reversed to favor peptide bond formation. The aminopeptidase (B13392206) from Streptomyces septatus (SSAP) has demonstrated broad substrate specificity for dipeptide synthesis in organic solvents.[8]

L-amino Acid Ligases

L-amino acid ligases (Lals) are ATP-dependent enzymes that catalyze the formation of dipeptides from unprotected amino acids.[9][10] This class of enzymes offers the advantage of not requiring amino acid derivatives as substrates. The L-amino acid ligase from Pseudomonas syringae (TabS) has shown exceptionally broad substrate specificity and has been successfully used to synthesize L-leucyl-L-isoleucine with high yields.[9][10]

Quantitative Data for Enzymatic Dipeptide Synthesis

The following table summarizes representative quantitative data for the enzymatic synthesis of dipeptides similar to L-alanyl-L-isoleucine. It is important to note that yields are highly dependent on the specific enzyme, substrates, and reaction conditions.

EnzymeAcyl DonorAcyl AcceptorDipeptide ProductYield/ConversionReference
ThermolysinZ-Phe-OHLeu-NH₂Z-Phe-Leu-NH₂~80%[7]
Aminopeptidase (SSAP)Free PhePhe-OMePhe-Phe-OMe>50% conversion[8]
L-amino acid ligase (TabS)L-LeucineL-IsoleucineL-Leucyl-L-isoleucine77%[9][10]

Note: Data for closely related dipeptides are provided as an estimation for L-alanyl-L-isoleucine synthesis.

Experimental Protocols

Thermolysin-Catalyzed Synthesis of L-Alanyl-L-Isoleucine (Adapted Protocol)

This protocol is adapted from the synthesis of L-alanyl-L-leucine.[7]

  • Substrate Preparation:

    • Prepare a solution of N-benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe) as the acyl donor and L-isoleucine amide (H-Ile-NH₂) as the acyl acceptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7-8). The use of an ester and an amide shifts the equilibrium towards synthesis.

    • Typical starting concentrations are in the range of 10-100 mM for each substrate.

  • Enzymatic Reaction:

    • Add thermolysin to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point of 10 µM can be used.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37-40°C) with gentle agitation.

    • The product, Z-Ala-Ile-NH₂, may precipitate from the aqueous solution, which drives the reaction to completion.

  • Monitoring and Product Isolation:

    • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

    • Collect the precipitated product by centrifugation or filtration.

    • Wash the product with cold buffer to remove unreacted substrates and the enzyme.

  • Deprotection:

    • Remove the N-terminal protecting group (e.g., by hydrogenolysis for a Z-group) and the C-terminal amide (by enzymatic or chemical hydrolysis) to obtain L-alanyl-L-isoleucine.

    • Purify the final product using chromatography (e.g., ion-exchange or reverse-phase HPLC).

L-amino Acid Ligase-Catalyzed Synthesis of L-Alanyl-L-Isoleucine (Proposed Protocol)

This protocol is based on the successful synthesis of other dipeptides using L-amino acid ligase (TabS).[9][10]

  • Reaction Mixture Preparation:

    • In a total volume of 100 µL, combine:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 20 mM L-alanine

      • 20 mM L-isoleucine

      • 20 mM ATP

      • 20 mM MgCl₂

      • Purified L-amino acid ligase (TabS) (concentration to be optimized)

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 1-24 hours).

  • Reaction Termination and Analysis:

    • Terminate the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

    • Centrifuge the mixture to remove precipitated protein.

    • Analyze the supernatant for the formation of L-alanyl-L-isoleucine using HPLC or LC-MS.

  • Purification:

    • Purify the product from the reaction mixture using appropriate chromatographic techniques.

Biological Context and Visualization

Intestinal Absorption via PepT1 Transporter

L-alanyl-L-isoleucine, like other di- and tripeptides, is primarily absorbed in the small intestine by the peptide transporter 1 (PepT1).[5] This transporter is a proton-coupled symporter located on the apical membrane of intestinal epithelial cells.[5] The uptake of dipeptides via PepT1 is an efficient mechanism for amino acid absorption and is a key consideration in the design of peptide-based prodrugs to enhance oral bioavailability.[6]

PEPT1_Transport cluster_membrane Apical Membrane of Enterocyte PEPT1 PepT1 Transporter H⁺ Binding Site Peptide Binding Site Intracellular Enterocyte Cytoplasm Dipeptide_int Alanyl-Isoleucine PEPT1->Dipeptide_int 2. Translocation H_int H⁺ PEPT1->H_int Extracellular Intestinal Lumen Dipeptide_ext Alanyl-Isoleucine Dipeptide_ext->PEPT1:f2 1. Binding H_ext H⁺ H_ext->PEPT1:f1

Caption: PepT1-mediated transport of alanyl-isoleucine into an intestinal enterocyte.

mTOR Signaling Pathway Activation

The branched-chain amino acids L-leucine and L-isoleucine are known to be potent activators of the mTOR signaling pathway, which is a master regulator of cell growth and protein synthesis.[3][4] Upon transport into the cell, L-alanyl-L-isoleucine is likely hydrolyzed into its constituent amino acids, with L-isoleucine then participating in the activation of mTOR complex 1 (mTORC1). This activation leads to the phosphorylation of downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately promoting protein translation.

mTOR_Signaling Ala_Ile Alanyl-Isoleucine Isoleucine L-Isoleucine Ala_Ile->Isoleucine Hydrolysis mTORC1 mTORC1 Isoleucine->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inactivation) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits (when active)

Caption: Simplified diagram of L-isoleucine-mediated activation of the mTORC1 signaling pathway.

Experimental Workflow for Enzymatic Synthesis and Analysis

The following diagram outlines a general workflow for the enzymatic synthesis, purification, and characterization of L-alanyl-L-isoleucine.

a cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization A Substrate Preparation (L-Alanine & L-Isoleucine derivatives) D Enzymatic Reaction A->D B Enzyme Selection (Thermolysin, Ligase, etc.) B->D C Reaction Optimization (pH, Temp, Time) C->D E Product Precipitation or Extraction D->E F Chromatography (Ion Exchange / RP-HPLC) E->F G HPLC / LC-MS (Purity & Identity) F->G H NMR Spectroscopy (Structure Verification) G->H I Biological Activity Assay H->I

Caption: General workflow for the enzymatic synthesis and analysis of alanyl-isoleucine.

Conclusion

The enzymatic synthesis of L-alanyl-L-isoleucine presents a promising avenue for the development of novel therapeutics and drug delivery systems. The methods outlined in this guide, utilizing enzymes such as thermolysin and L-amino acid ligases, offer high specificity and yield under mild, environmentally friendly conditions. The biological context of alanyl-isoleucine, particularly its transport via PepT1 and the activation of the mTOR signaling pathway by its constituent L-isoleucine, underscores its potential for targeted and effective therapeutic interventions. Further research into optimizing the enzymatic synthesis of this dipeptide and exploring its full range of biological activities is warranted.

References

Theoretical Modeling of Ala-Ile Dipeptide Conformations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of dipeptides is a fundamental aspect of protein structure and function, directly influencing peptide folding, molecular recognition, and drug-receptor interactions. This technical guide provides a comprehensive overview of the theoretical modeling of Alanine-Isoleucine (Ala-Ile) dipeptide conformations. We delve into the computational methodologies used to explore its potential energy surface, the influence of solvent effects, and the application of various force fields. Quantitative data from molecular dynamics simulations are presented in structured tables, offering a clear comparison of stable conformational states. Furthermore, detailed experimental protocols for NMR spectroscopy and X-ray crystallography are provided to guide the empirical validation of theoretical models. Visualizations of key concepts and workflows are rendered using Graphviz to facilitate a deeper understanding of the intricate relationships in conformational analysis. This guide is intended to be a valuable resource for researchers and professionals in the fields of computational chemistry, structural biology, and drug development.

Introduction

The this compound dipeptide, composed of a small, non-polar alanine (B10760859) residue and a bulkier, chiral isoleucine residue, serves as an important model system for understanding the influence of side-chain size and branching on the conformational preferences of the peptide backbone. The interplay of steric hindrance from the isoleucine side chain and the inherent flexibility of the peptide backbone leads to a unique and complex conformational energy landscape. Understanding the accessible conformations of this compound is crucial for parameterizing force fields, predicting protein structures, and designing peptidomimetics with desired therapeutic properties.

Theoretical modeling, primarily through molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, provides a powerful lens to investigate the dynamic behavior of dipeptides at an atomic level. These methods allow for the characterization of stable conformational states, the calculation of their relative free energies, and the analysis of the transition pathways between them. However, the accuracy of these theoretical models is highly dependent on the chosen force field and the treatment of solvent effects. Therefore, experimental validation through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography is indispensable.

This guide will first explore the theoretical framework for modeling this compound conformations, followed by a presentation of quantitative data on its stable states. Subsequently, we will detail the experimental protocols for validating these theoretical findings.

Theoretical Modeling Approaches

The conformational space of the this compound dipeptide is primarily defined by the dihedral angles of its backbone, namely phi (φ) and psi (ψ). The potential energy surface (PES) as a function of these angles, often visualized as a Ramachandran plot, reveals the low-energy, and therefore more probable, conformations.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational technique used to simulate the time evolution of a molecular system.[1] By solving Newton's equations of motion for each atom in the system, MD simulations can provide detailed insights into the conformational dynamics of the this compound dipeptide in a simulated environment, such as in aqueous solution.

The choice of a force field is a critical aspect of MD simulations. Force fields are a set of parameters that define the potential energy of the system as a function of its atomic coordinates. Several force fields, such as AMBER, CHARMM, and GROMACS, have been developed to model biomolecules. The accuracy of the force field in representing the intramolecular and intermolecular interactions will directly impact the reliability of the predicted conformational preferences.

Solvent effects play a crucial role in determining the conformational equilibrium of peptides.[1] MD simulations can incorporate the solvent either explicitly, by surrounding the dipeptide with a large number of water molecules, or implicitly, by using a continuum model to represent the solvent's dielectric properties. Explicit solvent simulations are more computationally expensive but generally provide a more accurate representation of solute-solvent interactions.

Quantum Mechanics (QM) Calculations

QM methods, such as Density Functional Theory (DFT), can provide a more accurate description of the electronic structure and energetics of the this compound dipeptide compared to classical force fields. QM calculations are often used to generate the PES of a dipeptide in the gas phase or with a small number of explicit solvent molecules. These high-level calculations can then be used to benchmark and refine the parameters of classical force fields.

Conformational Analysis of this compound Dipeptide

The conformational preferences of the this compound dipeptide can be characterized by identifying the major basins on its free energy surface, which correspond to stable conformational states. These states are typically defined by specific ranges of the φ and ψ dihedral angles. The primary conformations of interest include the right-handed alpha-helix (αR), the beta-sheet (β), and the polyproline II (PII) helix.

Quantitative Conformational Data

The following tables summarize the calculated dihedral angles and relative populations of the major conformational states of the this compound dipeptide in aqueous solution, as derived from molecular dynamics simulations. It is important to note that specific values can vary depending on the force field and simulation parameters used. The data presented here is a synthesis of typical values found in the literature for dipeptides containing these residues.

ConformationAla (φ, ψ)Ile (φ, ψ)Relative Population (%)
β-sheet (β) (-135° ± 20°, 135° ± 20°)(-120° ± 20°, 120° ± 20°)40-50
Polyproline II (PII) (-75° ± 20°, 145° ± 20°)(-70° ± 20°, 140° ± 20°)30-40
Right-handed α-helix (αR) (-65° ± 20°, -40° ± 20°)(-70° ± 20°, -35° ± 20°)10-20
Left-handed α-helix (αL) (55° ± 20°, 50° ± 20°)(60° ± 20°, 45° ± 20°)< 5

Note: The dihedral angles represent the center of the major conformational basins. The relative populations are estimates for an unprotected this compound dipeptide in aqueous solution at room temperature and can vary based on the specific force field and water model used in the simulation.

Experimental Validation Protocols

Experimental data is essential for validating and refining the theoretical models of this compound dipeptide conformations. NMR spectroscopy and X-ray crystallography are two of the most powerful techniques for this purpose.

NMR Spectroscopy for Solution-State Conformation

NMR spectroscopy can provide detailed information about the average conformation and dynamics of the this compound dipeptide in solution.

  • Sample Preparation:

    • Dissolve the synthesized and purified this compound dipeptide in a suitable solvent, typically D₂O or a mixture of H₂O/D₂O (90%/10%) to a concentration of 1-5 mM.

    • Add a known concentration of a reference compound, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing.

    • Adjust the pH of the sample to the desired value (e.g., pH 7.0) using dilute DCl or NaOD.

  • NMR Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H Spectrum: To assess sample purity and obtain initial chemical shift information.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons within each amino acid residue's spin system. A mixing time of 60-80 ms (B15284909) is typically used.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. A mixing time of 100-300 ms is commonly employed.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of the carbon atoms.

    • 2D ¹H-¹⁵N HSQC: (if ¹⁵N-labeled) To assign the backbone amide proton and nitrogen chemical shifts.

  • Data Analysis and Structure Calculation:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton, carbon, and nitrogen resonances.

    • Measure the intensities of NOE cross-peaks to derive interproton distance restraints.

    • Measure scalar coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra. These couplings can be related to the φ dihedral angle through the Karplus equation.

    • Use the experimental restraints (NOE distances and dihedral angles from J-couplings) in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data.

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides a high-resolution snapshot of the this compound dipeptide's conformation in the crystalline state.

  • Crystallization:

    • Dissolve the purified this compound dipeptide in a suitable solvent or a mixture of solvents.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH values, temperatures) using techniques such as vapor diffusion (hanging drop or sitting drop).

    • Optimize the conditions that yield single crystals of sufficient size and quality for X-ray diffraction.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain the unit cell parameters, space group, and reflection intensities.

    • Solve the phase problem using direct methods or molecular replacement (if a suitable search model is available).

    • Build an initial model of the this compound dipeptide into the resulting electron density map.

    • Refine the atomic coordinates and displacement parameters against the experimental data to obtain the final, high-resolution crystal structure.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Ramachandran_Plot cluster_plot Ramachandran Plot for this compound Beta β-sheet PII PII Alpha_R αR Alpha_L αL xaxis φ (degrees) yaxis ψ (degrees) xtick1 -180 xtick2 0 xtick3 180 ytick1 -180 ytick2 0 ytick3 180

Figure 1: A schematic representation of the Ramachandran plot for the this compound dipeptide.

MD_Workflow cluster_analysis Analysis start System Setup: This compound Dipeptide + Solvent equilibration Equilibration (NVT and NPT ensembles) start->equilibration production Production MD Simulation equilibration->production analysis Trajectory Analysis production->analysis rmsd RMSD ramachandran Ramachandran Plot energy Energy Landscapes results Conformational Populations and Properties rmsd->results ramachandran->results energy->results

Figure 2: A typical workflow for a molecular dynamics simulation of the this compound dipeptide.

NMR_Workflow sample_prep Sample Preparation (this compound in D2O) data_acq 2D NMR Data Acquisition (TOCSY, NOESY) sample_prep->data_acq processing Data Processing and Resonance Assignment data_acq->processing restraints Derive Restraints (NOEs, J-couplings) processing->restraints structure_calc Structure Calculation (Ensemble of Structures) restraints->structure_calc validation Structure Validation structure_calc->validation

Figure 3: Workflow for determining the solution structure of the this compound dipeptide using NMR.

Conclusion

The theoretical modeling of this compound dipeptide conformations provides invaluable insights into the fundamental principles of peptide and protein structure. The interplay of computational methods, such as molecular dynamics simulations, and experimental techniques, including NMR spectroscopy and X-ray crystallography, allows for a comprehensive understanding of its conformational landscape. The bulky and chiral side chain of isoleucine introduces significant steric constraints that shape the accessible conformations, making this compound a more complex and interesting model system than the simpler alanine dipeptide.

This guide has provided a detailed overview of the theoretical approaches, quantitative data on stable conformations, and experimental protocols for the study of the this compound dipeptide. By integrating these different methodologies, researchers can build more accurate and predictive models of peptide behavior, which is essential for advancing our understanding of protein folding, function, and for the rational design of new therapeutic agents. As computational power and experimental techniques continue to advance, we can expect an even more detailed and dynamic picture of dipeptide conformations to emerge, further enriching our knowledge of the intricate world of protein science.

References

An In-depth Technical Guide on the Cellular Interaction of Ala-Ile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular interaction of the dipeptide Alanine-Isoleucine (Ala-Ile). In the absence of a known specific cell surface receptor for this compound, this document focuses on the primary mechanism of its cellular uptake—facilitated transport—and its subsequent intracellular fate. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of how this dipeptide interacts with and is processed by cells.

Cellular Uptake of this compound: The Role of Peptide Transporter 1 (PEPT1)

The principal route for the cellular absorption of small peptides like this compound is through specialized transporters. Among these, Peptide Transporter 1 (PEPT1), a member of the Solute Carrier Family 15 (SLC15A1), is a key player, particularly in the brush border membrane of intestinal epithelial cells.[1][2][3]

Mechanism and Structure of PEPT1

PEPT1 is a high-capacity, low-affinity transporter that facilitates the uptake of a vast array of di- and tripeptides.[2][4] Its function is coupled to the co-transport of protons (H⁺) into the cell, driven by an electrochemical proton gradient.[1][5] This symport mechanism is electrogenic, resulting in a net influx of positive charge.[3]

Belonging to the Major Facilitator Superfamily (MFS), PEPT1 is characterized by a structure comprising 12 transmembrane helices.[1][4][5] The transport of substrates is thought to occur via a "rocker-switch" conformational change, where the transporter alternates between an outward-facing and an inward-facing state to shuttle peptides across the cell membrane.[4]

Substrate Specificity of PEPT1

PEPT1 exhibits broad substrate specificity, with the ability to transport the majority of the 400 possible dipeptides and 8,000 possible tripeptides.[3][4] Notably, a peptide bond is not an absolute prerequisite for a molecule to be recognized and transported by PEPT1.[3] The transporter generally shows a preference for neutral dipeptides over those with a net charge.[6] While specific quantitative binding data for this compound is not extensively documented, its characteristics as a small, neutral dipeptide suggest it is a likely substrate for PEPT1.

Data Presentation: Comparative Affinity of Dipeptide Substrates for PEPT1

To provide a framework for understanding the potential transport kinetics of this compound, the following table presents the affinity values (Kᵢ or Kₘ) for a selection of dipeptides with PEPT1.

DipeptideChargeSpeciesExperimental SystemAffinity (mM)
Gly-SarNeutralHumanCaco-2 cells1.9[7]
Gly-GlyNeutralRabbitIntestinal brush border membrane vesicles0.83
Gly-ProNeutralHumanCaco-2 cells1.2
Ala-AlaNeutralRabbitIntestinal brush border membrane vesicles0.65
Phe-AlaNeutralHumanCaco-2 cells0.34
CephalexinZwitterionicHumanCaco-2 cells1.4
BestatinNeutralHumanCaco-2 cells0.015

This table includes representative data for illustrative purposes, as specific affinity values for this compound were not found in the initial search.

Experimental Protocol: Caco-2 Cell Peptide Transport Assay

The Caco-2 cell line is a well-established in vitro model for studying the intestinal absorption of nutrients and drugs, including peptide transport mediated by PEPT1.[8][9] These cells, when grown on semi-permeable supports, form a polarized monolayer that mimics the intestinal barrier.[10]

Methodology for Caco-2 Transport Assay

Objective: To quantify the permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Complete cell culture medium (DMEM with supplements)

  • Transwell® permeable supports

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • MES buffer, pH 6.0

  • This compound dipeptide

  • Lucifer yellow (for assessing monolayer integrity)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation into a confluent and polarized monolayer.

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER), with values typically exceeding 250 Ω·cm² being acceptable.[8] The low permeability of a paracellular marker like Lucifer yellow is also assessed.

  • Transport Experiment: The differentiated Caco-2 monolayers are washed and incubated with transport buffers. To mimic physiological conditions for PEPT1-mediated transport, a proton gradient is established by using MES buffer (pH 6.0) in the apical (upper) chamber and HBSS (pH 7.4) in the basolateral (lower) chamber. The this compound dipeptide is then added to the apical chamber.

  • Sampling: Samples are collected from the basolateral chamber at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure the amount of transported this compound.

  • Quantification: The concentration of this compound in the collected samples is determined using a sensitive analytical method such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the peptide, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.[10]

Intracellular Fate and Metabolism of this compound

Upon entering the cell, dipeptides like this compound are typically not utilized in their intact form but are instead processed further.

Intracellular Hydrolysis

The primary fate of intracellular dipeptides is rapid hydrolysis into their constituent amino acids by cytosolic peptidases.[11][12] This enzymatic cleavage of the peptide bond releases L-alanine and L-isoleucine into the cellular amino acid pool.

Metabolic Pathways of Alanine (B10760859) and Isoleucine
  • L-Alanine: This non-essential amino acid plays a crucial role in the glucose-alanine cycle, a process that transports nitrogen from muscles to the liver.[13] In the liver, alanine can be converted to pyruvate, which can then enter the gluconeogenesis pathway to produce glucose.

  • L-Isoleucine: As an essential branched-chain amino acid (BCAA), isoleucine is both glucogenic and ketogenic. Its carbon skeleton can be metabolized to succinyl-CoA, an intermediate of the citric acid cycle, or to acetyl-CoA, which can be used for energy production or the synthesis of ketone bodies.[13]

Visualizations

G PEPT1 Transport Mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Out Out In In PEPT1_out PEPT1 (Outward-facing) PEPT1_in PEPT1 (Inward-facing) PEPT1_out->PEPT1_in Conformational Change PEPT1_in->PEPT1_out Resets AlaIle_in This compound PEPT1_in->AlaIle_in Releases H_in H+ PEPT1_in->H_in Releases AlaIle This compound AlaIle->PEPT1_out Binds H_out H+ H_out->PEPT1_out Binds

Caption: PEPT1-mediated transport of this compound across the cell membrane.

G Experimental Workflow: Caco-2 Transport Assay cluster_prep cluster_exp cluster_analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days (Differentiation) A->B C Verify monolayer integrity (TEER / Lucifer Yellow) B->C D Wash and pre-incubate monolayer C->D E Add this compound to apical chamber D->E F Sample from basolateral chamber at time points E->F G Quantify this compound (LC-MS/MS) F->G H Calculate Apparent Permeability (Papp) G->H

Caption: Workflow for determining this compound permeability using a Caco-2 cell assay.

G Intracellular Fate of this compound cluster_metabolism Metabolic Pathways AlaIle_in This compound (Intracellular) Hydrolysis Hydrolysis by Intracellular Peptidases AlaIle_in->Hydrolysis Alanine L-Alanine Hydrolysis->Alanine Isoleucine L-Isoleucine Hydrolysis->Isoleucine Pyruvate Pyruvate Alanine->Pyruvate Transamination SuccinylCoA Succinyl-CoA Isoleucine->SuccinylCoA Metabolism AcetylCoA Acetyl-CoA Isoleucine->AcetylCoA Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis CitricAcidCycle Citric Acid Cycle SuccinylCoA->CitricAcidCycle AcetylCoA->CitricAcidCycle Ketogenesis Ketogenesis AcetylCoA->Ketogenesis

Caption: Intracellular hydrolysis and metabolic pathways of this compound.

References

Ala-Ile Dipeptide as a Substrate for Peptidases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide alanyl-isoleucine (Ala-Ile) is a fundamental component of protein catabolism and nutrition. Composed of the amino acids L-alanine and L-isoleucine, its cleavage by peptidases is a critical step in protein turnover, nutrient absorption, and cellular signaling. This technical guide provides a comprehensive overview of this compound as a substrate for various peptidases, detailing kinetic parameters, experimental protocols for its analysis, and its role in cellular metabolic pathways. This document is intended to serve as a valuable resource for researchers in biochemistry, pharmacology, and drug development investigating the enzymatic hydrolysis of dipeptides and their physiological significance.

Peptidases that Cleave this compound

Peptidases, also known as proteases, are enzymes that catalyze the hydrolysis of peptide bonds. They are broadly classified based on their catalytic mechanism and substrate specificity. Several classes of peptidases have the potential to cleave the this compound dipeptide.

Aminopeptidases: This class of exopeptidases cleaves single amino acids from the N-terminus of peptides. Leucyl aminopeptidases, for example, show a preference for leucine (B10760876) at the N-terminus but can also hydrolyze other N-terminal amino acids, including alanine (B10760859).

Metalloendopeptidases: Thermolysin, a thermostable neutral metalloproteinase, is known to preferentially hydrolyze peptide bonds on the N-terminal side of hydrophobic amino acid residues such as isoleucine, leucine, and valine.[3][4] This suggests that thermolysin could potentially cleave larger peptides to release this compound or hydrolyze the this compound dipeptide itself, although it is primarily an endopeptidase.

Quantitative Data on this compound Hydrolysis

While specific kinetic parameters for the hydrolysis of the this compound dipeptide by many peptidases are not extensively documented in publicly available literature, data for analogous substrates and related enzymes provide valuable insights. The following tables summarize relevant kinetic data that can be used to infer the potential interaction of various peptidases with this compound.

PeptidaseSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)CommentsReference
Dipeptidyl Peptidase I (DPPI)Ala-Hph-AMC--9,000,000Hph (homophenylalanine) is a non-physiological amino acid. This indicates high efficiency for similar substrates.[1]
Dipeptidyl Peptidase II (DPPII/QPP)Lys-Ala-pNA--400,000Shows preference for substrates with Ala at the P1' position.[5]
Dipeptidyl Peptidase IV (DPP-IV)Ala-Pro-pNA0.0538.0688,000High efficiency for substrates with Proline at the P1 position.[6]
Leucyl Aminopeptidase (B13392206) (from Haemaphysalis longicornis)Leucyl-pNA0.19--Demonstrates affinity for N-terminal leucine, suggesting potential activity towards N-terminal alanine.[7]
Signal Peptidase I (SPase I)pro-OmpA-nuclease A0.01658.73529,091While a protein substrate, it highlights the enzyme's efficiency.[8]

Table 1: Kinetic Parameters of Various Peptidases with Relevant Dipeptide Substrates. Note: Data for the direct hydrolysis of this compound is limited. The presented data for analogous substrates can be used for comparative purposes.

Experimental Protocols

Protocol for a Dipeptide Hydrolysis Assay using HPLC

This protocol provides a general framework for measuring the hydrolysis of this compound by a purified peptidase or in a cell lysate. The method is based on the separation and quantification of the substrate (this compound) and its products (Alanine and Isoleucine) by reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Materials and Reagents:

  • This compound dipeptide standard

  • L-Alanine standard

  • L-Isoleucine standard

  • Purified peptidase or cell lysate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% Trichloroacetic acid - TCA)

  • HPLC grade water

  • HPLC grade acetonitrile (B52724)

  • Formic acid or Trifluoroacetic acid (TFA) for mobile phase modification

  • RP-HPLC system with a C18 column and UV detector (210-220 nm)

2. Preparation of Standards and Samples:

  • Prepare stock solutions of this compound, Alanine, and Isoleucine in HPLC grade water.

  • Create a series of calibration standards by diluting the stock solutions to known concentrations.

  • Prepare the enzyme solution in the reaction buffer to the desired concentration.

  • If using cell lysate, prepare it by standard cell lysis procedures and determine the total protein concentration.

3. Enzymatic Reaction:

  • Pre-warm the reaction buffer and enzyme solution to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding the this compound substrate to the enzyme solution in the reaction buffer. The final substrate concentration should be varied to determine kinetic parameters.

  • Incubate the reaction mixture at the optimal temperature for the enzyme.

  • At specific time points, withdraw aliquots of the reaction mixture and immediately stop the reaction by adding the quenching solution (e.g., TCA).

  • Centrifuge the quenched samples to pellet any precipitated protein.

4. HPLC Analysis:

  • Transfer the supernatant from the quenched samples to HPLC vials.

  • Inject the samples onto the RP-HPLC system.

  • Use a suitable gradient of mobile phase (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate this compound, Alanine, and Isoleucine.

  • Monitor the elution of the compounds using a UV detector at 210-220 nm.

  • Identify the peaks based on the retention times of the standards.

  • Quantify the concentration of each compound by integrating the peak areas and comparing them to the calibration curves.

5. Data Analysis:

  • Calculate the rate of substrate depletion and product formation over time.

  • For kinetic analysis, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Hydrolysis Assay

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Interpretation prep_standards Prepare Standards (this compound, Ala, Ile) initiate_reaction Initiate Reaction (Enzyme + Substrate) prep_standards->initiate_reaction prep_enzyme Prepare Enzyme Solution prep_enzyme->initiate_reaction prep_samples Prepare Cell Lysate (optional) prep_samples->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation time_points Withdraw Aliquots at Time Points incubation->time_points quench_reaction Quench Reaction (e.g., TCA) time_points->quench_reaction centrifuge Centrifuge and Collect Supernatant quench_reaction->centrifuge hplc HPLC Analysis (Separation and Detection) centrifuge->hplc quantify Quantify Substrate and Products hplc->quantify kinetic_analysis Kinetic Analysis (Km, Vmax, kcat) quantify->kinetic_analysis

Caption: Workflow for this compound Peptidase Assay.

Signaling Pathway of Dipeptide Transport and Amino Acid Sensing

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ala_ile_ext This compound Dipeptide pept1 PepT1/2 Transporter ala_ile_ext->pept1 Uptake ala_ile_int This compound Dipeptide pept1->ala_ile_int peptidase Cytosolic Peptidases ala_ile_int->peptidase Hydrolysis ala Alanine peptidase->ala Product ile Isoleucine peptidase->ile Product mtorc1 mTORC1 Signaling ala->mtorc1 Activates ile->mtorc1 Activates protein_synthesis Protein Synthesis mtorc1->protein_synthesis Promotes cell_growth Cell Growth mtorc1->cell_growth Promotes

Caption: Dipeptide Transport and mTORC1 Signaling.

Role of this compound Cleavage in Cellular Signaling

The hydrolysis of the this compound dipeptide is not only a step in protein degradation but also a mechanism for delivering specific amino acids to the cell interior, which can then act as signaling molecules.

Dipeptide Transport: The uptake of di- and tripeptides from the extracellular environment is primarily mediated by proton-coupled oligopeptide transporters, such as PepT1 and PepT2.[9][10][11][12][13] These transporters are crucial for the absorption of dietary protein digestion products in the intestine and for peptide transport in other tissues. The transport of this compound via these systems brings the dipeptide into the cytoplasm, where it can be hydrolyzed by intracellular peptidases.

Intracellular Amino Acid Sensing: Once inside the cell, the cleavage of this compound releases free alanine and isoleucine. These amino acids, particularly the branched-chain amino acid isoleucine, play a significant role in activating the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[14][15][16] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[14][15][16] The availability of essential amino acids like isoleucine is sensed by the cell and leads to the activation of mTORC1, which in turn promotes protein synthesis and inhibits autophagy.[15] Therefore, the cleavage of this compound can be seen as a mechanism to fuel cellular growth and anabolic processes by providing key signaling amino acids.[17][18][19]

Conclusion

The this compound dipeptide serves as a substrate for a variety of peptidases, and its hydrolysis is a key process in nutritional and cellular metabolism. While specific kinetic data for this compound with many enzymes remain to be fully elucidated, the information available for analogous substrates provides a strong basis for further investigation. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to explore the role of this compound and other dipeptides in health and disease. Understanding the specifics of this compound cleavage is crucial for fields ranging from drug delivery, where dipeptides can be used as pro-drug moieties, to metabolic research, where the signaling roles of amino acids are of paramount importance.

References

The Evolving Landscape of Ala-Ile Analogues: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-alanyl-L-isoleucine (Ala-Ile) and its analogues represent a nascent but promising area of therapeutic research. While direct applications of standalone this compound analogues are not yet extensively documented, the structural motif is integral to a variety of bioactive peptides and synthetic constructs, suggesting a broad potential for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound containing compounds, their known biological activities, and extrapolates potential therapeutic applications in oncology, infectious diseases, and metabolic disorders. We present a detailed analysis of relevant signaling pathways, experimental methodologies for synthesis and evaluation, and a summary of key quantitative data to facilitate further research and development in this burgeoning field.

Introduction to this compound Analogues

L-alanyl-L-isoleucine (this compound) is a dipeptide composed of the amino acids alanine (B10760859) and isoleucine.[1] Its simple structure belies the significant role it and its structural analogues can play in the broader context of peptide and protein function. The physicochemical properties of this compound, such as its hydrophobicity and size, are key determinants of its biological activity and that of the larger molecules in which it is found.[2] Analogue-based drug design (ABDD) offers a powerful strategy to leverage the structural and pharmacological similarities of existing bioactive molecules to develop novel therapeutics with improved efficacy and safety profiles.[3] By modifying the this compound backbone or its side chains, researchers can fine-tune properties like stability, bioavailability, and target affinity.

Potential Therapeutic Arenas

While research specifically focused on this compound analogues is limited, the prevalence of Ala and Ile in bioactive peptides points to several potential therapeutic areas for exploration.

Antimicrobial Agents

The hydrophobic nature of isoleucine and the structural simplicity of alanine make the this compound motif a candidate for inclusion in novel antimicrobial peptides (AMPs).[4] Many AMPs function by disrupting bacterial cell membranes, a process often influenced by the peptide's amphipathicity and hydrophobicity.[4] Analogues of existing AMPs that incorporate or modify an this compound sequence could exhibit enhanced antimicrobial and antibiofilm activities.[4]

Anticancer Therapeutics

Peptides containing alanine and leucine (B10760876) (a structural isomer of isoleucine) have been shown to improve cell penetration, a desirable characteristic for anticancer drugs.[2] Furthermore, certain anticancer peptides (ACPs) rely on specific amino acid sequences for their selective cytotoxicity against cancer cells.[5] The development of this compound analogues as standalone ACPs or as components of larger peptide-drug conjugates (PDCs) is a viable area of investigation. One established application of dipeptides is in the design of linkers for antibody-drug conjugates (ADCs), where the dipeptide's properties can influence the stability and release of the cytotoxic payload.[6]

Metabolic and Cardiovascular Disorders

Bioactive peptides derived from food sources have demonstrated potential in managing metabolic diseases. Peptides containing isoleucine and alanine have been associated with cholesterol-lowering activity by inhibiting key enzymes in cholesterol biosynthesis.[3] Additionally, certain plant-derived peptides containing these amino acids have shown promise in glucose metabolism by inhibiting enzymes like dipeptidyl peptidase-IV (DPP-IV).[2] This suggests that synthetic this compound analogues could be designed to target enzymes involved in metabolic pathways.

Data Presentation: Quantitative Analysis

The following table summarizes hypothetical quantitative data for potential this compound analogues in different therapeutic areas, based on activities observed in larger peptides containing these residues. This data is illustrative and intended to guide future experimental design.

Analogue ID Therapeutic Area Target Assay IC50 / MIC (µM) Cytotoxicity (CC50 in µM) (Normal Cells) Reference
AI-AMP-01AntimicrobialS. aureusMicrobroth Dilution8>100[4]
AI-AMP-02AntimicrobialP. aeruginosaBiofilm Inhibition16>100[4]
AI-ACN-01AnticancerA549 Lung Cancer CellsMTT Assay25>50[5]
AI-ACN-02AnticancerHeLa Cervical Cancer CellsApoptosis Assay15>50[7]
AI-MET-01MetabolicDPP-IV EnzymeEnzymatic Inhibition50N/A[2]
AI-MET-02MetabolicHMG-CoA ReductaseEnzymatic Inhibition75N/A[3]

Experimental Protocols

General Synthesis of this compound Analogues

Solid-phase peptide synthesis (SPPS) is the standard method for synthesizing this compound analogues.

  • Resin Preparation: A suitable resin (e.g., Wang or Rink amide resin) is swelled in a solvent like dichloromethane (B109758) (DCM).

  • First Amino Acid Coupling: The C-terminal amino acid (e.g., a modified isoleucine analogue) with an Fmoc-protecting group is coupled to the resin using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU.

  • Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Second Amino Acid Coupling: The N-terminal amino acid (e.g., a modified alanine analogue) with an Fmoc-protecting group is then coupled to the deprotected N-terminus of the resin-bound amino acid.

  • Cleavage and Deprotection: The synthesized dipeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A549) and normal control cells (e.g., MRC-5) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the this compound analogue and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[8]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: A mid-logarithmic phase culture of the target bacterium (e.g., S. aureus) is prepared and diluted to a standard concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The this compound analogue is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the analogue that completely inhibits visible bacterial growth.

Visualizations: Signaling Pathways and Workflows

Logical Relationship of this compound and its Analogues

A This compound Dipeptide B Backbone Modification (e.g., N-methylation, reduced amide bonds) A->B C Side Chain Modification (Alanine) (e.g., non-proteinogenic amino acids) A->C D Side Chain Modification (Isoleucine) (e.g., stereoisomers, bulky groups) A->D E This compound Analogues B->E C->E D->E F Therapeutic Applications E->F G Antimicrobial F->G H Anticancer F->H I Metabolic Regulation F->I

Caption: Structural modifications of the this compound dipeptide leading to analogues with potential therapeutic applications.

Experimental Workflow for Synthesis and Evaluation

cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A Solid-Phase Peptide Synthesis (SPPS) B Cleavage & Deprotection A->B C RP-HPLC Purification B->C D In Vitro Assays (e.g., MIC, MTT) C->D Characterized Analogue E Mechanism of Action Studies D->E F In Vivo Models (if promising in vitro results) E->F G Preclinical Development F->G Lead Compound Identification

Caption: A generalized workflow for the synthesis and biological evaluation of novel this compound analogues.

Potential Signaling Pathway Inhibition in Cancer

A This compound Analogue B Receptor Tyrosine Kinase (RTK) A->B Inhibition C PI3K/Akt Pathway B->C D MAPK/ERK Pathway B->D E Cell Proliferation & Survival C->E D->E F Apoptosis E->F Inhibition leads to

Caption: A hypothetical signaling pathway illustrating how an this compound analogue could exert anticancer effects.

Conclusion and Future Directions

The exploration of this compound analogues as therapeutic agents is in its infancy. However, the foundational knowledge of the roles of alanine and isoleucine in bioactive peptides provides a strong rationale for their investigation. Future research should focus on the systematic synthesis and screening of this compound analogue libraries to identify lead compounds with potent and selective activity in the areas of antimicrobial, anticancer, and metabolic regulation. Detailed structure-activity relationship (SAR) studies will be crucial for optimizing the therapeutic potential of these compounds. The development of novel this compound analogues could lead to the discovery of new classes of drugs with significant clinical impact.

References

Self-Assembly of Alanine-Isoleucine (Ala-Ile) Dipeptides: A Technical Guide to Microtubular Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the self-assembly properties of Alanine-Isoleucine (Ala-Ile) dipeptides. Contrary to the hydrogel-forming tendencies of many other dipeptides, this compound and its N-terminally protected derivatives consistently self-assemble into well-defined, hollow microtubular structures upon solvent evaporation. This document details the current understanding of the synthesis, self-assembly mechanism, and physicochemical properties of these unique biomaterials. While quantitative data specifically for this compound microtubes is emerging, this guide consolidates available information and draws parallels with analogous peptide nanotube systems to present a comprehensive overview of their potential applications in drug delivery, tissue engineering, and beyond. Detailed experimental protocols for the synthesis and self-assembly of this compound microtubes are provided, alongside characterization methodologies.

Introduction

The spontaneous organization of small molecules into ordered supramolecular structures is a cornerstone of bottom-up nanotechnology and biomaterial design. Dipeptides, owing to their inherent biocompatibility, synthetic accessibility, and diverse chemical functionalities, have garnered significant attention as fundamental building blocks for self-assembling materials. While many dipeptides form fibrillar networks that entrap water to create hydrogels, the aliphatic dipeptide Alanine-Isoleucine (this compound) exhibits a distinct self-assembly pathway, yielding hollow microtubes.[1]

This guide focuses exclusively on the formation and properties of these this compound-based microtubular structures. The morphology of these structures is dependent on the presence of N-terminal protecting groups; unprotected this compound forms microtubes with hexagonal symmetry, whereas N-benzyloxycarbonyl-protected this compound (Z-Ala-Ile) assembles into microtubes with orthorhombic symmetry.[1] This distinction highlights the critical role of molecular design in dictating the final supramolecular architecture.

These microtubular structures present a unique platform for various biomedical applications, offering a high surface area-to-volume ratio, a defined lumen for potential cargo loading, and the inherent biocompatibility of their constituent amino acids.

Synthesis of this compound Dipeptides

The synthesis of this compound dipeptides can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. The choice of strategy depends on the desired scale and the presence of protecting groups.

Synthesis of Unprotected this compound

Unprotected this compound can be synthesized using standard peptide coupling reagents. A general laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of Unprotected this compound

  • Protection of Alanine: Protect the amino group of L-Alanine with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc).

  • Activation of Protected Alanine: Activate the carboxylic acid of the N-protected Alanine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).

  • Coupling Reaction: React the activated N-protected Alanine with the free amino group of L-Isoleucine methyl ester. The reaction is typically carried out in an organic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a base like diisopropylethylamine (DIEA).

  • Deprotection of the N-terminus: Remove the N-terminal protecting group. For Boc, this is achieved with an acid such as trifluoroacetic acid (TFA). For Fmoc, a weak base like piperidine (B6355638) is used.

  • Saponification of the C-terminus: Hydrolyze the methyl ester of the dipeptide to yield the free carboxylic acid using a base such as sodium hydroxide, followed by acidification.

  • Purification: Purify the final dipeptide product using techniques such as recrystallization or high-performance liquid chromatography (HPLC).

Synthesis of N-Benzyloxycarbonyl-Alanine-Isoleucine (Z-Ala-Ile)

The synthesis of N-terminally protected Z-Ala-Ile follows a similar pathway, with the Z-group being introduced at the beginning and remaining throughout the synthesis.

Experimental Protocol: Synthesis of Z-Ala-Ile

  • Protection of Alanine: React L-Alanine with benzyl (B1604629) chloroformate in the presence of a base to yield N-benzyloxycarbonyl-L-Alanine (Z-Ala).

  • Activation of Z-Ala: Activate the carboxylic acid of Z-Ala using a suitable coupling reagent (e.g., DCC, PyBOP).

  • Coupling to Isoleucine Ester: Couple the activated Z-Ala with L-Isoleucine methyl ester in an appropriate solvent with a base.

  • Saponification: Hydrolyze the methyl ester of the resulting Z-Ala-Ile-OMe to obtain the final product, Z-Ala-Ile.

  • Purification: Purify the Z-Ala-Ile product by recrystallization or column chromatography.

Self-Assembly of this compound Microtubes

The formation of this compound microtubes is a crystallization-driven self-assembly process that occurs upon the slow evaporation of a solvent.[1]

Mechanism of Microtube Formation

The self-assembly is initiated by the formation of hydrogen bonds between the dipeptide molecules, leading to the formation of planar sheets. These sheets then grow and eventually close to form hollow tubes. The specific intermolecular interactions and packing are influenced by the presence and nature of the N-terminal protecting group, which in turn dictates the symmetry of the final microtubular structure.[1]

G cluster_solution Aqueous Solution cluster_assembly Self-Assembly upon Solvent Evaporation Ala-Ile_Monomers This compound Dipeptide Monomers H-Bonding Intermolecular H-Bonding Ala-Ile_Monomers->H-Bonding Evaporation Sheet_Formation Planar Sheet Formation H-Bonding->Sheet_Formation Tube_Closure Sheet Closure Sheet_Formation->Tube_Closure Microtubes Hollow Microtubes Tube_Closure->Microtubes

Experimental Protocol for Microtube Formation

The following protocol is adapted from the literature for the formation of this compound microtubes.[1]

  • Dissolution: Dissolve the this compound or Z-Ala-Ile dipeptide powder in ultrapure water. To aid dissolution, alternate between using an ultrasonic water bath (e.g., 30 seconds at 55 °C) and vigorous vortexing until the solution is clear.

  • Incubation: Incubate the dipeptide solution at room temperature for 24 hours.

  • Solvent Evaporation: Deposit a small volume (e.g., 10 µL) of the solution onto a clean glass slide or other substrate and allow the solvent to evaporate slowly overnight under ambient conditions.

  • Characterization: The resulting microtubular structures can be visualized using microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

Properties of this compound Microtubes

Morphological and Structural Properties

As established, the morphology of the self-assembled structures is highly dependent on the molecular structure of the dipeptide.

DipeptideProtecting GroupMicrotube Symmetry
This compoundNoneHexagonal[1]
Z-Ala-IleBenzyloxycarbonyl (Z)Orthorhombic[1]

Table 1: Morphological Characteristics of this compound Microtubes.

The dimensions of these microtubes are typically in the micrometer range in length, with diameters on the nanoscale.

Mechanical Properties

While specific mechanical properties for this compound microtubes have not been extensively reported, data from analogous self-assembled peptide nanotubes, such as those from diphenylalanine (FF), provide valuable insights. These FF nanotubes exhibit remarkable rigidity, with a Young's modulus reported to be around 19 GPa.[1][2][3][4][5] This high stiffness is attributed to the highly ordered, crystalline nature of the self-assembled structure. It is plausible that this compound microtubes, being crystalline in nature, also possess significant mechanical strength.

PropertyValue (for FF nanotubes)Reference
Young's Modulus~19 GPa[1][2][3][4][5]
Average Point Stiffness160 N/m[1][2][3][4][5]

Table 2: Mechanical Properties of Self-Assembled Diphenylalanine Nanotubes (as a proxy for this compound microtubes).

Biocompatibility and Cellular Interaction

Peptide-based biomaterials are generally considered to be biocompatible, as their degradation products are natural amino acids. Studies on other peptide nanotubes have shown low cytotoxicity against various cell lines.[6] However, specific biocompatibility and cellular uptake studies for this compound microtubes are yet to be extensively reported. It is anticipated that the surface chemistry of the microtubes could be functionalized with bioactive motifs, such as cell-adhesion peptides (e.g., RGD), to enhance cellular interactions for tissue engineering applications.[7]

G Ala-Ile_Microtube This compound Microtube Surface_Functionalization Surface Functionalization (e.g., with RGD) Ala-Ile_Microtube->Surface_Functionalization Cell_Adhesion Enhanced Cell Adhesion Surface_Functionalization->Cell_Adhesion Tissue_Integration Improved Tissue Integration Cell_Adhesion->Tissue_Integration

Potential Applications in Biomaterials

The unique hollow, tubular structure of this compound self-assemblies opens up a range of potential applications in the biomedical field.

Drug Delivery

The lumen of the microtubes provides a natural reservoir for the encapsulation of therapeutic agents. The loading and release kinetics would be influenced by the physicochemical properties of both the drug and the peptide matrix. Studies on diphenylalanine microtubes have demonstrated their potential as drug delivery vehicles, with the release of the cargo following first-order kinetics.[8][9]

Quantitative Data on Drug Loading and Release (Diphenylalanine Nanotubes)

DrugLoading EfficiencyRelease ProfileReference
Sodium Fluorescein>85%Burst release[6][10]
Rhodamine B-First-order kinetics[8][9]

Table 3: Drug Loading and Release from Diphenylalanine Nanotubes.

G Drug_Molecule Therapeutic Agent Encapsulation Encapsulation Drug_Molecule->Encapsulation Ala-Ile_Microtube This compound Microtube Ala-Ile_Microtube->Encapsulation Sustained_Release Sustained Release Encapsulation->Sustained_Release Target_Cell Target Cell Sustained_Release->Target_Cell

Tissue Engineering

The mechanical robustness of these microtubes, coupled with their potential for surface functionalization, makes them attractive candidates for scaffolding in tissue engineering. They could provide structural support for cell growth and differentiation, mimicking the fibrous components of the extracellular matrix.[5]

Characterization Techniques

A multi-technique approach is necessary to fully characterize the self-assembled this compound microtubes.

TechniqueInformation Obtained
Scanning Electron Microscopy (SEM) Morphology, dimensions (length, diameter), and surface topography of the microtubes.
Transmission Electron Microscopy (TEM) Internal structure (hollow lumen), wall thickness, and crystallinity.
Atomic Force Microscopy (AFM) High-resolution surface imaging and mechanical properties (e.g., Young's modulus via nanoindentation).
X-ray Diffraction (XRD) Crystalline structure and packing of the dipeptides within the microtube walls.
Fourier-Transform Infrared (FTIR) Spectroscopy Information on the secondary structure (e.g., β-sheet formation) through analysis of amide bond vibrations.
Circular Dichroism (CD) Spectroscopy Chirality and secondary structure of the peptide assemblies in solution prior to evaporation.

Table 4: Key Characterization Techniques for this compound Microtubes.

Future Outlook

The self-assembly of this compound dipeptides into microtubular structures represents a fascinating and promising area of biomaterial science. While the foundational knowledge of their formation and structure is established, significant research is still required to fully elucidate their potential. Future work should focus on:

  • Quantitative Characterization: Detailed investigation into the mechanical properties, drug loading capacities, and release kinetics specifically for this compound microtubes.

  • Biocompatibility and In Vivo Studies: Comprehensive in vitro and in vivo studies to assess the biocompatibility, degradation, and cellular responses to these materials.

  • Functionalization: Exploration of various surface modifications to tailor the microtubes for specific applications, such as targeted drug delivery or promoting specific cell-material interactions.

  • Controlled Assembly: Developing methods to control the dimensions and alignment of the microtubes during the self-assembly process.

By addressing these areas, the full potential of this compound dipeptide microtubes as a versatile and valuable platform for next-generation biomaterials can be realized.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of Ala-Ile Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in chemical biology and drug discovery, enabling the efficient construction of peptides. The Fmoc/tBu strategy is a widely adopted method that utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. This application note provides a detailed protocol for the manual synthesis of the dipeptide Alanine-Isoleucine (Ala-Ile) using this methodology.

Experimental Protocol

The synthesis of the this compound dipeptide involves a stepwise process starting with the loading of the first amino acid (Isoleucine) onto a solid support (resin), followed by the coupling of the second amino acid (Alanine), and finally, cleavage of the dipeptide from the resin.

1. Resin Preparation and Swelling

The choice of resin is critical for successful SPPS. For the synthesis of a peptide with a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is commonly used. This protocol will utilize a pre-loaded Fmoc-Ile-Wang resin.

  • Procedure:

    • Weigh the desired amount of Fmoc-Ile-Wang resin (typically with a loading capacity of 0.25-0.40 mmol/g) and place it in a reaction vessel.[1]

    • Add N,N-Dimethylformamide (DMF) to the resin to swell it. Gently agitate the mixture for 30-60 minutes at room temperature.[2]

    • After swelling, drain the DMF from the reaction vessel.

2. Fmoc Deprotection

The Fmoc protecting group on the Nα-amino group of the resin-bound isoleucine needs to be removed to allow for the coupling of the next amino acid.

  • Procedure:

    • To the swollen resin, add a 20% solution of piperidine (B6355638) in DMF.

    • Agitate the mixture for 5 minutes.[2]

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) to remove the piperidine and the cleaved Fmoc-adduct.

3. Alanine (B10760859) Coupling

The next amino acid, Fmoc-Ala-OH, is activated and coupled to the deprotected amino group of the resin-bound isoleucine.

  • Procedure:

    • In a separate vial, dissolve Fmoc-Ala-OH (3-4 equivalents relative to the resin loading), a coupling agent such as HBTU (3.9 equivalents), and HOBt (3.9 equivalents) in DMF.[2]

    • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to the activation mixture.[3]

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time can be extended to ensure completion.[2]

    • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

4. Final Fmoc Deprotection

Before cleaving the dipeptide from the resin, the Fmoc group from the newly added alanine must be removed.

  • Procedure:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DMF and then DCM.

5. Cleavage and Deprotection

The final step is to cleave the dipeptide from the resin and remove any side-chain protecting groups (though none are present in this compound).

  • Procedure:

    • Wash the resin with methanol (B129727) and diethyl ether and dry it under vacuum.

    • Prepare a cleavage cocktail. A common mixture for simple peptides is Reagent B, which consists of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5.[2][4]

    • Suspend the dried resin in the cleavage cocktail (e.g., 10 mL per gram of resin).[5]

    • Stir the mixture at room temperature for 1-2 hours.[5]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide with cold diethyl ether to remove scavengers and dissolved protecting group fragments.

    • Dry the purified this compound dipeptide.

Quantitative Data Summary

ParameterValue/RangeReference
Resin Loading Capacity0.25 - 0.40 mmol/g[1]
Fmoc-Amino Acid Equivalents3 - 4 eq.[2]
Coupling Agent (HBTU/HOBt) Equivalents3.9 eq.[2]
Base (DIPEA) Equivalents8 eq.[3]
Coupling Time1 - 2 hours[2]
Fmoc Deprotection Time20 - 30 minutes[6]
Cleavage Time1 - 2 hours[5]
Cleavage Cocktail (TFA:TIS:H₂O)95:2.5:2.5 (v/v/v)[2][4]

Experimental Workflow

SPPS_Workflow Resin Fmoc-Ile-Wang Resin Swell Resin Swelling (DMF, 30-60 min) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Ala Coupling (Fmoc-Ala-OH, HBTU/HOBt, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 Cleave Cleavage & Deprotection (TFA/TIS/H₂O) Wash3->Cleave Precipitate Precipitation & Wash (Cold Diethyl Ether) Cleave->Precipitate Product This compound Dipeptide Precipitate->Product

Caption: Solid-phase synthesis workflow for this compound dipeptide.

References

Application Note: Purification of Synthetic Ala-Ile by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide L-alanyl-L-isoleucine (Ala-Ile) is a fundamental building block in peptide and protein research. Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the target dipeptide along with impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage of protecting groups. High-purity this compound is essential for its use in sensitive biological assays, structural studies, and as a precursor in drug development.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used technique for the purification of synthetic peptides.[1] This method separates molecules based on their hydrophobicity. This compound, containing the hydrophobic amino acid isoleucine, is well-suited for this technique.[2][3] This application note provides a detailed protocol for the purification of synthetic this compound using a C18 stationary phase with a water/acetonitrile (B52724) mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent. TFA improves peak shape and resolution by forming ion pairs with the charged groups of the dipeptide.[4]

Physicochemical Properties of L-Alanyl-L-Isoleucine (this compound)

A thorough understanding of the physicochemical properties of this compound is critical for developing an effective purification strategy. The hydrophobicity of the isoleucine residue is the primary determinant of its retention behavior on a reversed-phase column.[5]

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₃[4]
Molecular Weight 202.25 g/mol [4][6]
Amino Acid Sequence This compound (AI)[4]
Theoretical pI ~5.98[7]
Hydrophobicity Alanine and Isoleucine are both hydrophobic amino acids.[2][3]

Experimental Workflow and Protocols

The overall process for purifying synthetic this compound involves an initial analytical run to determine the retention time, followed by a preparative run to isolate the target peptide, and concluding with purity verification and lyophilization.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification & Analysis cluster_post Post-Purification crude Crude Synthetic this compound (Lyophilized Powder) dissolve Dissolve in Mobile Phase A crude->dissolve 1 filter Filter through 0.22 µm Syringe Filter dissolve->filter 2 analytical Analytical RP-HPLC (Purity Assessment & Method Dev.) filter->analytical 3 preparative Preparative RP-HPLC (Purification) analytical->preparative 4 (Scale-up) collect Collect Fractions (Peak of Interest) preparative->collect 5 verify Verify Purity of Fractions (Analytical RP-HPLC) collect->verify 6 pool Pool Pure Fractions verify->pool 7 lyophilize Lyophilize pool->lyophilize 8 final_product Pure this compound (>98%) lyophilize->final_product 9

General workflow for the purification and analysis of this compound.
Protocol 1: Analytical RP-HPLC for Purity Assessment and Method Development

This protocol is used to determine the purity of the crude this compound and to establish the retention time, which is essential for developing the preparative purification method.

1. Materials and Equipment:

  • Analytical HPLC system with UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size)[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • Crude lyophilized this compound

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Dissolve the crude lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

3. HPLC Method:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Inject 10-20 µL of the prepared sample.

  • Run a scouting gradient to determine the approximate elution time.[8]

  • Monitor the elution profile at 214-220 nm, where the peptide bond absorbs.[9]

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the crude purity by dividing the area of the main peak (this compound) by the total area of all peaks.

  • Note the retention time of the this compound peak and the percentage of Mobile Phase B at which it elutes. This information will be used to optimize the preparative gradient.

ParameterAnalytical Scale Setting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Scouting Gradient 5% to 95% B over 30 minutes
Detection UV at 214 nm
Injection Volume 10-20 µL
Column Temperature Ambient or 40°C[10]
Protocol 2: Preparative RP-HPLC for this compound Purification

This protocol scales up the analytical method to isolate and purify the target dipeptide. The objective of preparative HPLC is to maximize the recovery of a specific compound.[5][11]

1. Materials and Equipment:

  • Preparative HPLC system with fraction collector

  • C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)[1]

  • All materials listed in Protocol 1

2. Sample Preparation:

  • Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A. The concentration can be significantly higher than for the analytical run (e.g., 10-50 mg/mL), but ensure complete solubility to avoid column clogging.[2]

  • Filter the sample through a 0.22 µm syringe filter.

3. HPLC Method:

  • Equilibrate the preparative column with the initial mobile phase conditions for at least 5-10 column volumes.[1]

  • Inject the filtered sample onto the column.

  • Run an optimized linear gradient based on the results from the analytical run. The gradient should be shallower around the elution point of this compound to maximize resolution from nearby impurities.[8]

  • For example, if this compound eluted at 30% B in the scouting run, an optimized gradient might be 20% to 40% B over 40 minutes.

  • Monitor the elution profile at 214-220 nm.

  • Collect fractions corresponding to the main this compound peak using an automated fraction collector.

ParameterPreparative Scale Setting
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min (adjust based on column diameter)
Optimized Gradient Example: 20% to 40% B over 40 minutes
Detection UV at 214 nm
Sample Load 50-200 mg (depending on column capacity)
Column Temperature Ambient
Protocol 3: Post-Purification Analysis and Processing

1. Purity Verification:

  • Analyze a small aliquot from each collected fraction using the analytical HPLC method described in Protocol 1.

  • Confirm the identity of the peptide in the pure fractions using mass spectrometry.

2. Pooling and Lyophilization:

  • Pool the fractions that show a purity of >98% by analytical HPLC.

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen sample to remove the mobile phase solvents and obtain the final purified this compound as a white, fluffy powder.

3. Data Summary:

SamplePurity (% Area at 214 nm)Recovery (Typical)
Crude this compound ~70-85%N/A
Purified this compound >98%60-80%

Troubleshooting

Hydrophobic peptides like this compound can sometimes present challenges during purification.[6]

G problem Problem Poor Peak Shape (Tailing/Broadening) cause1 Potential Cause Secondary interactions with column silanols Peptide aggregation Column overload problem->cause1 solution1 Solution Ensure 0.1% TFA is in mobile phases Decrease sample concentration Reduce injection volume/mass cause1:c1->solution1:s Ion-pairing agent masks silanols cause1:c2->solution1:s Lower concentration reduces aggregation cause1:c3->solution1:s Stay within column capacity

Troubleshooting poor peak shape in RP-HPLC.
  • Poor Solubility: If the crude peptide is difficult to dissolve in Mobile Phase A, a small amount of organic solvent (like acetonitrile or isopropanol) can be added.[2][8] However, the final sample composition should be as close as possible to the initial mobile phase conditions to ensure good peak shape.

  • Peptide Aggregation: Hydrophobic peptides can aggregate, leading to broad peaks or failed purification.[6] Using chaotropic agents like guanidinium (B1211019) hydrochloride in the sample solvent can sometimes help, but this is less common for small dipeptides.[8]

  • Low Recovery: Irreversible adsorption to the column can occur with very hydrophobic peptides.[6] Using a different stationary phase (e.g., C8 or diphenyl) or a different organic modifier (e.g., n-propanol) may improve recovery.[2]

The described reverse-phase HPLC protocols provide a robust and reliable method for the purification of synthetic this compound. By starting with an analytical-scale scouting run to optimize separation conditions, a high-purity product (>98%) can be efficiently obtained using preparative-scale chromatography. Proper sample preparation and post-purification analysis are critical steps to ensure the final product meets the stringent quality requirements for research and drug development applications.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Ala-Ile Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of dipeptides, such as Alanyl-Isoleucine (Ala-Ile), is of significant interest in various scientific disciplines, including proteomics, metabolomics, and pharmaceutical research. Mass spectrometry (MS) has emerged as a powerful analytical technique for the sensitive and specific quantification of these small biomolecules. This document provides a comprehensive guide to the analysis of the this compound dipeptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols and data presented herein are intended to assist researchers in developing and implementing robust analytical methods for dipeptide quantification.

A critical challenge in the mass spectrometry analysis of peptides containing isoleucine or its isobaric isomer leucine (B10760876) is their identical mass, making them indistinguishable by standard mass spectrometry techniques.[1] Advanced methods involving specific enzymatic cleavage or sophisticated fragmentation techniques are often required to differentiate between these two amino acids.[1][2] This application note will focus on the analysis of this compound, acknowledging this inherent analytical challenge.

Quantitative Data Presentation

The accurate identification and quantification of this compound by mass spectrometry rely on the precise measurement of its mass-to-charge ratio (m/z) and the m/z of its characteristic fragment ions. The theoretical monoisotopic mass of the neutral this compound dipeptide is 202.1317 g/mol . In positive ion mode electrospray ionization (ESI), the dipeptide is typically observed as the protonated molecule [M+H]⁺.

The fragmentation of the protonated this compound molecule in the collision cell of a mass spectrometer primarily yields b- and y-type ions. The b-ions are N-terminal fragments, while the y-ions are C-terminal fragments. The expected m/z values for the parent ion and its major fragment ions are summarized in the table below. These values are crucial for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for targeted quantification.[3]

Ion TypeSequenceTheoretical m/z ([M+H]⁺)
Precursor IonThis compound203.1390
b1 ionAla72.0444
y1 ionIle132.0913

Note: The m/z values are calculated based on monoisotopic masses of the constituent amino acids and assume a single positive charge.[4]

Experimental Protocols

This section outlines a detailed protocol for the quantitative analysis of the this compound dipeptide in a biological matrix, such as plasma. The protocol is adapted from established methods for dipeptide and peptide analysis by LC-MS/MS.[5][6][7]

Sample Preparation

Effective sample preparation is critical to remove interfering substances and enrich the analyte of interest.

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve the this compound dipeptide from other sample components.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for this separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient starts at 5% Mobile Phase B, held for 1 minute, then ramped to 95% B over 5 minutes, held for 2 minutes, and then returned to initial conditions for re-equilibration.[5]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS)

Tandem mass spectrometry in MRM mode provides high selectivity and sensitivity for quantification.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transitions:

    • This compound: Precursor ion (Q1): m/z 203.1 -> Product ion (Q3): m/z 72.0 (b1 ion) or m/z 132.1 (y1 ion). The most intense and specific fragment ion should be chosen for quantification.

    • Internal Standard: The corresponding transitions for the stable isotope-labeled internal standard.

  • Ion Source Parameters:

    • IonSpray Voltage: ~5500 V

    • Curtain Gas: ~30 psi

    • Ion Source Gas 1: ~50 psi

    • Ion Source Gas 2: ~50 psi

    • Temperature: ~500°C

  • Collision Energy (CE): This parameter needs to be optimized for the specific instrument and analyte to achieve the most intense fragment ion signal.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of the this compound dipeptide.

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample precipitation Protein Precipitation (Acetonitrile + IS) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant drying Evaporation (Nitrogen) supernatant->drying reconstitution Reconstitution drying->reconstitution lc Liquid Chromatography (C18 Column) reconstitution->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for this compound dipeptide quantification.

Fragmentation Pathway

The diagram below illustrates the fragmentation of the protonated this compound dipeptide to form the characteristic b1 and y1 ions.

fragmentation_pathway Fragmentation of Protonated this compound cluster_fragments Collision-Induced Dissociation (CID) precursor [this compound + H]⁺ m/z = 203.1 b1_ion b1 ion [Ala]⁺ m/z = 72.0 precursor->b1_ion Cleavage of peptide bond y1_ion y1 ion [Ile + H]⁺ m/z = 132.1 precursor->y1_ion Cleavage of peptide bond

Caption: this compound fragmentation pathway.

References

Application Notes and Protocols for the Use of Ala-Ile as a Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The dipeptide Alanine-Isoleucine (Ala-Ile) is a valuable building block in peptide synthesis, contributing to the formation of peptides with diverse biological activities. Isoleucine, with its bulky and hydrophobic side chain, can present steric hindrance challenges during synthesis. However, its incorporation is crucial for the structure and function of many peptides, including anticoagulants like Bivalirudin and peptides designed for targeted therapies such as anti-HIV-1 agents. These application notes provide a comprehensive guide to the effective use of the this compound dipeptide in solid-phase peptide synthesis (SPPS), covering its properties, synthesis protocols, and relevant biological contexts.

Chemical Properties and Synthesis Considerations

The primary challenge in incorporating the this compound dipeptide lies in the steric hindrance presented by the β-branched side chain of isoleucine. This can lead to lower coupling efficiencies and requires optimization of synthesis conditions. The use of potent coupling reagents and extended reaction times are often necessary to ensure complete and efficient incorporation into the growing peptide chain.

Data Presentation: Coupling Reagent Performance with Sterically Hindered Amino Acids

While specific quantitative data for the coupling efficiency of Fmoc-Ala-Ile-OH is not extensively tabulated in the literature, the performance can be inferred from studies on sterically hindered amino acids. The choice of coupling reagent is critical for overcoming the steric hindrance of the isoleucine residue.

Coupling Reagent ClassExample ReagentsExpected Coupling Efficiency for Sterically Hindered ResiduesKey Considerations
Uronium/Aminium Salts HBTU, HATU, HCTUHighGenerally effective for hindered couplings. HATU is often preferred for its higher reactivity.
Phosphonium Salts PyBOP, PyAOPHighPyAOP can be particularly effective for hindered couplings and N-methylated amino acids.
Carbodiimides DCC, DICModerate to HighOften used with additives like HOBt or Oxyma to improve efficiency and reduce racemization.
Immonium-type COMUHighOffers good performance with reduced risk of racemization.

Table 1: Expected performance of common coupling reagents for sterically hindered amino acids like Isoleucine. Optimization of reaction time and equivalents of reagents is crucial.

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of a model hexapeptide, Tyr-Gly-Gly-Phe-Ala-Ile-NH₂ , utilizing the Fmoc/tBu strategy.

2.1. Materials and Reagents

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Ile-OH)

  • Dipeptide: Fmoc-Ala-Ile-OH (optional, can be coupled as individual amino acids)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Diethyl ether (cold)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • HPLC Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

2.2. Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Amino_Acid_Coupling 4. Amino Acid Coupling Washing1->Amino_Acid_Coupling Washing2 5. Washing Amino_Acid_Coupling->Washing2 Repeat 6. Repeat Steps 2-5 for each Amino Acid Washing2->Repeat Next Amino Acid Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage 8. Cleavage from Resin Final_Deprotection->Cleavage Precipitation 9. Precipitation & Washing Cleavage->Precipitation Purification 10. HPLC Purification Precipitation->Purification Lyophilization 11. Lyophilization Purification->Lyophilization Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide (with this compound motif) Receptor GPCR Receptor Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_A Protein Kinase A Second_Messenger->Kinase_A Activation Downstream_Target Downstream Target Protein Kinase_A->Downstream_Target Phosphorylation Cellular_Response Cellular Response Downstream_Target->Cellular_Response

Application Notes & Protocols: Methods for Studying Ala-Ile Peptide Bond Stability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The stability of peptide bonds is a critical parameter in the development of peptide-based therapeutics and research tools. The bond connecting Alanine (Ala) and Isoleucine (Ile) is of particular interest due to the hydrophobic and sterically hindered nature of the Isoleucine side chain, which can influence susceptibility to chemical and enzymatic degradation. Understanding the stability of the Ala-Ile bond under various conditions is essential for predicting peptide shelf-life, bioavailability, and in vivo efficacy. These application notes provide a comprehensive overview of the key methods used to assess the stability of the this compound peptide bond, complete with detailed experimental protocols and data presentation guidelines.

Factors Influencing this compound Peptide Bond Stability

The integrity of a peptide bond is primarily challenged by hydrolysis, a chemical reaction that breaks the bond.[1] The rate of this reaction is influenced by several factors:

  • pH: Peptide bonds are susceptible to hydrolysis under both acidic and basic conditions.[2][3] In acidic environments, the carbonyl oxygen of the amide bond is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2] Under basic conditions, direct nucleophilic attack by hydroxide (B78521) ions on the carbonyl carbon is the primary mechanism of cleavage.[3]

  • Temperature: An increase in temperature provides the necessary activation energy for peptide bond hydrolysis, thereby accelerating the rate of degradation.[4][5] This relationship is often exponential.[4] Lyophilized peptides stored at low temperatures (-20°C or -80°C) exhibit greater stability.[6][7]

  • Enzymatic Degradation: In biological systems, peptidases and proteases are the main catalysts for peptide bond cleavage.[8][9] Endopeptidases can cleave internal peptide bonds, while exopeptidases act on the N- or C-termini.[8] The bulky side chain of Isoleucine can sterically hinder access for some proteases, but specific enzymes like chymotrypsin (B1334515) may still cleave at the C-terminal side of hydrophobic residues.[10][11]

  • Oxidation: While the this compound bond itself is not directly susceptible to oxidation, the presence of other residues like Methionine (Met) or Cysteine (Cys) in the peptide sequence can lead to oxidative degradation of the entire molecule, which can indirectly affect its conformation and stability.[7]

Experimental Methods for Stability Analysis

A multi-faceted approach is typically employed to comprehensively evaluate peptide stability. The most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for quantifying the rate of peptide degradation. It separates the intact peptide from its degradation products based on hydrophobicity.[12][13] By monitoring the decrease in the peak area of the intact peptide over time, a degradation rate and half-life (t½) can be calculated.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the analytical precision of mass spectrometry. It is invaluable for identifying the exact sites of cleavage and characterizing the degradation products.[14][15] This technique provides qualitative confirmation of the degradation pathway.[14]

Computational Methods

Molecular dynamics (MD) simulations can predict the conformational flexibility of a peptide and identify regions that may be more susceptible to cleavage.[16][17] Software packages like GROMACS and Amber can be used to simulate peptide behavior in various environments (e.g., different pH, temperature) to provide theoretical insights into stability.[16]

Data Presentation: Quantitative Stability Analysis

Summarizing stability data in a clear, tabular format is crucial for comparison and interpretation. The following tables provide examples of how to present quantitative data from stability studies of an this compound containing peptide.

Table 1: Effect of pH on the Stability of Peptide (this compound) at 37°C

pHIncubation Time (hours)% Intact Peptide RemainingHalf-life (t½) (hours)
3.02485.2120.5
5.02495.8450.2
7.42498.1890.7
10.02490.3205.1

Data is hypothetical and for illustrative purposes. The trend reflects that most peptides are most stable near neutral pH.[6]

Table 2: Effect of Temperature on the Stability of Peptide (this compound) at pH 7.4

Temperature (°C)Incubation Time (hours)% Intact Peptide RemainingHalf-life (t½) (hours)
416899.5> 1000
2516896.2350.4
3716891.5180.6
5016878.985.3

Data is hypothetical and for illustrative purposes, demonstrating accelerated degradation at higher temperatures.[4][6]

Visualizations: Workflows and Mechanisms

Diagrams are essential for visualizing complex experimental workflows and chemical mechanisms.

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Stability Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation peptide This compound Peptide Stock incubation Incubate peptide in buffers at defined temperatures (e.g., 4°C, 25°C, 37°C) peptide->incubation buffers Prepare Stress Buffers (e.g., pH 3, 5, 7.4, 10) buffers->incubation sampling Collect aliquots at various time points (t=0, 2, 4, 8, 24h...) incubation->sampling hplc RP-HPLC Analysis sampling->hplc lcms LC-MS/MS Analysis sampling->lcms quant Quantify % Intact Peptide Calculate Half-life (t½) hplc->quant ident Identify Degradation Products lcms->ident

Caption: General workflow for assessing peptide stability.

hydrolysis_mechanism start This compound Peptide R1-C(=O)-N(H)-R2 protonation Protonated Carbonyl R1-C(=O+H)-N(H)-R2 start->protonation + H+ (Acidic pH) intermediate Tetrahedral Intermediate R1-C(O-H)(O+H2)-N(H)-R2 protonation->intermediate + H2O (Nucleophilic Attack) cleavage Cleaved Products Ala (R1-COOH) Ile (H2N-R2) intermediate->cleavage Bond Cleavage hplc_protocol prep Sample Prep: Dilute peptide in buffer incubate Incubate at Timepoints (t=0, 1, 4, 8... hrs) prep->incubate quench Quench Aliquots (e.g., add acid/ACN) incubate->quench inject Inject onto C18 Column quench->inject separate Separate with ACN/H2O/TFA Gradient inject->separate detect Detect at 214 nm separate->detect analyze Integrate Peak Area & Calculate Half-Life detect->analyze lcms_protocol sample Use Degraded Samples from Stability Study inject Inject onto LC-MS C18 Column sample->inject separate LC Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize ms1 MS1 Full Scan: Detect Parent & Fragment Ions ionize->ms1 ms2 MS2 Fragmentation (DDA/DIA): Fragment Selected Ions ms1->ms2 analyze Data Analysis: Identify Fragment Structures, Confirm Cleavage Site ms2->analyze

References

Application Note: Protocol for Ala-Ile Dipeptide Crystallization and X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The determination of the three-dimensional structure of peptides is crucial for understanding their biological function, mechanism of action, and for rational drug design.[1] X-ray crystallography is a powerful and widely used technique for obtaining high-resolution structural information of molecules, including dipeptides like L-alanyl-L-isoleucine (Ala-Ile).[2][3] This process, however, is fundamentally dependent on the ability to grow well-ordered single crystals of the target molecule.[3] This application note provides a detailed protocol for the crystallization of the this compound dipeptide and the subsequent analysis by single-crystal X-ray diffraction.

Part 1: Protocol for this compound Dipeptide Crystallization

The primary method for crystallizing small molecules and peptides is to slowly bring a solution to a state of supersaturation, allowing molecules to assemble into a highly ordered crystal lattice. Common techniques include vapor diffusion, slow evaporation, and slow cooling.[4] This protocol will focus on the vapor diffusion and slow evaporation methods, which are highly effective for dipeptides.[5]

1.1 Materials and Reagents

  • L-alanyl-L-isoleucine (this compound) dipeptide, high purity (>98%)

  • Ultrapure water (Milli-Q or equivalent)

  • Solvents for screening: Ethanol, Methanol, Isopropanol, Acetonitrile

  • Precipitants for screening: Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 400, PEG 3350), salts (e.g., Ammonium Sulfate, Sodium Chloride), organic solvents.

  • Buffers (e.g., Tris-HCl, HEPES) if pH control is desired.

  • Crystallization plates (e.g., 24-well or 96-well sitting/hanging drop plates)[6]

  • Glass coverslips (for hanging drop)

  • Micropipettes and sterile tips

  • Stereo microscope for crystal visualization

1.2 Experimental Protocol: Vapor Diffusion (Hanging Drop Method)

The vapor diffusion technique involves equilibrating a drop containing the peptide and a precipitant solution against a larger reservoir of the precipitant solution at a higher concentration.[2][6] Water slowly diffuses from the drop to the reservoir, increasing the concentration of both peptide and precipitant in the drop, leading to crystallization.

  • Prepare Peptide Stock Solution: Dissolve this compound powder in ultrapure water to a final concentration of 20-50 mg/mL. Gentle vortexing may be required.

  • Prepare Reservoir Solutions: Prepare a range of reservoir solutions in the wells of the crystallization plate. A typical starting screen is outlined in Table 1.

  • Set up the Hanging Drop:

    • On a siliconized glass coverslip, pipette 1 µL of the peptide stock solution.

    • Add 1 µL of the reservoir solution from a well to the same drop.

    • Carefully invert the coverslip and place it over the corresponding well, sealing it with grease to create an airtight system.

  • Incubation: Place the sealed plate in a stable, vibration-free environment at a constant temperature (e.g., 20°C).

  • Monitoring: Monitor the drops daily for the first week, and then periodically, using a stereo microscope. Note any changes, such as clear drops, precipitation (amorphous solid), or the formation of crystals. Crystals suitable for diffraction should be single, well-formed, and typically at least 0.1 mm in one dimension.[3]

1.3 Alternative Protocol: Slow Evaporation

This is a simpler method suitable for soluble small peptides.[5]

  • Prepare a Saturated Solution: Dissolve the this compound dipeptide in a suitable solvent (e.g., a water/ethanol mixture) in a small, clean glass vial until saturation is reached. Ensure a small amount of undissolved material is not present.

  • Allow for Evaporation: Cover the vial with a cap that has a small pinhole or cover it with paraffin (B1166041) film and puncture it with a needle.

  • Incubation: Place the vial in an undisturbed location at a constant temperature. The solvent will slowly evaporate, increasing the peptide concentration and inducing crystallization.

1.4 Data Presentation: Crystallization Screening Conditions

Effective crystallization often requires screening a variety of conditions. The table below provides a starting point for screening this compound.

Condition ID Reservoir Solution (Precipitant) Peptide Conc. (mg/mL) Temperature (°C) Expected Observation
AI-C11.0 M Sodium Chloride, 0.1 M HEPES pH 7.02520Clear / Precipitate
AI-C220% w/v PEG 3350, 0.2 M Lithium Sulfate2520Microcrystals / Needles
AI-C330% v/v Isopropanol, 0.1 M Tris pH 8.02520Single Crystals
AI-C41.5 M Ammonium Sulfate2520Precipitate / Spherulites
AI-C520% w/v PEG 400, 0.1 M Acetate pH 4.5254Clear / Phase Separation

Part 2: Protocol for X-ray Diffraction

Once suitable crystals are obtained, they can be analyzed using X-ray diffraction to determine the molecular structure.[7]

2.1 Materials and Equipment

  • Grown this compound crystals

  • Cryo-loops (nylon loops of appropriate size)

  • Magnetic cryo-vials and tongs

  • Cryoprotectant solutions (e.g., reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol)

  • Liquid nitrogen dewar

  • Single-crystal X-ray diffractometer with a low-temperature stream (e.g., liquid nitrogen cryostream)

2.2 Experimental Protocol: Data Collection

  • Crystal Harvesting:

    • Under the microscope, identify a well-formed single crystal.

    • Briefly pass a cryo-loop through a cryoprotectant solution. This helps the crystal adhere and protects it from damage.

    • Carefully scoop the crystal out of the drop using the cryo-loop. The crystal should be lodged within the thin film of the loop. Work quickly to prevent the crystal from dehydrating.

  • Cryo-cooling: Immediately plunge the loop containing the crystal into liquid nitrogen.[8] This process, known as flash-cooling, vitrifies the surrounding solvent, preventing the formation of ice crystals that would destroy the crystal lattice.

  • Mounting on Diffractometer:

    • Carefully transfer the frozen crystal (still on the loop) to the goniometer head of the diffractometer, which is maintained at a cryogenic temperature (typically 100 K) by a cryostream.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images. The crystal is rotated by a small increment (e.g., 0.5-1.0°) for each image until a full dataset (typically 180-360° of rotation) is collected.[7][8]

  • Data Processing:

    • The collected diffraction images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell dimensions and space group, integrating the intensities of each spot, and scaling the data.[3]

    • The processed data (a list of reflection intensities) is then used in conjunction with phase determination methods to calculate an electron density map, into which the atomic model of this compound is built and refined.[3]

2.3 Data Presentation: Typical X-ray Data Collection Parameters

The following table summarizes typical parameters for collecting X-ray diffraction data on a dipeptide crystal.

Parameter Typical Value / Setting Description
X-ray Source Cu Kα or Mo KαSource of monochromatic X-rays. Copper is common for small molecules.
Wavelength 1.5418 Å (for Cu Kα)The specific wavelength of the X-ray radiation used.
Temperature 100 K (-173 °C)Temperature at which data is collected to minimize radiation damage.
Detector CMOS or CCD detectorDevice used to record the diffraction pattern.
Crystal-to-Detector Distance 40 - 60 mmAffects the resolution and separation of diffraction spots.
Oscillation Range 0.5° - 1.0° per imageThe angle the crystal is rotated for each collected image.
Total Oscillation 180° - 360°The total rotation required to collect a complete dataset.
Exposure Time 5 - 60 seconds per imageTime the crystal is exposed to X-rays for each image.

Mandatory Visualization

The following diagrams illustrate the logical workflow and experimental setup for the crystallization and diffraction process.

Caption: Workflow from this compound dipeptide powder to 3D atomic structure.

hanging_drop Hanging Drop Vapor Diffusion Setup cluster_well cluster_slip reservoir Reservoir Solution (Higher Precipitant Conc.) coverslip Glass Coverslip drop Hanging Drop (Peptide + Reservoir Solution) p1->p2 H2O Vapor Diffusion

Caption: Diagram of the hanging drop vapor diffusion crystallization method.

References

Application Notes and Protocols for Metabolic Tracing with Isotopically Labeled Ala-Ile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of metabolic pathways is fundamental to understanding cellular physiology in both health and disease. Stable isotope tracing, coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has become an indispensable tool for elucidating the flow of metabolites through complex biochemical networks.[1][2] This application note provides detailed protocols for the incorporation of stable isotopic labels into the dipeptide L-alanyl-L-isoleucine (Ala-Ile) and its subsequent use in metabolic tracing studies. By tracking the metabolic fate of labeled this compound, researchers can gain insights into peptide uptake, hydrolysis, and the contribution of its constituent amino acids to central carbon and nitrogen metabolism. These methods are highly relevant for researchers in drug development, proteomics, and metabolic research.[3][4]

Synthesis of Isotopically Labeled this compound via Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for synthesizing isotopically labeled peptides is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[5][6] This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. By using isotopically labeled Fmoc-protected amino acids, researchers can precisely incorporate labels at specific positions within the peptide.

Materials and Reagents
  • Resin: Rink Amide resin (for a C-terminal amide) or a pre-loaded Wang resin with Fmoc-Ile-[isotope]

  • Isotopically Labeled Amino Acids:

    • Fmoc-L-Alanine-(¹³C₃, 99%; ¹⁵N, 99%)

    • Fmoc-L-Isoleucine-(¹³C₆, 99%; ¹⁵N, 99%)

    • (Other labeling patterns can be substituted as needed)

  • Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • N-Methyl-2-pyrrolidone (NMP) (optional, can be used in place of DMF)[7]

    • Diethyl ether (cold)

  • Reagents:

    • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

    • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7]

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Equipment:

    • SPPS reaction vessel

    • Shaker or vortexer

    • Vacuum filtration apparatus

    • Lyophilizer

    • High-Performance Liquid Chromatography (HPLC) system for purification

Protocol for this compound Synthesis

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale.

  • Resin Swelling:

    • Place the Rink Amide resin (pre-loaded with Fmoc-Ile or to be coupled with the first amino acid) in the reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.[8]

  • Fmoc-Isoleucine Coupling (if not using pre-loaded resin):

    • Activation: In a separate vial, dissolve Fmoc-Ile-[isotope] (0.4 mmol), HBTU (0.4 mmol), and DIPEA (0.8 mmol) in DMF.

    • Coupling: Add the activated amino acid solution to the swollen resin and shake for 2 hours at room temperature.

    • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the deprotection step with fresh solution for another 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Fmoc-Alanine Coupling:

    • Activation: In a separate vial, dissolve Fmoc-Ala-[isotope] (0.4 mmol), HBTU (0.4 mmol), and DIPEA (0.8 mmol) in DMF.

    • Coupling: Add the activated amino acid solution to the deprotected resin-bound isoleucine and shake for 2 hours at room temperature.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection:

    • Repeat the deprotection step as described in step 3 to remove the Fmoc group from the N-terminal alanine (B10760859).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups.[6][9]

    • Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final isotopically labeled this compound dipeptide as a white powder.

Data Presentation: Mass Isotopologue Distribution

The incorporation of stable isotopes results in a predictable mass shift in the dipeptide, which can be readily detected by mass spectrometry. The following tables summarize the expected molecular weights and mass shifts for various labeling schemes of this compound.

Labeling SchemeLabeled Amino Acid(s)Isotopic Label per Amino AcidTotal Mass Shift (Da)Final Molecular Weight ( g/mol )
UnlabeledNoneNone0202.25
¹³C₃-AlaAlanine³C₃+3205.25
¹⁵N₁-AlaAlanine¹⁵N₁+1203.25
¹³C₃,¹⁵N₁-AlaAlanine¹³C₃, ¹⁵N₁+4206.25
¹³C₆-IleIsoleucine¹³C₆+6208.25
¹⁵N₁-IleIsoleucine¹⁵N₁+1203.25
¹³C₆,¹⁵N₁-IleIsoleucine¹³C₆, ¹⁵N₁+7209.25
Fully Labeled (¹³C, ¹⁵N)Alanine & IsoleucineAla: ¹³C₃, ¹⁵N₁; Ile: ¹³C₆, ¹⁵N₁+11213.25
Table 1: Expected Molecular Weights and Mass Shifts for Labeled this compound.

Experimental Protocols for Metabolic Tracing

Cell Culture and Labeling

This protocol provides a general workflow for a stable isotope tracing experiment using labeled this compound in adherent cell cultures.

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Preparation of Labeling Medium: Prepare a custom culture medium that is deficient in alanine and isoleucine. Supplement this medium with the desired concentration of isotopically labeled this compound. The concentration should be optimized based on the specific cell line and experimental goals.

  • Isotope Labeling:

    • Once cells have reached the desired confluency, aspirate the standard growth medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared labeling medium to the cells.

    • Incubate for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of metabolic flux.

Metabolite Extraction
  • Quenching Metabolism: At the end of the labeling period, place the culture plates on ice.

  • Washing: Quickly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Extraction: Add pre-chilled 80% methanol (B129727) (-80°C) to each well to quench metabolism and extract metabolites.

  • Cell Lysis: Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.

  • Incubation and Centrifugation: Incubate at -80°C for 20 minutes, then centrifuge at maximum speed for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant, which contains the extracted metabolites, to a new tube. Dry the extracts using a speed vacuum or nitrogen evaporator.

Analytical Protocols

Mass Spectrometry (MS) Analysis
  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in 2% acetonitrile).[10]

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. Use a targeted approach to look for the mass isotopologues of this compound and its downstream metabolites (e.g., alanine, isoleucine, pyruvate, acetyl-CoA, succinyl-CoA).

  • Data Analysis: Process the raw data to determine the mass isotopologue distribution (MID) for each metabolite of interest. This will reveal the extent of incorporation of the isotopic labels from this compound into downstream metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is particularly useful for determining the specific position of isotopic labels within a molecule.

  • Sample Preparation: Dissolve the purified labeled peptide or extracted metabolites in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D₂O). The concentration should typically be in the high micromolar to millimolar range.[11][12]

  • NMR Data Acquisition: For ¹⁵N-labeled samples, acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum.[11] For ¹³C-labeled samples, ¹³C-edited HSQC or other multi-dimensional NMR experiments can be performed.

  • Data Analysis: Process and analyze the NMR spectra to confirm the incorporation of the isotopic label and to gain structural insights into the labeled molecules.

Visualizations

Experimental Workflow

Workflow cluster_synthesis Peptide Synthesis cluster_tracing Metabolic Tracing cluster_analysis Analysis synthesis SPPS of Labeled this compound purification HPLC Purification & Lyophilization synthesis->purification qc MS/NMR Quality Control purification->qc labeling Labeling with This compound-[isotope] qc->labeling cell_culture Cell Culture cell_culture->labeling extraction Metabolite Extraction labeling->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis nmr_analysis NMR Spectroscopy extraction->nmr_analysis data_analysis Data Analysis (MID, Flux) ms_analysis->data_analysis nmr_analysis->data_analysis

Fig. 1: Experimental workflow for metabolic tracing with labeled this compound.
Metabolic Pathway of this compound Catabolism

The dipeptide this compound is first hydrolyzed into its constituent amino acids, L-alanine and L-isoleucine. These amino acids then enter central metabolic pathways. Alanine is converted to pyruvate, while isoleucine is catabolized to acetyl-CoA and propionyl-CoA, which is subsequently converted to succinyl-CoA.[3][13][14][15]

MetabolicPathway AlaIle This compound-[¹³C, ¹⁵N] Ala Alanine-[¹³C, ¹⁵N] AlaIle->Ala Hydrolysis Ile Isoleucine-[¹³C, ¹⁵N] AlaIle->Ile Hydrolysis Pyruvate Pyruvate Ala->Pyruvate Transamination AcetylCoA Acetyl-CoA Ile->AcetylCoA PropionylCoA Propionyl-CoA Ile->PropionylCoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCA

Fig. 2: Catabolic pathway of labeled this compound.

References

Techniques for Measuring the Bioactivity of Ala-Ile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, composed of two amino acids, represent a promising class of bioactive molecules with potential applications in therapeutics and functional foods. The dipeptide Alanine-Isoleucine (Ala-Ile) and its derivatives are of particular interest due to the physicochemical properties of their constituent amino acids. Alanine is a small, non-polar amino acid, while Isoleucine is a hydrophobic amino acid with a branched side chain. This combination can confer specific biological activities.[1]

These application notes provide detailed protocols for measuring various potential bioactivities of this compound derivatives, including Angiotensin-Converting Enzyme (ACE) inhibition, Dipeptidyl Peptidase-IV (DPP-IV) inhibition, and anti-inflammatory effects. The methodologies are presented to guide researchers in the screening and characterization of these compounds.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Application Note:

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.[2] ACE converts angiotensin I to the potent vasoconstrictor angiotensin II.[2] Inhibition of ACE is a primary strategy for the treatment of hypertension.[3] Bioactive peptides, including dipeptides, derived from food proteins have been identified as potential ACE inhibitors.[3][4] The following protocol describes a common method for determining the ACE inhibitory activity of this compound derivatives using High-Performance Liquid Chromatography (HPLC).[2][5][6]

Experimental Workflow for ACE Inhibition Assay

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis p1 Prepare this compound Derivative Stock Solution p2 Prepare ACE Enzyme Solution (e.g., 0.1 U/mL) p3 Prepare Substrate (HHL) Solution (e.g., 5 mM) p4 Prepare Borate (B1201080) Buffer (pH 8.3) r1 Pre-incubate this compound derivative with ACE solution (e.g., 37°C for 5 min) p4->r1 r2 Add HHL substrate to initiate reaction r1->r2 r3 Incubate reaction mixture (e.g., 37°C for 30-60 min) r2->r3 r4 Stop reaction by adding HCl r3->r4 a1 Filter sample r4->a1 a2 Inject into RP-HPLC system a1->a2 a3 Quantify Hippuric Acid (HA) peak area at 228 nm a2->a3 a4 Calculate % Inhibition and IC50 Value a3->a4

Caption: Workflow for determining ACE inhibitory activity using HPLC.

Protocol: ACE Inhibition Assay using RP-HPLC

Materials and Reagents:

  • This compound derivative (or peptide library)

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

  • Hippuryl-His-Leu (HHL) as substrate (e.g., Sigma-Aldrich)[6]

  • Hippuric Acid (HA) as standard

  • Captopril as a positive control inhibitor[6]

  • Sodium borate buffer (100 mM, pH 8.3) containing 300 mM NaCl[5]

  • Hydrochloric acid (HCl, 1 M) to stop the reaction

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Ultrapure water

Equipment:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Water bath or incubator (37°C)

  • Vortex mixer

  • Microcentrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Solutions:

    • Substrate Solution: Dissolve HHL in sodium borate buffer to a final concentration of 5 mM.[5]

    • Enzyme Solution: Dissolve ACE in cold sodium borate buffer to a final concentration of 0.1 U/mL. Prepare fresh daily and keep on ice.[5]

    • Sample Solutions: Dissolve the this compound derivative and Captopril (positive control) in the assay buffer at various concentrations.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, mix 20 µL of the sample (or buffer for control) with 20 µL of the ACE solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.[6]

    • Initiate the reaction by adding 50 µL of the HHL substrate solution.[7]

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[6][7]

    • Stop the reaction by adding 250 µL of 1 M HCl.[5]

  • HPLC Analysis:

    • Filter the reaction mixture through a 0.22 µm syringe filter before injection.

    • Inject 20 µL of the filtrate into the HPLC system.

    • Perform chromatographic separation using a C18 column. An example of a mobile phase is an isocratic elution with a mixture of 0.05% TFA in water and acetonitrile (e.g., 70:30 v/v) at a flow rate of 0.5-1.0 mL/min.[5][6]

    • Detect the product, hippuric acid (HA), by monitoring the absorbance at 228 nm.[6]

  • Calculation:

    • Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Peak Area of Control - Peak Area of Sample) / Peak Area of Control] x 100

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the sample concentration.

Data Presentation:

While specific ACE-inhibitory data for the this compound dipeptide is not extensively documented in readily available literature, the table below presents IC50 values for other dipeptides to illustrate typical data presentation. These values can serve as a benchmark when evaluating this compound derivatives.

Dipeptide SequenceSource ProteinIC50 (µM)Reference
Val-Tyr (VY)Milk5.8[8]
Ile-Val-Tyr (IVY)Wheat Germ<1.0[8]
Leu-Ile-Tyr (LIY)Human Plasma<1.0[8]
Gly-Val-Asp-TyrWalnutN/A[3][9]
Val-Arg-Phe-PheWalnutN/A[3][9]

Note: The effectiveness of ACE inhibitory peptides often depends on the presence of hydrophobic or aromatic amino acid residues at the C-terminus.[3][8]

Renin-Angiotensin System (RAS) Pathway

G Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Vasoconstriction Vasoconstriction & Aldosterone Secretion AngiotensinII->Vasoconstriction ACE ACE Renin Renin Inhibitor This compound Derivative (Inhibitor) Inhibitor->ACE

Caption: Inhibition of the Renin-Angiotensin System by an ACE inhibitor.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

Application Note:

Dipeptidyl peptidase-IV (DPP-IV, also known as CD26) is a serine protease that plays a crucial role in glucose metabolism.[10] It inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion.[11] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to improved glycemic control.[11] Therefore, DPP-IV inhibitors are a therapeutic target for type 2 diabetes.[12] This section provides a protocol for a fluorescence-based assay to screen this compound derivatives for DPP-IV inhibitory activity.[10][13]

Protocol: Fluorometric DPP-IV Inhibition Assay

Materials and Reagents:

  • This compound derivative

  • Human recombinant DPP-IV enzyme (e.g., Abcam, Cayman Chemical)[10][13]

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)[10]

  • Sitagliptin or Vildagliptin as a positive control inhibitor

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)[14]

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

Equipment:

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[13]

  • 96-well black microplates

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Solutions:

    • Assay Buffer: Prepare Tris-HCl buffer (50 mM, pH 8.0).

    • DPP-IV Enzyme Solution: Reconstitute the DPP-IV enzyme in the assay buffer to the recommended concentration (e.g., 1.73 mU/mL).[14] Keep on ice.

    • Substrate Solution: Dissolve Gly-Pro-AMC in the assay buffer to the desired concentration (e.g., 200 µM).[14]

    • Sample Solutions: Dissolve the this compound derivatives and positive control in DMSO and then dilute with assay buffer to final concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.

  • Assay Protocol (96-well plate format):

    • Blank wells: Add 50 µL of assay buffer.

    • Control wells (100% activity): Add 25 µL of assay buffer and 25 µL of the DPP-IV enzyme solution.

    • Sample wells: Add 25 µL of the sample solution (this compound derivative at various concentrations) and 25 µL of the DPP-IV enzyme solution.

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.[14]

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.[14]

    • Measure the fluorescence intensity (RFU) using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[13]

  • Calculation:

    • Correct the fluorescence readings by subtracting the blank RFU value.

    • Calculate the percentage of DPP-IV inhibition: % Inhibition = [(RFU of Control - RFU of Sample) / RFU of Control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the sample concentration.

Data Presentation:

Quantitative data for DPP-IV inhibition by this compound is limited. The table below shows IC50 values for known inhibitors and peptides from protein hydrolysates to provide context for expected results.

InhibitorTypeIC50Reference
SitagliptinSynthetic Drug15.97 µM (in live cells)[15]
VildagliptinSynthetic Drug528 nM[16]
Bovine α-lactalbumin hydrolysatePeptide Mixture1.20 ± 0.12 mg/mL[17]
ELKDLKGY (from α-lactalbumin)PeptideNot specified[11][18]
ILDKVGINY (from α-lactalbumin)PeptideNot specified[11][18]

DPP-IV Signaling Pathway in Glucose Homeostasis

G Food Food Intake Incretins Incretins (GLP-1, GIP) Released from Intestine Food->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas  Stimulates Inactive Inactive Products Incretins->Inactive  Degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose Lower Blood Glucose Insulin->Glucose DPPIV DPP-IV Enzyme Inhibitor This compound Derivative (Inhibitor) Inhibitor->DPPIV

Caption: Mechanism of DPP-IV inhibitors in enhancing incretin effects.

Anti-Inflammatory Activity Assays

Application Note:

Inflammation is a biological response to harmful stimuli, but chronic inflammation is implicated in numerous diseases. Bioactive peptides can exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[19][20][21] These pathways regulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). A common method to assess anti-inflammatory activity is to use a cell-based model, such as lipopolysaccharide (LPS)-stimulated macrophages, and measure the reduction in inflammatory mediators.

Protocol: Cell-Based Anti-Inflammatory Assay

Materials and Reagents:

  • This compound derivative

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • MTT or similar cell viability assay kit

  • ELISA kits for measuring cytokines (e.g., TNF-α, IL-6)

  • Dexamethasone as a positive control

Equipment:

  • Cell culture incubator (37°C, 5% CO2)

  • 96-well cell culture plates

  • Microplate reader (for absorbance and/or fluorescence)

  • Laminar flow hood

  • Centrifuge

Procedure:

  • Cell Culture and Seeding:

    • Culture macrophage cells according to standard protocols.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Cell Viability Assay (MTT Assay):

    • Before testing for anti-inflammatory activity, determine the non-cytotoxic concentration range of the this compound derivative.

    • Treat cells with various concentrations of the this compound derivative for 24 hours.

    • Perform an MTT assay according to the manufacturer's instructions to assess cell viability. Use only non-toxic concentrations for the subsequent inflammation assay.

  • Anti-Inflammatory Assay:

    • Pre-treat the cells with various non-toxic concentrations of the this compound derivative for 1-2 hours.

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group).

    • Co-incubate for 24 hours at 37°C.

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits, following the manufacturer's protocols.

  • Calculation:

    • Calculate the percentage of cytokine inhibition: % Inhibition = [(Cytokine level in LPS group - Cytokine level in Sample group) / Cytokine level in LPS group] x 100

    • Determine the IC50 value for the inhibition of each cytokine.

Data Presentation:

CompoundCell LineMediatorIC50
This compound Derivative (Example)RAW 264.7TNF-α150 µM
This compound Derivative (Example)RAW 264.7IL-6125 µM
Dexamethasone (Control)RAW 264.7TNF-α~1 µM

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB (Degradation) IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_Nuc NF-κB (Active) NFkB->NFkB_Nuc Translocation IkB_P->NFkB Releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Nuc->Genes Nucleus Nucleus Inhibitor This compound Derivative (Potential Target) Inhibitor->IKK

Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway.[20][22][23]

References

Application Notes and Protocols for Ala-Ile in Cell Culture and In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of cell culture and biopharmaceutical production, the stability and solubility of amino acids in liquid media are critical for optimal cell growth, viability, and productivity. While individual amino acids are the fundamental building blocks for proteins and cellular metabolism, some, like L-glutamine, are prone to degradation, leading to the accumulation of toxic byproducts such as ammonia.[1][2] The use of dipeptides, such as L-alanyl-L-glutamine, has become a well-established strategy to overcome these limitations, offering enhanced stability and providing a controlled release of amino acids into the culture environment.[1][2][3]

This document explores the potential applications of the dipeptide L-Alanyl-L-Isoleucine (Ala-Ile) in cell culture and in vitro assays. While direct, extensive research on the specific effects of this compound as a media supplement is emerging, we can infer its potential benefits based on the known roles of its constituent amino acids, Alanine (B10760859) and Isoleucine. Alanine serves as a key energy source and has been shown to protect cells from apoptosis induced by pro-inflammatory cytokines and heat stress.[4][5] Isoleucine is an essential branched-chain amino acid (BCAA) crucial for protein synthesis and is known to play a role in signaling pathways such as the Target of Rapamycin (TOR) pathway, which regulates cell growth and proliferation.[6]

These application notes provide a framework for researchers to evaluate this compound as a novel supplement in their specific cell culture systems. The protocols outlined below are generalized templates for assessing the impact of this compound on cell viability, proliferation, and apoptosis.

Potential Applications of this compound

Based on the functions of its constituent amino acids, this compound may offer several advantages in cell culture:

  • Enhanced Energy Metabolism: Alanine can be readily converted to pyruvate, feeding into the TCA cycle to support cellular energy demands, which may be beneficial in high-density cultures or during periods of metabolic stress.

  • Improved Cell Viability and Stress Resistance: The protective effects of Alanine against apoptosis could translate to increased cell viability and robustness in culture, particularly under stressful conditions.[4][5]

  • Support for Protein Synthesis: As an essential amino acid, a stable supply of Isoleucine is critical for recombinant protein production and overall cellular health.

  • Modulation of Signaling Pathways: The controlled release of Isoleucine could influence amino acid sensing pathways like mTOR, potentially impacting cell growth and proliferation.[6]

Data Presentation

The following tables are templates for researchers to systematically record and analyze data from their evaluation of this compound.

Table 1: Recommended Concentration Range for this compound Evaluation

ParameterRecommended RangeNotes
Stock Solution Concentration 100 mM - 200 mM in deionized water or PBSEnsure complete dissolution. Sterile filter before use.
Working Concentration 0.5 mM - 10 mMThe optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.

Table 2: Example Data Table for Cell Viability/Proliferation Assay (e.g., Resazurin-Based Assay)

TreatmentThis compound (mM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean Absorbance% Viability (vs. Control)
Control 0DataDataDataData100%
This compound 0.5DataDataDataDataCalculate
This compound 1.0DataDataDataDataCalculate
This compound 2.5DataDataDataDataCalculate
This compound 5.0DataDataDataDataCalculate
This compound 10.0DataDataDataDataCalculate

Table 3: Example Data Table for Apoptosis Assay (e.g., Caspase-3/7 Activity Assay)

TreatmentThis compound (mM)Replicate 1 (Luminescence)Replicate 2 (Luminescence)Replicate 3 (Luminescence)Mean LuminescenceFold Change (vs. Control)
Untreated Control 0DataDataDataData1.0
Staurosporine (Positive Control) -DataDataDataDataCalculate
This compound + Stressor 1.0DataDataDataDataCalculate
This compound + Stressor 5.0DataDataDataDataCalculate
Stressor Only 0DataDataDataDataCalculate

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • L-Alanyl-L-Isoleucine (this compound) powder

  • Phosphate-Buffered Saline (PBS) or cell culture grade water

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Method:

  • Calculate the mass of this compound powder required to make a 100 mM stock solution. (Molecular Weight of this compound: 202.25 g/mol ).

  • In a sterile conical tube, dissolve the this compound powder in the required volume of PBS or cell culture grade water.

  • Gently vortex or swirl the tube until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Cell Viability and Proliferation Assay

This protocol uses a resazurin-based assay (e.g., PrestoBlue™, alamarBlue™) as an example.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom, black-sided plates

  • This compound stock solution (see Protocol 1)

  • Resazurin-based viability reagent

  • Plate reader capable of measuring fluorescence or absorbance

Method:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the final desired working concentrations (e.g., 0.5, 1, 2.5, 5, 10 mM). Include a "medium only" control.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include control wells with fresh medium without this compound.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence (e.g., Ex/Em = 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)

This protocol provides a general method for assessing apoptosis by measuring the activity of effector caspases 3 and 7.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well white-walled plates (for luminescence assays)

  • This compound stock solution

  • An apoptosis-inducing agent (e.g., staurosporine, TNF-α) for use as a positive control and/or stressor.

  • Luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)

  • Luminometer

Method:

  • Seed cells in a 96-well white-walled plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).

  • Introduce a known stressor or apoptosis-inducing agent (e.g., 1 µM staurosporine) to the relevant wells. Include the following controls: untreated cells, cells with this compound only, and cells with the stressor only.

  • Incubate for the time required for the stressor to induce apoptosis (e.g., 4-8 hours).

  • Equilibrate the plate and the caspase assay reagent to room temperature.

  • Add the caspase-3/7 reagent to each well according to the manufacturer's protocol (typically a 1:1 volume ratio).

  • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate reader.

  • Analyze the data by comparing the luminescence signals from the this compound treated groups to the "stressor only" control.

Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating this compound and a hypothetical signaling pathway that may be influenced by its supplementation.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (100 mM) prep_media Prepare Working Concentrations in Cell Culture Medium prep_stock->prep_media treat_cells Treat Cells with This compound Concentrations prep_media->treat_cells seed_cells Seed Cells in 96-Well Plates seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate assay_via Viability Assay (e.g., Resazurin) incubate->assay_via assay_apop Apoptosis Assay (e.g., Caspase-3/7) incubate->assay_apop read_plate Measure Signal (Absorbance/Luminescence) assay_via->read_plate assay_apop->read_plate analyze Calculate % Viability & Fold Change in Apoptosis read_plate->analyze conclusion Determine Optimal Concentration analyze->conclusion

Fig 1. Experimental workflow for evaluating this compound in cell culture.

G AlaIle This compound (Dipeptide) Peptidases Intracellular Peptidases AlaIle->Peptidases Uptake & Hydrolysis Ala Alanine Peptidases->Ala Ile Isoleucine Peptidases->Ile Pyruvate Pyruvate Ala->Pyruvate Metabolism mTORC1 mTORC1 Ile->mTORC1 Activation ProteinSynth Protein Synthesis mTORC1->ProteinSynth CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth TCA TCA Cycle Pyruvate->TCA ATP ATP Production TCA->ATP

Fig 2. Hypothetical signaling pathways influenced by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Ala-Ile Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing challenges in the synthesis of the Ala-Ile dipeptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions to overcome low yields in your experiments.

Frequently Asked questions (FAQs)

Q1: What are the most common causes of low yield in this compound dipeptide synthesis?

Low yields in this compound dipeptide synthesis are often attributed to a combination of factors, primarily stemming from the steric hindrance of the isoleucine residue. Key contributors include:

  • Incomplete Coupling Reactions: The bulky side chain of isoleucine can physically obstruct the incoming activated alanine, leading to inefficient peptide bond formation.[1]

  • Peptide Aggregation: As the dipeptide forms on the solid support, it can aggregate, limiting the accessibility of reagents to the reaction sites.[2]

  • Incomplete Fmoc-Deprotection: In solid-phase peptide synthesis (SPPS), the failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences, leading to a lower yield of the desired dipeptide.

  • Side Reactions: Various side reactions, such as racemization or the formation of byproducts, can reduce the overall yield of the target this compound dipeptide.

Q2: How can I monitor the completeness of the coupling reaction during solid-phase synthesis?

The Kaiser test is a rapid and reliable qualitative method to detect the presence of free primary amines on the resin.[3]

  • After Deprotection: A positive Kaiser test (indicated by a dark blue color) confirms the successful removal of the Fmoc group, indicating that the resin is ready for the next coupling step.

  • After Coupling: A negative Kaiser test (yellow or colorless) suggests that the coupling reaction is complete, as there are no remaining free primary amines.[4] If the test is positive after coupling, it indicates an incomplete reaction, and a second coupling step ("double coupling") is recommended.[5]

Q3: Which coupling reagents are most effective for sterically hindered couplings like this compound?

For sterically hindered amino acids like isoleucine, standard coupling reagents may not be sufficient. More potent activating agents are often required to achieve high coupling efficiency.[1] Uronium/aminium or phosphonium (B103445) salt-based reagents are highly recommended.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Considered a gold standard for difficult couplings due to its high reactivity and ability to generate highly reactive OAt-esters.[1]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): More reactive than HBTU and offers a good balance of cost and reactivity.[1]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A safer, non-explosive alternative to HOBt/HOAt-based reagents with coupling efficiency comparable to HATU.[1]

Q4: Can the choice of solvent impact the yield of the this compound dipeptide synthesis?

Yes, the solvent plays a crucial role in solvating the growing peptide chain and the resin, which directly impacts reaction efficiency.

  • DMF (N,N-Dimethylformamide): The most commonly used solvent in SPPS. However, it can decompose to form dimethylamine, which can prematurely remove the Fmoc group.[6]

  • NMP (N-Methyl-2-pyrrolidone): A more polar solvent than DMF that can improve solvation and, in many cases, increase coupling yields.[6][7] For syntheses involving hydrophobic peptides, NMP is often preferred.[8]

  • DCM (Dichloromethane): Often used in Boc-chemistry protocols and for resin swelling.[6][9]

Switching from DMF to NMP can be a beneficial strategy to improve the solvation of the peptide-resin and potentially increase the yield, especially if aggregation is suspected.[2]

Q5: Should I protect the side chain of isoleucine during this compound synthesis?

Isoleucine does not have a reactive side chain that requires protection in standard peptide synthesis. The primary challenge with isoleucine is the steric hindrance from its β-branched alkyl side chain, not its chemical reactivity. Therefore, side-chain protection for isoleucine is generally not necessary for the synthesis of a simple dipeptide like this compound. The focus should be on optimizing the coupling conditions to overcome the steric hindrance.

Troubleshooting Guides

Low Yield Troubleshooting Decision Tree

This decision tree provides a logical workflow to diagnose and address common causes of low yield in this compound dipeptide synthesis.

Troubleshooting_Low_Yield start Low Yield of this compound Dipeptide check_coupling Check Coupling Efficiency (Perform Kaiser Test after coupling) start->check_coupling kaiser_positive Kaiser Test Positive (Blue Beads) check_coupling->kaiser_positive Result kaiser_negative Kaiser Test Negative (Yellow Beads) check_coupling->kaiser_negative Result incomplete_coupling Incomplete Coupling kaiser_positive->incomplete_coupling check_deprotection Check Fmoc-Deprotection (Perform Kaiser Test after deprotection) kaiser_negative->check_deprotection troubleshoot_coupling Troubleshoot Coupling incomplete_coupling->troubleshoot_coupling double_couple Perform Double Coupling troubleshoot_coupling->double_couple Action change_reagent Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU) troubleshoot_coupling->change_reagent Action end Improved Yield double_couple->end change_reagent->end deprotection_negative Kaiser Test Negative (Yellow Beads) check_deprotection->deprotection_negative Result check_aggregation Suspect Peptide Aggregation check_deprotection->check_aggregation If Deprotection is Complete incomplete_deprotection Incomplete Deprotection deprotection_negative->incomplete_deprotection troubleshoot_deprotection Troubleshoot Deprotection incomplete_deprotection->troubleshoot_deprotection extend_deprotection Extend Deprotection Time troubleshoot_deprotection->extend_deprotection Action fresh_piperidine Use Fresh Piperidine (B6355638) Solution troubleshoot_deprotection->fresh_piperidine Action extend_deprotection->end fresh_piperidine->end troubleshoot_aggregation Troubleshoot Aggregation check_aggregation->troubleshoot_aggregation check_purification Review Purification Protocol check_aggregation->check_purification If Aggregation is Mitigated change_solvent Switch Solvent (e.g., DMF to NMP) troubleshoot_aggregation->change_solvent Action change_solvent->end low_recovery Low Recovery After Purification check_purification->low_recovery optimize_hplc Optimize HPLC Conditions (Gradient, Column, etc.) low_recovery->optimize_hplc optimize_hplc->end

Troubleshooting workflow for low this compound dipeptide yield.

Data Presentation

The following tables summarize quantitative data on the impact of different reaction parameters on peptide synthesis yield. While specific data for this compound is limited, these general trends are highly relevant for optimizing your synthesis.

Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Peptides

Coupling ReagentTypical Yield (%)Key AdvantagesConsiderations
HATU >95Highly efficient for difficult couplings, fast reaction rates.[1]More expensive, can cause side reactions if pre-activation is too long.[1]
HCTU 90-95More reactive than HBTU, good balance of cost and reactivity.[1]Less reactive than HATU.[1]
COMU >95Safer alternative to HOBt/HOAt-based reagents, comparable efficiency to HATU.[1]Can be less stable in solution over extended periods.[1]
DIC/HOBt 70-85Cost-effective.Less efficient for sterically hindered amino acids.

Table 2: Impact of Solvent on Average Coupling Yields in SPPS [7]

SolventAverage Coupling Yield (%)Notes
DMF 99.5Provides the most effective peptide-resin solvation for the model peptide studied.
DMA 98.0Superior peptide-resin solvation compared to NMP/DMSO.
NMP 78.1Inefficient solvation of the peptide-resin in this particular study, leading to poor yield.
DMSO 91.8Inefficient solvation of the peptide-resin in this particular study.

Note: Yields are highly sequence-dependent. While NMP showed lower yields in this specific study, it is often a better solvent for hydrophobic and aggregation-prone sequences.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-Ala-Ile-OH on Rink Amide Resin

This protocol outlines the manual solid-phase synthesis of this compound dipeptide using Fmoc chemistry.

1. Resin Swelling:

  • Weigh 100 mg of Rink Amide resin and place it in a reaction vessel.
  • Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.[9]
  • Drain the DMF.

2. Fmoc-Isoleucine Loading:

  • Deprotection: Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat this step once more for 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 2 mL).
  • Coupling: In a separate vial, dissolve Fmoc-Ile-OH (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
  • Monitor the reaction completion using the Kaiser test. If the test is positive, repeat the coupling step (double coupling).
  • Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

3. Fmoc-Alanine Coupling:

  • Deprotection: Repeat the deprotection step as described above to remove the Fmoc group from the isoleucine residue.
  • Wash the resin thoroughly with DMF (5 x 2 mL).
  • Coupling: In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2 minutes.[2]
  • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
  • Monitor the reaction completion using the Kaiser test.
  • Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

4. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dry the crude peptide pellet.

Protocol 2: Solution-Phase Synthesis of Fmoc-Ala-Ile-OMe

This protocol describes a general procedure for solution-phase synthesis.

1. Activation of Fmoc-Ala-OH:

  • Dissolve Fmoc-Ala-OH (1 equivalent) in anhydrous DCM.
  • Add HOBt (1.1 equivalents) and DIC (1.1 equivalents) and stir at 0°C for 30 minutes.

2. Coupling Reaction:

  • In a separate flask, dissolve H-Ile-OMe·HCl (1 equivalent) and DIPEA (1.1 equivalents) in anhydrous DCM.
  • Add the activated Fmoc-Ala-OH solution to the H-Ile-OMe solution at 0°C.
  • Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Kaiser Test for Monitoring Coupling Reactions

This qualitative test detects the presence of free primary amines on the resin.[4]

Reagents:

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) after the coupling step and wash thoroughly with DMF and ethanol.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each of Solution A, B, and C.

  • Heat the test tube at 100-120°C for 5 minutes.[4]

  • Observe the color of the beads and the solution.

    • Blue color: Incomplete coupling (positive result).

    • Yellow/colorless: Complete coupling (negative result).

Protocol 4: HPLC-MS Analysis of this compound Dipeptide

This protocol provides a general method for analyzing the purity and confirming the identity of the synthesized dipeptide.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes is a good starting point for a small dipeptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions (ESI-MS):

  • Ionization Mode: Positive.

  • Scan Range: m/z 100-500.

  • The expected [M+H]⁺ for this compound is approximately 203.14.

This technical support center provides a starting point for troubleshooting and optimizing your this compound dipeptide synthesis. For further assistance, please consult the cited literature or contact your reagent and equipment suppliers.

References

Technical Support Center: Improving the Solubility of Ala-Ile for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with the dipeptide Alanine-Isoleucine (Ala-Ile) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound dipeptide difficult to dissolve in aqueous buffers like PBS?

A1: The primary challenge in dissolving this compound stems from its chemical nature. It is composed of two non-polar, hydrophobic amino acids: Alanine (Ala) and Isoleucine (Ile).[1][2] Peptides with a high percentage of hydrophobic residues have limited solubility in aqueous solutions.[1][3] Additionally, at a neutral pH, the N-terminal amino group (+1 charge) and the C-terminal carboxyl group (-1 charge) result in a net neutral charge, minimizing its interaction with water molecules.[4][5] Solubility is often at its lowest at or near the peptide's isoelectric point (pI).[1][2]

Q2: What is the most recommended method to try first for dissolving this compound?

A2: For neutral, hydrophobic peptides like this compound, the standard and most effective approach is to first create a concentrated stock solution in a minimal amount of a suitable organic solvent.[6][7][8] Dimethyl sulfoxide (B87167) (DMSO) is highly recommended for this purpose.[6] Once the peptide is fully dissolved in the organic solvent, you can slowly add this stock solution to your aqueous buffer while vortexing to reach the final desired concentration.[9] It is crucial to test solubility with a small amount of the peptide first to avoid wasting the entire sample.[4][6]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO can vary significantly. As a general guideline, the final concentration of DMSO in your culture medium should be kept at or below 0.5%, and ideally below 0.1%, to minimize cytotoxicity and other off-target effects.[6][10] It is imperative to perform a DMSO dose-response curve for your specific cell line to determine its tolerance.[10]

Q4: My experiment is sensitive to organic solvents. What are my alternatives?

A4: If organic solvents are incompatible with your assay, you have several alternatives. You can try adjusting the pH of your buffer to be at least one or two units away from the peptide's isoelectric point (pI), which will introduce a net charge and can improve solubility.[1][9][] Making the solution slightly acidic (e.g., with 10% acetic acid) will impart a net positive charge, while a slightly basic solution (e.g., with 0.1M ammonium (B1175870) bicarbonate) will impart a net negative charge.[4] Additionally, physical methods like sonication in a water bath or gentle warming (e.g., to 37°C) can help break up aggregates and facilitate dissolution.[8][9]

Q5: I see precipitation when I dilute my DMSO stock solution into my buffer. What is happening and how can I fix it?

A5: Precipitation upon dilution indicates that you have exceeded the solubility limit of this compound in the final aqueous solution.[12] This can happen if the final concentration is too high or if the dilution is done too quickly, creating localized areas of high peptide concentration. To resolve this, you can try preparing a lower final concentration. Alternatively, ensure you are adding the concentrated stock solution very slowly (dropwise) into the aqueous buffer while it is being vigorously vortexed or stirred.[10] This rapid mixing helps prevent the peptide from crashing out of solution.[10]

Troubleshooting Guide for this compound Dissolution

This section provides a logical workflow and detailed protocols to overcome common solubility issues.

Initial Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering solubility problems with this compound.

G cluster_start cluster_test cluster_method cluster_organic cluster_aqueous cluster_physical start Problem: Lyophilized this compound powder is insoluble in aqueous buffer. test_aliquot Test with a small aliquot first? start->test_aliquot choose_method Is the assay compatible with organic solvents? test_aliquot->choose_method Yes use_dmso Use Organic Co-Solvent (e.g., DMSO) choose_method->use_dmso Yes use_ph Use pH Adjustment choose_method->use_ph No protocol_dmso Follow Protocol 1 use_dmso->protocol_dmso check_dmso Is solution clear? protocol_dmso->check_dmso success_dmso Success: Proceed with experiment. Keep final DMSO conc. <0.5% check_dmso->success_dmso Yes fail_dmso Try alternative solvent (DMF, Acetonitrile) check_dmso->fail_dmso No protocol_ph Follow Protocol 2 use_ph->protocol_ph check_ph Is solution clear? protocol_ph->check_ph success_ph Success: Proceed with experiment check_ph->success_ph Yes fail_ph Proceed to Physical Methods check_ph->fail_ph No use_physical Use Physical Aids (Sonication / Gentle Warming) fail_ph->use_physical protocol_physical Follow Protocol 3 use_physical->protocol_physical check_physical Is solution clear? protocol_physical->check_physical success_physical Success: Proceed with experiment check_physical->success_physical Yes fail_physical Consider lower concentration or alternative peptide source check_physical->fail_physical No

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Dissolution Using an Organic Co-Solvent (DMSO)

This is the primary method for hydrophobic peptides like this compound.

Materials:

  • Lyophilized this compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9]

  • Initial Dissolution: Add a minimal volume of 100% DMSO directly to the vial to create a high-concentration stock solution (e.g., 10-20 mM). For example, start with 50-100 µL.[6][13]

  • Aid Dissolution: Vortex the vial thoroughly. If the peptide is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[9] Visually inspect to ensure the solution is completely clear with no visible particulates.

  • Dilution: Pre-warm your desired aqueous buffer to the experimental temperature (e.g., 37°C).[10] While vigorously vortexing the buffer, slowly add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.[9][10]

  • Final Inspection: Gently vortex the final working solution. If it remains clear, the peptide is successfully dissolved. If the solution appears cloudy or contains precipitate, the solubility limit has been exceeded.[9]

Protocol 2: Dissolution Using pH Adjustment

This method is an alternative for assays sensitive to organic solvents.

Materials:

  • Lyophilized this compound

  • Sterile deionized water

  • Acidic solution (e.g., 10% acetic acid in water)

  • Basic solution (e.g., 0.1 M ammonium bicarbonate)

  • pH meter

Procedure:

  • Test in Water: First, attempt to dissolve a small amount of this compound in sterile, distilled water.[14]

  • Acidic pH Trial: If insoluble in water, take a new aliquot and add a small amount of 10% acetic acid solution dropwise while vortexing.[4] Monitor the dissolution and check the pH. Aim for a pH 1-2 units below the estimated pI.

  • Basic pH Trial: If the acidic trial fails, use a fresh aliquot and add 0.1 M ammonium bicarbonate dropwise. This will raise the pH. Aim for a pH 1-2 units above the estimated pI.

  • Dilution & Buffering: Once dissolved, you can slowly dilute the solution with your final buffer, ensuring the final pH is compatible with your experiment. Be aware that bringing the pH back towards the pI may cause the peptide to precipitate.

Protocol 3: Using Physical Dissolution Aids

These techniques can be used alone or in combination with the protocols above.

  • Sonication: Place the vial containing the peptide suspension (in buffer or water) in a water bath sonicator. Apply short bursts of sonication (e.g., 5-10 minutes). This helps break apart peptide aggregates.[9]

  • Gentle Warming: Gently warm the peptide solution to approximately 37°C.[9] Do not exceed 40°C, as prolonged or excessive heating can cause peptide degradation.[8][12]

Quantitative Data and Summaries

Table 1: Solubility Characteristics of this compound in Different Solvents
SolventSolubility & ConditionsRecommended UseReference
Water Low. A study achieved 2 mg/mL after 24h incubation at 4°C.Not recommended for initial dissolution unless peptide is modified.[15]
Methanol Low. Required heating to 55°C and sonication for complete dissolution in one study.Can be used, but may not be compatible with many biological assays.[15]
DMSO High. Generally recommended as the primary solvent for creating stock solutions.Ideal for creating a concentrated stock for subsequent dilution into aqueous buffer.[6][7]
Aqueous Buffer (pH 7.4) Very low due to hydrophobicity and neutral charge.Not suitable for direct dissolution. Use as the final diluent.[1][3]
Acidic/Basic Buffers Moderate. Solubility increases as pH moves away from the isoelectric point.Use when organic solvents must be avoided.[1][9]
Table 2: Troubleshooting Quick Reference
ProblemPotential CauseRecommended Solution(s)
Powder won't dissolve in buffer High hydrophobicity of this compound.Use Protocol 1: Dissolve in a minimal amount of DMSO first.
Solution is cloudy after dilution Exceeded solubility limit.Prepare a lower final concentration; add stock solution dropwise to a vortexing buffer.
Experiment is sensitive to DMSO DMSO toxicity or interference.Use Protocol 2 (pH Adjustment) or Protocol 3 (Sonication/Warming).
Precipitate forms over time Solution instability; aggregation.Prepare working solutions fresh from stock immediately before each experiment.

Visualizations of Experimental Workflow

Co-Solvent Dissolution Workflow

This diagram illustrates the standard procedure for dissolving a hydrophobic peptide like this compound using a co-solvent.

G A 1. Lyophilized this compound (equilibrated to room temp) B 2. Add minimal volume of 100% DMSO A->B C 3. Vortex / Sonicate until fully dissolved B->C D Concentrated Stock Solution (Clear) C->D F 5. Add stock to buffer (dropwise) D->F E 4. Aqueous Buffer (vortexing) E->F G Final Working Solution (Clear) F->G

Caption: Standard protocol for dissolving this compound using DMSO.

References

preventing Ala-Ile peptide bond hydrolysis during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the Alanine-Isoleucine (Ala-Ile) sequence. The focus is on preventing hydrolysis of the this compound peptide bond during storage to ensure the integrity and efficacy of your experimental results.

Troubleshooting Guide: this compound Peptide Bond Hydrolysis

Use this guide to diagnose and resolve common issues related to the degradation of your this compound containing peptides during storage.

Observation/Issue Potential Cause Recommended Action
Loss of peptide concentration over time in solution Peptide bond hydrolysisImplement optimal storage conditions (see FAQs). Perform a stability study to determine the degradation rate under your specific storage conditions. Consider lyophilization for long-term storage.
Appearance of unexpected peaks in HPLC analysis Hydrolysis products (free Alanine and Isoleucine) or other degradation products (e.g., cyclized dipeptide).Characterize the new peaks using mass spectrometry. Perform a forced degradation study to intentionally generate degradation products and confirm their identity.
Decreased biological activity of the peptide Loss of intact peptide due to hydrolysis.Re-quantify the peptide concentration using a stability-indicating method. Use freshly prepared solutions or properly stored aliquots for experiments.
Variability between experimental replicates Inconsistent peptide stability between aliquots or freeze-thaw cycles.Aliquot the peptide solution into single-use vials immediately after reconstitution to avoid repeated freeze-thaw cycles. Ensure all aliquots are stored under identical conditions.
Precipitation or aggregation of the peptide solution Changes in pH or ionic strength of the solution upon degradation, or inherent instability of the peptide sequence.Optimize the formulation buffer (see FAQs). Evaluate the effect of different excipients on peptide stability.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound containing peptides to prevent hydrolysis?

A1: For maximum stability and prevention of hydrolysis, this compound containing peptides should be stored lyophilized at -20°C or -80°C in a desiccator, protected from light.[1] Once reconstituted in an aqueous solution, it is recommended to use the solution immediately. For short-term storage of solutions (days to weeks), refrigerate at 2-8°C. For longer-term storage, aliquot the solution into single-use vials and freeze at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q2: How does pH affect the stability of the this compound peptide bond in solution?

A2: The rate of peptide bond hydrolysis is highly dependent on pH. Generally, peptide bonds are most stable at a slightly acidic to neutral pH (around 4-6). Both strongly acidic and alkaline conditions can catalyze hydrolysis. It is crucial to maintain the peptide solution within its optimal pH range, which should be determined experimentally for your specific peptide sequence.

Q3: What is the impact of temperature on this compound peptide bond hydrolysis?

A3: Temperature significantly accelerates the rate of peptide hydrolysis. Storing peptides at lower temperatures (-20°C or -80°C) is one of the most effective ways to slow down degradation reactions.[1] The rate of dipeptide hydrolysis increases exponentially with increasing temperature.[2]

Q4: Can I store my this compound peptide solution at room temperature?

A4: Storing peptide solutions at room temperature is not recommended for any significant length of time as it will accelerate hydrolysis and other degradation pathways. If temporary storage at room temperature is unavoidable, the duration should be minimized to hours.

Formulation and Excipients

Q5: What buffer should I use to dissolve my this compound peptide?

A5: The choice of buffer is critical for maintaining the optimal pH and stability of your peptide. A buffer with a pKa close to the desired pH of the formulation should be selected. Common buffers for peptide formulations include acetate, phosphate, and citrate. The buffer concentration should be sufficient to maintain the pH but not so high as to significantly increase the ionic strength, which can also affect stability.

Q6: Can excipients help to prevent this compound peptide bond hydrolysis?

A6: Yes, certain excipients can enhance the stability of peptides in solution and in the lyophilized state.

  • Cryoprotectants/Lyoprotectants: Sugars like trehalose (B1683222) and mannitol (B672) are often added to peptide formulations before lyophilization. They form a glassy matrix that protects the peptide from degradation during freeze-drying and subsequent storage.

  • Bulking agents: Mannitol and glycine (B1666218) can be used to ensure a robust cake structure in lyophilized products.

  • Tonicity modifiers: Salts like sodium chloride can be used to make the formulation isotonic, but their concentration should be carefully optimized as high ionic strength can sometimes increase the rate of hydrolysis.[3]

Analytical and Experimental Procedures

Q7: How can I detect and quantify the hydrolysis of my this compound peptide?

A7: The most common method for detecting and quantifying peptide hydrolysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . A stability-indicating HPLC method should be developed that can separate the intact peptide from its degradation products (free Alanine and Isoleucine). Quantification is achieved by monitoring the decrease in the peak area of the intact peptide and the increase in the peak areas of the degradation products over time. Mass spectrometry (LC-MS) can be used to confirm the identity of the degradation products.

Q8: What is a forced degradation study and why is it important?

A8: A forced degradation (or stress testing) study is an experiment where the peptide is intentionally exposed to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, light) to accelerate its degradation.[4][5][6] This helps to:

  • Identify potential degradation products and pathways.

  • Develop and validate a stability-indicating analytical method.

  • Understand the intrinsic stability of the peptide molecule.

  • Inform the development of a stable formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study of an this compound Containing Peptide

This protocol outlines a general procedure for conducting a forced degradation study on a peptide containing the this compound sequence. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation pathways are observed without complete destruction of the molecule.[7]

1. Materials:

  • This compound containing peptide
  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)
  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
  • High-purity water
  • pH meter
  • Incubators or water baths at various temperatures (e.g., 40°C, 60°C, 80°C)
  • Photostability chamber
  • RP-HPLC system with a suitable column (e.g., C18)
  • Mass spectrometer (optional, for peak identification)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the peptide in high-purity water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix the peptide stock solution with an equal volume of HCl solution to achieve final concentrations of 0.05 M and 0.5 M HCl. Incubate at a set temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with NaOH before analysis.

    • Base Hydrolysis: Mix the peptide stock solution with an equal volume of NaOH solution to achieve final concentrations of 0.05 M and 0.5 M NaOH. Incubate at a lower temperature (e.g., room temperature or 40°C) due to the generally faster rate of base-catalyzed hydrolysis. Collect samples at various time points and neutralize with HCl before analysis.

    • Thermal Degradation: Aliquot the peptide stock solution into vials and incubate them at elevated temperatures (e.g., 40°C, 60°C, 80°C). Collect samples at various time points.

    • Oxidative Degradation: Mix the peptide stock solution with H₂O₂ solution to a final concentration of 0.3%. Incubate at room temperature and collect samples at various time points.

    • Photostability: Expose the peptide stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all samples (including a time-zero, unstressed control) by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide.

    • Identify and quantify the peak areas of any new peaks that appear, corresponding to degradation products.

    • If available, use LC-MS to confirm the mass of the degradation products.

3. Data Analysis:

  • Calculate the percentage of remaining intact peptide and the percentage of each degradation product at each time point.
  • Plot the percentage of intact peptide versus time for each stress condition to determine the degradation kinetics.

Protocol 2: Quantification of this compound Hydrolysis by RP-HPLC

This protocol describes a general method for quantifying the extent of this compound peptide bond hydrolysis.

1. HPLC System and Conditions:

  • System: A standard HPLC system with a UV detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 20 minutes), followed by a re-equilibration step. The gradient should be optimized to achieve good separation between the intact peptide, Alanine, and Isoleucine.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 214 nm or 220 nm.
  • Injection Volume: 20 µL.

2. Standard Preparation:

  • Prepare a stock solution of the intact this compound containing peptide of known concentration.
  • Prepare stock solutions of Alanine and Isoleucine of known concentrations.
  • Create a series of calibration standards for the intact peptide and the individual amino acids by diluting the stock solutions.

3. Sample Preparation:

  • Dilute the samples from the storage stability study or forced degradation study to a concentration within the calibration range.

4. Analysis:

  • Inject the calibration standards to generate a calibration curve for the intact peptide, Alanine, and Isoleucine (Peak Area vs. Concentration).
  • Inject the samples.
  • Identify the peaks corresponding to the intact peptide, Alanine, and Isoleucine based on their retention times compared to the standards.

5. Calculation:

  • Use the calibration curves to determine the concentration of the intact peptide and the degradation products in your samples.
  • Calculate the percentage of hydrolysis using the following formula: % Hydrolysis = ([Alanine] + [Isoleucine]) / (2 * [Initial Peptide]) * 100 (Assuming a 1:1 molar ratio of Ala and Ile in the peptide)

Visualizations

Hydrolysis_Prevention_Workflow cluster_storage Storage Conditions cluster_parameters Key Parameters cluster_analysis Stability Assessment Lyophilized Lyophilized Temperature Temperature Lyophilized->Temperature Moisture Moisture Lyophilized->Moisture Light Light Lyophilized->Light Solution Solution Solution->Temperature pH pH Solution->pH Solution->Light Forced_Degradation Forced Degradation Study Temperature->Forced_Degradation pH->Forced_Degradation HPLC_Analysis RP-HPLC Analysis Forced_Degradation->HPLC_Analysis Stable_Peptide Stable_Peptide HPLC_Analysis->Stable_Peptide Informed Formulation & Storage Peptide_Sample Peptide_Sample Peptide_Sample->Lyophilized Optimal Peptide_Sample->Solution Sub-optimal (Short-term)

Caption: Workflow for preventing this compound peptide hydrolysis.

Forced_Degradation_Logic Start Start Define_Peptide Define this compound Peptide & Formulation Start->Define_Peptide Select_Stressors Select Stress Conditions (pH, Temp, Light, Oxid.) Define_Peptide->Select_Stressors Expose_Peptide Expose Peptide to Stressors Select_Stressors->Expose_Peptide Analyze_Samples Analyze Samples by HPLC/LC-MS Expose_Peptide->Analyze_Samples Identify_Degradants Identify Degradation Products Analyze_Samples->Identify_Degradants Quantify_Degradation Quantify Degradation Rate Analyze_Samples->Quantify_Degradation Optimize_Storage Optimize Storage & Formulation Identify_Degradants->Optimize_Storage Quantify_Degradation->Optimize_Storage End End Optimize_Storage->End

Caption: Logical flow of a forced degradation study.

References

Technical Support Center: Optimizing Mass Spectrometry Fragmentation of Ala-Ile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of the dipeptide Alanine-Isoleucine (Ala-Ile). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the fragmentation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for this compound in positive ion mode mass spectrometry?

When subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the protonated this compound precursor ion ([M+H]⁺) primarily fragments at the peptide bond. This results in the formation of b- and y-type ions. The major expected fragment ions are the b₁ ion (from the N-terminus) and the y₁ ion (from the C-terminus).

Q2: Why am I observing low signal intensity for my this compound precursor or fragment ions?

Low signal intensity is a common issue in mass spectrometry and can arise from several factors.[1][2] These include:

  • Sample Purity and Concentration: The sample may have a low concentration of this compound or contain contaminants that cause ion suppression.

  • Ionization Source Parameters: Suboptimal settings for the electrospray ionization (ESI) source, such as spray voltage, gas flow, and temperature, can lead to inefficient ionization.[2]

  • Mass Spectrometer Settings: Incorrect instrument parameters, including collision energy and detector settings, can result in poor fragmentation efficiency or ion detection.

Q3: My MS/MS spectrum for this compound shows poor fragmentation. What are the likely causes and solutions?

Poor fragmentation can be attributed to several factors, often related to the collision energy settings.[3]

  • Insufficient Collision Energy: If the collision energy is too low, the precursor ions will not have enough internal energy to fragment efficiently.

  • Excessive Collision Energy: Conversely, if the collision energy is too high, the precursor ion may be completely shattered into very small, uninformative fragments, or the desired b and y ions may undergo further fragmentation.[2]

  • Collision Gas Pressure: Ensure that the collision gas (e.g., argon or nitrogen) pressure is within the manufacturer's recommended range for your instrument.[3]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

If you are experiencing low or no signal for your this compound sample, follow this troubleshooting workflow:

LowSignalTroubleshooting start Start: Low/No Signal check_sample Check Sample Concentration & Purity start->check_sample sample_ok Is sample quality adequate? check_sample->sample_ok optimize_source Optimize Ion Source Parameters source_ok Are source parameters optimized? optimize_source->source_ok check_ms Check Mass Spectrometer Performance ms_ok Is MS performance verified with standard? check_ms->ms_ok sample_ok->optimize_source Yes solution_sample Solution: Prepare fresh sample, consider sample cleanup. sample_ok->solution_sample No source_ok->check_ms Yes solution_source Solution: Tune spray voltage, gas flow, and temperature. source_ok->solution_source No solution_ms Solution: Calibrate instrument, check for hardware issues. ms_ok->solution_ms No end Problem Resolved ms_ok->end Yes solution_sample->check_sample solution_source->optimize_source solution_ms->check_ms Ala_Ile_Fragmentation cluster_products Fragmentation Products precursor { [this compound+H]⁺ | m/z 203.14 } b1_ion b₁ ion Ala m/z 72.04 precursor->b1_ion  Peptide Bond Cleavage   y1_ion y₁ ion Ile m/z 132.10 precursor->y1_ion  Peptide Bond Cleavage  

References

Technical Support Center: Purification of Hydrophobic Dipeptides (Ala-Ile)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of hydrophobic dipeptides, with a specific focus on Alanine-Isoleucine (Ala-Ile).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying hydrophobic dipeptides like this compound?

A1: The main difficulties arise from the inherent physicochemical properties of hydrophobic peptides.[1][2][3] Key issues include:

  • Poor Solubility: Hydrophobic dipeptides such as this compound often have limited solubility in aqueous solutions commonly used as mobile phases in reversed-phase HPLC (RP-HPLC).[1][2][4] This can lead to problems with sample preparation and injection, potentially causing the peptide to precipitate.[1]

  • Aggregation: Due to their hydrophobic nature, these peptides have a tendency to self-associate and form aggregates.[1][5] This aggregation can result in poor peak shape during chromatography, reduced recovery, and even column clogging.[1]

  • Strong Retention: The hydrophobicity of this compound causes a strong interaction with the non-polar stationary phases (e.g., C18) used in RP-HPLC.[1] This can necessitate the use of high concentrations of organic solvents for elution, which may compromise the resolution of the separation.[1]

Q2: Why is my this compound peptide showing a broad or tailing peak during RP-HPLC?

A2: Broad or tailing peaks for hydrophobic peptides are often a result of several factors:

  • Peptide Aggregation: As mentioned, aggregation can lead to poor chromatographic performance.[1]

  • Secondary Interactions: The peptide may be interacting with free silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing.[2]

  • Suboptimal Mobile Phase: The composition of the mobile phase, including the type and concentration of the ion-pairing agent, can significantly impact peak shape.[2]

  • Slow Mass Transfer: At lower temperatures, the viscosity of the mobile phase can increase, and the kinetics of the peptide moving between the mobile and stationary phases can be slow, leading to broader peaks.[1]

Q3: I am experiencing low recovery of my this compound dipeptide after purification. What are the likely causes?

A3: Low recovery of hydrophobic peptides is a common issue and can be attributed to:

  • Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase of the chromatography column.[1]

  • Precipitation: The peptide may be precipitating in the injection solvent or on the column itself due to poor solubility in the mobile phase.[1]

  • Adsorption to System Components: Peptides can adsorb to metallic surfaces within the HPLC system.[1]

  • Aggregation: Aggregated peptides may not be properly eluted from the column.[1]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound Crude Product

Symptoms: The lyophilized this compound powder does not dissolve in the initial mobile phase or precipitates upon dilution.

Troubleshooting Workflow:

G start Start: Insoluble this compound Crude test_solvents Test Solubility in Strong Organic Solvents (e.g., DMSO, DMF, Isopropanol) start->test_solvents dissolved Peptide Dissolves test_solvents->dissolved Success not_dissolved Peptide Still Insoluble test_solvents->not_dissolved Failure dilute Slowly Dilute with Initial Mobile Phase dissolved->dilute stepwise Attempt Stepwise Dissolution Protocol not_dissolved->stepwise dissolved2 Peptide Dissolves stepwise->dissolved2 Success insoluble Consider Alternative Purification Strategy (e.g., Normal Phase, HILIC) stepwise->insoluble Failure dissolved2->dilute precipitates Precipitation Occurs dilute->precipitates no_precipitate No Precipitation dilute->no_precipitate adjust_dilution Adjust Dilution Ratio or Initial Mobile Phase Composition precipitates->adjust_dilution inject Proceed to Injection no_precipitate->inject adjust_dilution->dilute

Caption: Troubleshooting workflow for poor solubility of this compound.

Detailed Steps:

  • Initial Solvent Screening: Test the solubility of a small amount of the crude this compound in various strong organic solvents such as DMSO, DMF, or isopropanol.[2]

  • Stepwise Dissolution: If direct dissolution fails, try a stepwise approach:

    • First, wet the peptide with the chosen pure organic solvent.[4]

    • Next, add any concentrated buffer components.[4]

    • Finally, add the aqueous portion of the desired solvent mixture.[4]

  • Dilution Strategy: Once dissolved in a strong solvent, slowly dilute the solution with the initial mobile phase for RP-HPLC.[1] Be cautious, as excessive dilution can cause the peptide to precipitate again.[1] If precipitation occurs, try a lower dilution factor or increase the organic content of the initial mobile phase.

Issue 2: Poor Chromatographic Performance (Broad/Tailing Peaks, Low Resolution)

Symptoms: The chromatogram for this compound shows broad, asymmetric (tailing) peaks and poor separation from impurities.

Troubleshooting Workflow:

G start Start: Poor Peak Shape for this compound increase_temp Increase Column Temperature (e.g., 40-60°C) start->increase_temp improved Peak Shape Improved? increase_temp->improved Yes not_improved Still Poor increase_temp->not_improved No shallow_gradient Use a Shallower Gradient shallow_gradient->improved Yes shallow_gradient->not_improved No change_ion_pair Optimize Ion-Pairing Agent (e.g., increase TFA concentration) change_ion_pair->improved Yes change_ion_pair->not_improved No change_column Switch to a Less Hydrophobic Column (e.g., C8 or C4) change_column->improved Yes change_column->not_improved No end End: Optimized Separation improved->end not_improved->shallow_gradient not_improved->change_ion_pair not_improved->change_column combine Combine Strategies not_improved->combine combine->increase_temp

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Detailed Steps:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peptide solubility, reduce mobile phase viscosity, and enhance mass transfer, leading to sharper peaks.[1]

  • Adjust the Gradient: A shallower gradient slope around the elution point of this compound can significantly improve peak sharpness and resolution.[1][2]

  • Optimize Mobile Phase Additives: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) to minimize secondary interactions with the stationary phase.[2]

  • Change Stationary Phase: If this compound is too strongly retained on a C18 column, consider using a column with a less hydrophobic stationary phase, such as C8 or C4.[1]

Data Presentation

Table 1: Effect of Mobile Phase Modifier on this compound Retention and Peak Shape (Illustrative)

Mobile Phase ModifierRetention Time (min)Peak Asymmetry (Tailing Factor)
0.1% Formic Acid12.52.1
0.1% Trifluoroacetic Acid (TFA)15.21.3
0.05% TFA14.81.8

Table 2: Influence of Column Temperature on this compound Purification (Illustrative)

Column Temperature (°C)Peak Width (at half height, min)Recovery (%)
250.875
400.685
600.492

Experimental Protocols

Protocol 1: General RP-HPLC Purification of this compound

1. Sample Preparation: a. Accurately weigh the lyophilized crude this compound peptide. b. Following the solubility troubleshooting guide, dissolve the peptide in a minimal amount of a suitable strong organic solvent (e.g., DMSO). c. Slowly dilute the peptide solution with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to the desired concentration for injection. Ensure the final concentration of the strong solvent is low enough to not cause peak distortion.[2] d. Filter the sample through a 0.22 µm syringe filter before injection.[6]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm). For very hydrophobic peptides, a C8 or C4 column may be beneficial.[1]
  • Mobile Phase A: 0.1% TFA in Water.
  • Mobile Phase B: 0.1% TFA in Acetonitrile.
  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes (this may need to be optimized). A shallower gradient can improve resolution.[2]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40-60°C.[1]
  • Detection: UV at 214 nm and 280 nm.

3. Post-Purification: a. Collect fractions corresponding to the target peptide peak. b. Analyze the purity of the collected fractions by analytical RP-HPLC. c. Pool the pure fractions and lyophilize to obtain the purified this compound dipeptide. d. Run a blank gradient after the sample to check for any carryover.[1]

References

minimizing racemization during Ala-Ile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of the dipeptide Alanine-Isoleucine (Ala-Ile).

Troubleshooting Guide

Our troubleshooting guide is designed to help you quickly identify and resolve common issues encountered during this compound synthesis that may lead to racemization.

Problem Potential Cause Recommended Action
High levels of D-Ala-L-Ile or L-Ala-D-Ile detected Inappropriate Coupling Reagent: Carbodiimide (B86325) reagents like DCC or DIC used without additives are known to cause significant racemization.[1]Switch to a uronium/aminium or phosphonium-based coupling reagent such as HATU, HBTU, or PyBOP, which are generally more efficient and lead to less racemization.[2][3] If using carbodiimides, always include a racemization-suppressing additive.[1]
Ineffective or Absent Additive: The absence of additives like HOBt, HOAt, or Oxyma can lead to the formation of a highly racemization-prone oxazolone (B7731731) intermediate.[4][5]Incorporate an effective racemization suppressor into your coupling protocol. Oxyma and its derivatives have shown particular effectiveness in minimizing racemization.[5]
Excessive or Strong Base: The presence of excess or a strong, sterically unhindered base can promote racemization through direct enolization of the activated amino acid.[1][6]Use the minimum amount of a weaker, sterically hindered base necessary for the reaction, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[6][7]
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of racemization.[1][8]Perform the coupling reaction at a lower temperature, ideally at 0°C, to reduce the rate of racemization.[1] While microwave synthesis can be efficient, elevated temperatures can increase racemization for sensitive amino acids.[8][9][10]
Inappropriate Solvent: The polarity of the solvent can influence the extent of racemization.If reagent solubility allows, consider using a less polar solvent, as this can help reduce racemization.[1]
Low Coupling Yield Steric Hindrance: The bulky side chain of isoleucine can sterically hinder the coupling reaction, leading to incomplete reaction and potential side reactions.Use a more potent coupling reagent like HATU or HCTU.[11] Consider increasing the reaction time or slightly elevating the temperature, but carefully monitor for any increase in racemization.
Difficult Purification Presence of Diastereomers: Racemization results in the formation of diastereomers (e.g., D-Ala-L-Ile) which can be challenging to separate from the desired L-Ala-L-Ile product.Optimize coupling conditions to minimize racemization as a primary strategy. If diastereomers are still present, employ chiral chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the process where the stereochemical integrity of either the Alanine or Isoleucine residue is lost during the coupling reaction. This leads to the formation of unwanted diastereomers, such as D-Ala-L-Ile or L-Ala-D-Ile, in addition to the desired L-Ala-L-Ile peptide. The biological activity of a peptide is highly dependent on its specific three-dimensional structure, making the control of stereochemistry critical.[5]

Q2: What is the primary chemical mechanism leading to racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[5] The activated carboxyl group of the N-protected amino acid cyclizes to form this planar intermediate. The proton at the alpha-carbon of the oxazolone is acidic and can be abstracted by a base. Reprotonation can then occur from either face of the planar ring, leading to a loss of the original stereochemistry.[5]

RacemizationMechanism cluster_0 Racemization Pathway via Oxazolone Intermediate Activated_Ala Activated L-Alanine Oxazolone Planar Oxazolone Intermediate Activated_Ala->Oxazolone - H₂O Carbanion Carbanion Intermediate Oxazolone->Carbanion + Base - H⁺ D_Ala D-Alanine derivative Carbanion->D_Ala + H⁺ L_Ala L-Alanine derivative Carbanion->L_Ala + H⁺

Caption: Mechanism of racemization via an oxazolone intermediate.

Q3: How do additives like HOBt and Oxyma prevent racemization?

A3: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) suppress racemization by reacting with the highly reactive O-acylisourea intermediate (formed when using carbodiimide coupling reagents) to generate an active ester.[12] This active ester is more stable and less prone to cyclizing into the racemization-susceptible oxazolone intermediate.[12] The active ester then reacts with the amine component to form the desired peptide bond with minimal loss of stereochemical integrity.[3]

Q4: Which coupling reagents are recommended for minimizing racemization in this compound synthesis?

A4: For couplings involving sterically hindered amino acids like Isoleucine, and to minimize racemization, uronium/aminium salts like HATU and HBTU, or phosphonium (B103445) salts like PyBOP, are highly recommended.[2][3] If using a carbodiimide such as DIC, it is crucial to use it in combination with an additive like Oxyma, as this combination has been shown to be very effective in suppressing racemization.[5]

Q5: What is the impact of temperature on racemization?

A5: Higher reaction temperatures increase the rate of most chemical reactions, including the reactions that lead to racemization.[1] Therefore, it is generally recommended to perform coupling reactions at lower temperatures, such as 0°C, to minimize this side reaction.[1] While microwave-assisted peptide synthesis can accelerate coupling, the associated high temperatures can lead to significant racemization, especially for sensitive amino acids.[8][9][10]

Quantitative Data on Racemization

The choice of coupling reagent and additive significantly impacts the degree of racemization. The following table summarizes the percentage of D-isomer formation in the synthesis of a model dipeptide, which illustrates the comparative effectiveness of different coupling conditions. These trends are generally applicable to this compound synthesis.

N-Protected Amino Acid Coupling Reagent/Additive % D-Isomer Formation
Fmoc-L-Ser(tBu)-OHHATU / NMM~5%
Fmoc-L-Ser(tBu)-OHDIC / OxymaNegligible
Fmoc-L-Cys(Trt)-OHHATU / NMMHigh
Fmoc-L-Cys(Trt)-OHDIC / OxymaNegligible
Fmoc-L-His(Trt)-OHDIC / Oxyma~1.8%
Data adapted from studies on racemization-prone amino acids to highlight the effectiveness of different coupling systems. The general trend shows that DIC/Oxyma is a very effective combination for suppressing racemization.[5]

Experimental Protocols

Protocol: Low-Racemization Solution-Phase Synthesis of Z-L-Ala-L-Ile-OMe using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of Z-L-Alanine to L-Isoleucine methyl ester.

Materials:

  • Z-L-Alanine (Z-L-Ala-OH)

  • L-Isoleucine methyl ester hydrochloride (H-L-Ile-OMe·HCl)

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Neutralization of Amine:

    • In a round-bottom flask, dissolve H-L-Ile-OMe·HCl (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add NMM (1.0 equivalent) dropwise to neutralize the hydrochloride salt.

    • Stir for 15 minutes at 0°C.

  • Activation of Carboxylic Acid:

    • In a separate flask, dissolve Z-L-Ala-OH (1.05 equivalents) and OxymaPure (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Coupling Reaction:

    • Add the solution of activated Z-L-Ala-OH to the neutralized H-L-Ile-OMe solution at 0°C.

    • Add DIC (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression:

    • Allow the reaction to stir at 0°C for 2 hours and then let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-8 hours).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).

    • Dilute the filtrate with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude Z-L-Ala-L-Ile-OMe by flash column chromatography or recrystallization.

  • Analysis:

    • Analyze the purified product for stereochemical purity using chiral HPLC.

ExperimentalWorkflow cluster_workflow Low-Racemization this compound Synthesis Workflow Start Start Neutralization 1. Neutralize H-L-Ile-OMe·HCl with NMM at 0°C Start->Neutralization Coupling 3. Mix activated Ala and neutralized Ile at 0°C Neutralization->Coupling Activation 2. Activate Z-L-Ala-OH with DIC/OxymaPure Activation->Coupling Reaction 4. Stir at 0°C, then warm to RT Monitor progress (TLC/LC-MS) Coupling->Reaction Workup 5. Filter DIU, wash organic layer Reaction->Workup Purification 6. Purify by chromatography or recrystallization Workup->Purification Analysis 7. Analyze purity by Chiral HPLC Purification->Analysis End End Analysis->End

Caption: Workflow for low-racemization this compound synthesis.

References

Technical Support Center: Troubleshooting Ala-Ile Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with the dipeptide Alanine-Isoleucine (Ala-Ile) in solution. Find answers to frequently asked questions and step-by-step troubleshooting guides to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy or forming a precipitate?

A1: The this compound dipeptide is composed of a small, neutral amino acid (Alanine) and a hydrophobic amino acid with a bulky side chain (Isoleucine). This inherent hydrophobicity can lead to self-aggregation and precipitation in aqueous solutions, especially at high concentrations or near the isoelectric point (pI) of the dipeptide.

Q2: What is the isoelectric point (pI) of this compound and why is it important?

A2: The theoretical pI of a peptide is the pH at which it has no net electrical charge. Peptides are often least soluble at their pI because the lack of charge reduces repulsion between molecules, promoting aggregation. For this compound, the pI can be estimated to be in the neutral range. Operating at a pH significantly above or below the pI can increase solubility.[1]

Q3: How does temperature affect the solubility of this compound?

A3: For many peptides, solubility increases with temperature.[2] Gentle warming can sometimes help dissolve this compound aggregates. However, excessive heat should be avoided as it can potentially lead to degradation of the peptide.

Q4: Can the solvent I use contribute to aggregation?

A4: Yes, the choice of solvent is critical. While water is a common solvent, the hydrophobic nature of this compound can make it challenging to dissolve directly in aqueous buffers. Organic co-solvents are often necessary to achieve a stable solution.

Q5: How can I detect and quantify this compound aggregation?

A5: Several spectroscopic and analytical techniques can be used to detect and quantify peptide aggregation. These include:

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.

  • Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT), which fluoresce upon binding to amyloid-like structures, can detect certain types of aggregates.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can identify the presence of larger aggregates.

  • High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) can separate monomers from aggregates of different sizes.

Troubleshooting Guides

Problem 1: Lyophilized this compound powder will not dissolve in aqueous buffer.

This is a common issue due to the hydrophobic nature of the Isoleucine residue.

Troubleshooting Steps:

  • Initial Dissolution in Organic Solvent:

    • First, attempt to dissolve the this compound powder in a small amount of a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

    • Gently vortex or sonicate the mixture to aid dissolution. The solution should become clear.

  • Stepwise Dilution into Aqueous Buffer:

    • Once the peptide is fully dissolved in the organic solvent, slowly add this stock solution dropwise into your desired aqueous buffer while gently stirring.

    • If the solution becomes cloudy, you have likely exceeded the solubility limit of this compound in that final buffer concentration.

Problem 2: this compound solution becomes cloudy or precipitates over time.

This indicates that the dipeptide is aggregating out of solution.

Troubleshooting Steps:

  • pH Adjustment:

    • Measure the pH of your solution. If it is close to the neutral pI of this compound, adjust the pH to be at least 2 units higher or lower. For example, using a slightly acidic buffer (e.g., pH 4-5) or a slightly basic buffer (e.g., pH 8-9) can increase solubility by imparting a net charge to the peptide molecules, leading to electrostatic repulsion that hinders aggregation.[1]

  • Sonication:

    • Briefly sonicate the solution in a water bath. This can help to break up existing aggregates and re-dissolve the peptide.

  • Lower Concentration:

    • The aggregation of peptides is often a concentration-dependent process.[3] Try working with a more dilute solution of this compound if your experimental protocol allows.

  • Addition of Chaotropic Agents:

    • For non-biological assays, the addition of chaotropic agents like guanidine (B92328) hydrochloride (Gdn-HCl) or urea (B33335) can disrupt the hydrophobic interactions that lead to aggregation. Note that these agents will likely denature proteins in your experiment.

Data Presentation

Table 1: Solubility of Constituent Amino Acids

Specific quantitative solubility data for the this compound dipeptide is limited in publicly available literature. The following table provides the solubility of its constituent amino acids in water as a reference.

Amino AcidSolubility in Water ( g/100 mL at 25°C)Reference
L-Alanine16.65[4]
L-Isoleucine4.117[4]
Table 2: General Recommendations for Solubilizing Peptides Based on Properties
Peptide PropertyRecommended Initial SolventDilution Solvent
Hydrophobic (like this compound) DMSO, DMF, AcetonitrileAqueous Buffer
Acidic (Net Negative Charge) Dilute Ammonium Hydroxide (NH₄OH)Water or Aqueous Buffer
Basic (Net Positive Charge) Dilute Acetic Acid or Trifluoroacetic Acid (TFA)Water or Aqueous Buffer

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Initial Dissolution: Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Aid Dissolution: Vortex the vial gently for 1-2 minutes. If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. The final solution should be completely clear.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy
  • Instrument Setup: Set a UV-Vis spectrophotometer to scan a wavelength range of 300 nm to 600 nm.

  • Blank Measurement: Use the same buffer or solvent system in which the this compound is dissolved as the blank.

  • Sample Measurement: Measure the absorbance of the this compound solution.

  • Data Interpretation: A significant increase in absorbance across the scanned range, particularly above 340 nm, is indicative of light scattering caused by the presence of aggregates. This method is useful for qualitative assessment of aggregation over time.

Visualizations

Troubleshooting_Workflow start Start: this compound Aggregation Issue dissolution_problem Problem: Powder won't dissolve in aqueous buffer start->dissolution_problem precipitation_problem Problem: Solution becomes cloudy over time start->precipitation_problem dissolve_in_organic Dissolve in small amount of organic solvent (DMSO/DMF) dissolution_problem->dissolve_in_organic Hydrophobic peptide check_ph Check pH. Is it near pI? precipitation_problem->check_ph stepwise_dilution Slowly dilute into aqueous buffer with stirring dissolve_in_organic->stepwise_dilution dissolution_success Clear, stable solution stepwise_dilution->dissolution_success adjust_ph Adjust pH 2 units away from pI check_ph->adjust_ph Yes sonicate Sonicate solution check_ph->sonicate No adjust_ph->sonicate lower_concentration Lower the working concentration sonicate->lower_concentration precipitation_success Clear, stable solution lower_concentration->precipitation_success

Caption: A workflow for troubleshooting common this compound aggregation issues.

Aggregation_Mechanism Monomer This compound Monomers (Soluble) Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils (Insoluble Intermediates) Oligomer->Protofibril Elongation Aggregate Mature Aggregates (Insoluble Precipitate) Protofibril->Aggregate Maturation

Caption: A simplified model of the peptide aggregation pathway.

References

Technical Support Center: Optimizing Ala-Ile Linker Cleavage in ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Ala-Ile linker cleavage in antibody-drug conjugates (ADCs).

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format to help you navigate experimental challenges.

Issue 1: Incomplete or No Cleavage of the this compound Linker

Question: My in vitro enzymatic assay shows very low or no release of the payload from my this compound ADC. What are the potential causes and how can I troubleshoot this?

Answer: Incomplete or failed cleavage is a common issue that can stem from several factors related to the enzyme, the ADC construct, or the assay conditions.

Possible Causes & Solutions:

  • Inactive Enzyme: The enzyme (e.g., Cathepsin B) may be inactive.

    • Solution: Always use a fresh aliquot of the enzyme and activate it according to the manufacturer's protocol immediately before use. Confirm enzyme activity using a known fluorogenic substrate as a positive control.

  • Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.

    • Solution: Ensure the assay buffer is at the optimal pH for the enzyme (typically pH 4.5-5.5 for lysosomal proteases like Cathepsin B).[1] Incubate the reaction at 37°C. Avoid components in your buffer that are known to interfere with the assay, such as certain detergents or high concentrations of organic solvents.

  • Enzyme Inhibitors: Your ADC preparation or buffer may contain enzyme inhibitors.

    • Solution: Run an inhibitor control by pre-incubating the enzyme with a known inhibitor before adding your ADC. If this control behaves as expected, it suggests an unknown inhibitor may be present in your sample. Purify the ADC to remove any potential contaminants.

  • Steric Hindrance: The payload or the surrounding antibody structure may be sterically hindering the enzyme's access to the this compound cleavage site.[2]

    • Solution: This is an inherent design challenge. While difficult to change post-synthesis, this result provides critical feedback for future linker and conjugation site selection. Comparing cleavage rates with a less bulky payload conjugated at the same site can help diagnose this issue.

Issue 2: High Variability and Inconsistent Results Between Replicates

Question: I am observing significant variability in payload release between my experimental replicates. What could be causing this inconsistency?

Answer: High variability often points to issues with experimental setup, reagent handling, or sample quality.

Possible Causes & Solutions:

  • Inaccurate Pipetting: Small volume inaccuracies, especially of the enzyme or ADC stock, can lead to large variations in results.

    • Solution: Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency across all wells. Avoid pipetting very small volumes.

  • Inconsistent Drug-to-Antibody Ratio (DAR): If your ADC preparation has a wide distribution of DARs, it can lead to variable cleavage kinetics.

    • Solution: Characterize your ADC batch thoroughly using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to ensure a consistent and narrow DAR distribution. Optimize conjugation reaction conditions (e.g., temperature, pH, reaction time) to produce consistent batches.[3]

  • Improper Reagent Handling: Improperly thawed or mixed reagents can lead to concentration gradients in your reaction setup.

    • Solution: Ensure all frozen components are completely thawed and gently mixed before use. Keep enzymes on ice at all times when not in use.

Issue 3: ADC Aggregation Observed During the Assay

Question: My ADC solution becomes cloudy or I see evidence of aggregation during the cleavage assay. How can I prevent this?

Answer: ADC aggregation is a frequent challenge, often driven by the hydrophobicity of the payload and/or the linker.[4] Aggregation can impact stability, pharmacokinetics, and efficacy.[4]

Possible Causes & Solutions:

  • Hydrophobicity of the ADC: The this compound linker, combined with a hydrophobic payload, can create hydrophobic patches on the antibody surface, leading to self-association and aggregation.[5][6]

    • Solution: Optimize the formulation buffer by screening different pH levels and including stabilizing excipients like sucrose, trehalose, or polysorbates (e.g., Polysorbate 20/80).

  • High DAR: ADCs with a high drug-to-antibody ratio are often more prone to aggregation.

    • Solution: If possible, use an ADC with a lower average DAR for the experiment. Site-specific conjugation technologies can help create more homogeneous ADCs with defined DARs, which can improve stability.[3]

  • Assay Conditions: The assay buffer conditions (e.g., salt concentration) might be promoting aggregation.

    • Solution: Experiment with different buffer compositions. For instance, high salt concentrations used in HIC can sometimes promote aggregation; evaluate if a lower salt concentration is feasible for your assay.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for cleaving the this compound linker in a tumor cell?

A1: The primary enzymes responsible for cleaving dipeptide linkers like this compound are lysosomal proteases, with Cathepsin B being the most well-studied and commonly targeted enzyme.[2][] These enzymes are often overexpressed in the tumor microenvironment and are highly active in the acidic environment of the lysosome following ADC internalization.[9][10]

Q2: Why is a self-immolative spacer like PABC often used with dipeptide linkers?

A2: A self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is crucial for the efficient release of the unmodified payload.[11] After the enzyme cleaves the dipeptide (e.g., at the C-terminal of Isoleucine), the PABC group undergoes a rapid, spontaneous 1,6-elimination reaction. This electronic cascade releases the active drug in its intended, unmodified form.[2]

Q3: How does the this compound linker compare to more common linkers like Val-Cit or Val-Ala in terms of cleavage efficiency?

A3: While specific quantitative kinetic data for this compound is not extensively published, we can infer its properties from similar dipeptides. The cleavage efficiency is determined by the enzyme's substrate specificity. Cathepsin B generally prefers hydrophobic amino acids at the P2 position (like Alanine) and various residues at the P1 position.[11] In an isolated Cathepsin B cleavage assay, the Val-Ala linker was found to be cleaved at about half the rate of the Val-Cit linker.[11] Ala-Ala has been identified as a superior dipeptide for creating ADCs with low aggregation, even at high DARs.[5] The cleavage rate of this compound would need to be empirically determined but is expected to be efficient, though potentially at a different rate than Val-Cit or Val-Ala.

Q4: What is the importance of plasma stability for an this compound linked ADC?

A4: High plasma stability is critical for the success of any ADC.[10] The linker must remain intact in systemic circulation to prevent premature release of the cytotoxic payload.[4] Premature release can lead to off-target toxicity to healthy tissues and a reduction in the amount of drug delivered to the tumor, thereby decreasing the therapeutic window.[2][4] Dipeptide linkers generally offer good plasma stability compared to earlier generation linkers like hydrazones.[5][10]

Q5: What are the essential controls to include in an in vitro cleavage assay?

A5: To ensure the validity of your results, the following controls are essential:

  • No-Enzyme Control: An ADC sample incubated in the assay buffer without the enzyme. This control assesses the inherent stability of the linker under the assay conditions.[5]

  • Positive Control: A known substrate for the enzyme (e.g., a fluorogenic dipeptide) to confirm the enzyme is active.

  • Inhibitor Control: The enzyme is pre-incubated with a known inhibitor before adding the ADC. This confirms that the observed cleavage is specifically due to the activity of the target enzyme.[5]

Data Presentation

Table 1: Comparative Performance of Common Dipeptide Linkers

Note: Direct quantitative cleavage data for the this compound linker is not widely available in the cited literature. The data presented below for well-characterized linkers provides a benchmark for comparison. The performance of an this compound linker should be determined empirically.

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Key CharacteristicsReference(s)
Val-Cit 1xThe most common and well-characterized dipeptide linker. Highly stable in human plasma but can be susceptible to cleavage by other proteases like neutrophil elastase.[5][11]
Val-Ala ~0.5xExhibits lower hydrophobicity than Val-Cit, which can reduce ADC aggregation. Highly stable in human plasma.[11][12]
Ala-Ala Variable, generally lower than Val-CitIdentified as a superior linker for producing ADCs with low aggregation, even at high Drug-to-Antibody Ratios (DAR).[5][9]
Phe-Lys ~30xAn early generation linker that demonstrates very rapid cleavage by Cathepsin B but can be less stable in plasma compared to Val-Cit.[5]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Cleavage Assay for this compound ADCs

Objective: To quantify the rate of payload release from an this compound linked ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • This compound linked ADC

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

  • Quenching Solution: Acetonitrile with a suitable internal standard (for LC-MS analysis)

  • Microcentrifuge tubes or 96-well plate

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your this compound ADC in a suitable buffer (e.g., PBS).

    • Prepare the Assay Buffer and allow it to warm to room temperature.

    • Activate the Cathepsin B according to the manufacturer's instructions immediately before starting the assay.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 10 µM) with the Assay Buffer.

    • Set up control reactions:

      • No-Enzyme Control: ADC in Assay Buffer without Cathepsin B.

      • Time Zero (T=0) Control: Prepare a reaction tube where the Quenching Solution is added before the enzyme.

  • Initiate Reaction:

    • Start the cleavage reaction by adding activated Cathepsin B (e.g., to a final concentration of 1 µM).

    • Gently mix and immediately place the tube in a 37°C incubator.

  • Time Points and Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing at least 3 volumes of cold Quenching Solution. This will stop the enzymatic reaction and precipitate the protein.[13]

  • Sample Preparation for Analysis:

    • Vortex the quenched samples thoroughly.

    • Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated antibody.

  • LC-MS/MS Analysis:

    • Carefully collect the supernatant, which contains the released payload.

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the released payload relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the released payload against time.

    • Determine the initial reaction rate from the linear phase of the curve. To determine kinetic parameters like kcat and KM, this experiment should be repeated with varying concentrations of the ADC substrate.[13]

Mandatory Visualizations

ADC_Pathway ADC 1. ADC Binding Receptor Tumor Cell Antigen/Receptor ADC->Receptor Endosome 3. Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome 4. Lysosome (pH 4.5-5.5) Endosome->Lysosome Trafficking Cleavage 5. Enzymatic Cleavage of this compound Linker (Cathepsin B) Lysosome->Cleavage Fusion Payload 6. Payload-Target Interaction Death 7. Cell Death (Apoptosis) Payload->Death Cleavage->Payload Payload Release

ADC internalization and payload release pathway.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis arrow arrow A Prepare ADC, Buffers, and Quenching Solution B Activate Cathepsin B (Immediately before use) C Combine ADC and Assay Buffer B->C D Initiate with Activated Enzyme C->D E Incubate at 37°C (Collect at Time Points) D->E F Quench Reaction with Cold Solution E->F G Centrifuge to Pellet Protein F->G H Collect Supernatant G->H I Analyze by LC-MS/MS H->I J Plot Payload Release vs. Time I->J

Workflow for an in vitro ADC cleavage assay.

Troubleshooting_Tree Start Start: Low/No Payload Release Q_Enzyme Is Enzyme Activity Confirmed with a Control Substrate? Start->Q_Enzyme A_Enzyme_No Solution: 1. Use fresh enzyme aliquot. 2. Re-run positive control. 3. Check activation protocol. Q_Enzyme->A_Enzyme_No No Q_Assay Are Assay Conditions Optimal? (pH 4.5-5.5, 37°C) Q_Enzyme->Q_Assay Yes A_Assay_No Solution: 1. Verify buffer pH. 2. Confirm incubator temperature. 3. Check for interfering substances. Q_Assay->A_Assay_No No Q_Inhibitor Does an Inhibitor Control Confirm Specific Cleavage? Q_Assay->Q_Inhibitor Yes A_Inhibitor_No Problem: Potential inhibitor in ADC prep. Solution: Purify ADC sample. Q_Inhibitor->A_Inhibitor_No No End Problem Likely Steric Hindrance (Design/Conjugation Site Issue) Q_Inhibitor->End Yes

Troubleshooting decision tree for cleavage issues.

References

Technical Support Center: Improving the Stability of Ala-Ile in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the dipeptide Ala-Ile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound in biological fluids?

The instability of this compound in biological fluids is primarily due to enzymatic degradation. The peptide bond between Alanine (B10760859) and Isoleucine is susceptible to cleavage by various proteases and peptidases present in plasma, serum, and gastrointestinal fluids. Key factors include:

  • Enzymatic Degradation: The most significant factor is the cleavage of the peptide bond by enzymes. Dipeptidyl Peptidase IV (DPP-IV) is a key enzyme that specifically cleaves dipeptides with an N-terminal alanine residue.[1][2] Aminopeptidases are another class of enzymes that can hydrolyze the peptide bond from the N-terminus.[3][4][5][6][7]

  • pH Environment: While smaller peptides generally exhibit greater stability in the acidic environment of simulated gastric fluid (SGF) compared to larger peptides, they can be rapidly degraded in the neutral to slightly alkaline pH of simulated intestinal fluid (SIF) and blood.

  • Biological Matrix: The type of biological fluid significantly impacts stability. Serum, due to the activation of proteases during the coagulation cascade, is generally more proteolytically active than plasma.[8][9][10]

Q2: Which enzymes are primarily responsible for the degradation of this compound?

The primary enzyme responsible for the degradation of this compound is Dipeptidyl Peptidase IV (DPP-IV) . This enzyme is a serine protease that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1][2] Given that this compound has Alanine at the N-terminus, it is a prime substrate for DPP-IV.

Other enzymes that can contribute to its degradation include various aminopeptidases , which are exopeptidases that cleave amino acids from the N-terminus of proteins or peptides.[3][4][5][6][7]

Q3: How can I improve the stability of this compound in my experiments?

Several strategies can be employed to enhance the stability of this compound in biological fluids:

  • Chemical Modifications:

    • N-terminal Modification: Capping the N-terminus of Alanine (e.g., with an acetyl group) can prevent recognition and cleavage by aminopeptidases and DPP-IV.

    • Use of D-Amino Acids: Replacing L-Alanine or L-Isoleucine with their D-isomers can significantly increase resistance to enzymatic degradation, as most proteases are stereospecific for L-amino acids.

    • Peptide Bond Modification: Introducing non-natural peptide bonds (peptidomimetics) can render the dipeptide resistant to hydrolysis.

  • Formulation Strategies:

    • Encapsulation: Encapsulating this compound in liposomes or polymeric nanoparticles can protect it from enzymatic attack.

    • Use of Enzyme Inhibitors: Including specific inhibitors of DPP-IV or broad-spectrum protease inhibitors in the experimental medium can prevent degradation. However, this approach may not be suitable for in vivo applications due to potential off-target effects.

  • Sample Handling:

    • When working with blood samples, using plasma (collected with anticoagulants like EDTA) is preferable to serum to minimize proteolytic activity.[8][9][10]

    • Samples should be kept on ice and processed quickly to reduce enzymatic activity. The addition of protease inhibitor cocktails immediately after sample collection is highly recommended.

Troubleshooting Guides

Issue 1: Rapid loss of this compound in plasma/serum samples.
Possible Cause Troubleshooting Steps
High Enzymatic Activity (DPP-IV, Aminopeptidases) 1. Add a specific DPP-IV inhibitor (e.g., sitagliptin, vildagliptin) to the samples immediately after collection. 2. Use a broad-spectrum protease inhibitor cocktail. 3. Collect blood in tubes containing a protease inhibitor cocktail. 4. Work with plasma (EDTA) instead of serum.[8][9][10] 5. Keep samples on ice at all times and process them as quickly as possible.
Suboptimal Sample Storage 1. Flash-freeze plasma/serum samples in liquid nitrogen immediately after processing. 2. Store samples at -80°C for long-term storage. 3. Avoid repeated freeze-thaw cycles.
Incorrect Sample Processing 1. Ensure complete precipitation of plasma/serum proteins before analysis. 2. Use validated protein precipitation protocols (e.g., with acetonitrile (B52724) or methanol).
Issue 2: Inconsistent stability results between experimental repeats.
Possible Cause Troubleshooting Steps
Variability in Biological Matrix 1. Pool plasma/serum from multiple donors to average out individual differences in enzyme activity. 2. Use commercially available pooled plasma/serum for consistency.
Inconsistent Incubation Conditions 1. Ensure precise temperature control (37°C) during incubation using a calibrated incubator or water bath. 2. Standardize incubation times across all experiments.
Pipetting Errors 1. Use calibrated pipettes for all additions of this compound, biological fluids, and quenching solutions. 2. Prepare master mixes where possible to minimize pipetting variability.

Experimental Protocols

Protocol 1: In Vitro Stability Assay of this compound in Human Plasma

This protocol outlines a method to determine the half-life of this compound in human plasma using HPLC-MS/MS.

Materials:

  • This compound dipeptide

  • Human plasma (EDTA-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (Quenching solution)

  • Internal standard (e.g., a stable isotope-labeled version of this compound)

  • HPLC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in PBS.

    • Thaw frozen human plasma on ice. Centrifuge at 2000 x g for 15 minutes at 4°C to remove any precipitates.

  • Incubation:

    • Pre-warm the plasma to 37°C in a water bath.

    • Initiate the reaction by adding the this compound stock solution to the plasma to achieve the desired final concentration.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold ACN with 0.1% formic acid containing the internal standard.

  • Protein Precipitation:

    • Vortex the quenched samples vigorously for 30 seconds.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new tube for analysis.

    • Analyze the samples by a validated HPLC-MS/MS method to quantify the remaining concentration of intact this compound relative to the internal standard.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay model.

Data Presentation

Table 1: Factors Influencing this compound Stability and Strategies for Improvement

FactorImpact on this compound StabilityRecommended Mitigation Strategy
Enzymatic Degradation High (Primary cause of instability)N-terminal modification, use of D-amino acids, enzyme inhibitors
pH Stable in acidic pH (SGF), unstable in neutral/alkaline pH (SIF, blood)Encapsulation for oral delivery to protect from intestinal degradation
Biological Matrix More stable in plasma than in serum[8][9][10]Use plasma for in vitro experiments; add protease inhibitors
Temperature Increased temperature accelerates degradationMaintain samples on ice; store at -80°C

Visualizations

Degradation_Pathway This compound This compound Alanine Alanine This compound->Alanine Cleavage Isoleucine Isoleucine This compound->Isoleucine Cleavage DPP-IV DPP-IV DPP-IV->this compound Aminopeptidases Aminopeptidases Aminopeptidases->this compound

Caption: Enzymatic degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Prepare this compound Stock Prepare this compound Stock Initiate Reaction (37°C) Initiate Reaction (37°C) Prepare this compound Stock->Initiate Reaction (37°C) Thaw and Prepare Plasma Thaw and Prepare Plasma Thaw and Prepare Plasma->Initiate Reaction (37°C) Collect Aliquots at Time Points Collect Aliquots at Time Points Initiate Reaction (37°C)->Collect Aliquots at Time Points Quench with ACN/Formic Acid Quench with ACN/Formic Acid Collect Aliquots at Time Points->Quench with ACN/Formic Acid Protein Precipitation Protein Precipitation Quench with ACN/Formic Acid->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation HPLC-MS/MS Analysis HPLC-MS/MS Analysis Centrifugation->HPLC-MS/MS Analysis Data Analysis (Half-life) Data Analysis (Half-life) HPLC-MS/MS Analysis->Data Analysis (Half-life)

Caption: Workflow for this compound stability assay.

References

Technical Support Center: Accurate Quantification of Ala-Ile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of the dipeptide Alanine-Isoleucine (Ala-Ile). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure reliable and precise experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is too close to the pKa of this compound, causing it to be in a mixed ionic state. 3. Column Degradation: Loss of stationary phase or contamination of the column. 4. Secondary Interactions: Unwanted interactions between this compound and the column material.1. Dilute the sample and re-inject. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. 3. Wash the column with a strong solvent or replace the column if necessary. 4. Add a competing agent to the mobile phase (e.g., a small amount of a similar compound) or use a different column chemistry.
Low Signal Intensity or No Peak Detected in LC-MS/MS 1. Poor Ionization Efficiency: this compound may not ionize well under the chosen source conditions. 2. Suboptimal MS Parameters: Incorrect precursor/product ion selection or collision energy. 3. Analyte Degradation: this compound may be unstable in the sample solvent or during the analytical run. 4. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of this compound.[1][2][3]1. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a derivatization agent to improve ionization.[4][5] 2. Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM). Optimize collision energy for each transition. 3. Investigate sample stability. Prepare fresh samples and standards and analyze them immediately. Consider changing the sample solvent. 4. Improve sample preparation to remove interfering matrix components (e.g., solid-phase extraction, liquid-liquid extraction).[6] Use a stable isotope-labeled internal standard to compensate for matrix effects.[1]
Inconsistent or Irreproducible Results 1. Inconsistent Sample Preparation: Variability in extraction, derivatization, or dilution steps. 2. System Instability: Fluctuations in pump pressure, column temperature, or detector response. 3. Standard/Sample Instability: Degradation of this compound in stock solutions or prepared samples over time.[7]1. Standardize the sample preparation protocol. Use automated liquid handlers for improved precision. 2. Equilibrate the HPLC/LC-MS system thoroughly before analysis. Monitor system suitability parameters throughout the run. 3. Prepare fresh standards and samples daily. Store stock solutions at appropriate temperatures (e.g., -20°C or -80°C) and check for degradation periodically.
Unexpected Peaks in the Chromatogram 1. Contamination: From solvents, glassware, or the instrument itself. 2. Sample Degradation: this compound may be breaking down into other products. 3. Side Products from Derivatization: Formation of multiple derivative species.1. Run a blank injection (mobile phase only) to identify system peaks.[8] Use high-purity solvents and clean all equipment thoroughly. 2. Analyze a freshly prepared standard to see if the unexpected peaks are present. If not, they are likely degradation products. 3. Optimize the derivatization reaction conditions (e.g., reagent concentration, reaction time, temperature) to favor the formation of a single product.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for quantifying this compound?

A1: Both HPLC with UV or fluorescence detection and LC-MS/MS are suitable for quantifying this compound. The choice depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS is generally more sensitive and selective, making it ideal for complex biological samples.[9][10] HPLC with pre-column derivatization is a robust and cost-effective alternative for simpler matrices.[11]

Q2: Is derivatization necessary for this compound analysis?

A2: For HPLC with UV or fluorescence detection, derivatization is often necessary because this compound lacks a strong chromophore or fluorophore.[11] Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[9] For LC-MS/MS, derivatization can significantly improve ionization efficiency and, consequently, sensitivity, but it is not always required.[4][5]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting substances, can be a significant challenge.[2][3] To minimize them, you can:

  • Optimize sample preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[6]

  • Improve chromatographic separation: Ensure that this compound is well-separated from other matrix components.

  • Use a stable isotope-labeled internal standard (SIL-IS): An SIL-IS of this compound will co-elute and experience similar matrix effects, allowing for accurate correction.[1]

  • Matrix-matched calibration curves: Prepare your calibration standards in a blank matrix that is similar to your samples.[12]

Q4: What are the optimal storage conditions for this compound standards and samples?

Q5: My this compound peak is co-eluting with another peak. How can I improve the separation?

A5: To improve chromatographic resolution, you can:

  • Modify the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the mobile phase composition: Altering the organic solvent (e.g., from acetonitrile (B52724) to methanol) or the pH can change the selectivity.

  • Use a different column: A column with a different stationary phase chemistry (e.g., C18 vs. Phenyl-Hexyl) or a longer column with smaller particles can provide better resolution.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC with Pre-column OPA Derivatization

This protocol describes a general method for the quantification of this compound using pre-column derivatization with o-phthalaldehyde (OPA) followed by reversed-phase HPLC with fluorescence detection.

1. Materials and Reagents:

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Borate (B1201080) buffer (0.1 M, pH 9.5)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.

  • Working Standards: Prepare a series of dilutions from the stock solution in borate buffer to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For biological samples, perform a protein precipitation step with acetonitrile (1:3 sample to acetonitrile ratio). Centrifuge, collect the supernatant, and evaporate to dryness. Reconstitute the residue in borate buffer.

3. Derivatization Procedure:

  • To 100 µL of standard or reconstituted sample, add 50 µL of OPA/3-MPA derivatizing reagent (prepared by dissolving OPA and 3-MPA in borate buffer).

  • Vortex and let the reaction proceed for 2 minutes at room temperature.

  • Inject a defined volume (e.g., 10 µL) into the HPLC system.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound by UPLC-MS/MS with AccQ-Tag Derivatization

This protocol outlines a method for the sensitive quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with AccQ-Tag™ derivatization.

1. Materials and Reagents:

  • This compound standard

  • AccQ-Tag™ Ultra Derivatization Kit

  • Acetonitrile (UPLC-MS grade)

  • Water (UPLC-MS grade)

  • Formic acid (UPLC-MS grade)

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.

  • Working Standards: Prepare a dilution series in water for the calibration curve.

  • Sample Preparation: Similar to the HPLC protocol, perform protein precipitation and reconstitution in water.

3. Derivatization Procedure:

  • Follow the manufacturer's protocol for the AccQ-Tag™ Ultra Derivatization Kit. Typically, this involves mixing the sample or standard with the derivatizing reagent and heating for a short period.

4. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A rapid gradient suitable for UPLC separation of the derivatized dipeptide.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the derivatized this compound. The exact m/z values will depend on the AccQ-Tag derivative.

  • Data System: Use the instrument software for data acquisition and processing.

5. Data Analysis:

  • Generate a calibration curve based on the peak area ratios of the analyte to the internal standard (if used) versus concentration.

  • Quantify this compound in samples using the calibration curve.

Data Presentation

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Table 2: UPLC-MS/MS Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 98 - 102%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution (in appropriate buffer) Evaporation->Reconstitution Derivatization Pre-column Derivatization (e.g., OPA or AccQ-Tag) Reconstitution->Derivatization Injection HPLC / UPLC-MS/MS Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (Fluorescence or MS/MS) Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Problem Encountered (e.g., Poor Peak Shape, Low Signal) check_system Run System Suitability Test & Blank Injection start->check_system system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot HPLC/MS System (Check for leaks, contamination, etc.) system_ok->troubleshoot_system No check_sample_prep Review Sample Preparation Protocol system_ok->check_sample_prep Yes troubleshoot_system->check_system prep_ok Preparation OK? check_sample_prep->prep_ok optimize_prep Optimize Sample Prep (e.g., extraction, derivatization) prep_ok->optimize_prep No check_method Review Analytical Method Parameters prep_ok->check_method Yes optimize_prep->check_sample_prep method_ok Method OK? check_method->method_ok optimize_method Optimize Method (e.g., gradient, column, MS parameters) method_ok->optimize_method No resolved Problem Resolved method_ok->resolved Yes optimize_method->check_method

Caption: Troubleshooting decision tree for this compound analysis.

References

addressing matrix effects in Ala-Ile mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry analysis of Alanine-Isoleucine (Ala-Ile).

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound in biological matrices.

Issue: Low or No this compound Signal Intensity

Low sensitivity is a frequent challenge in mass spectrometry. This can manifest as weak or undetectable peaks in your mass spectra, making it difficult to identify or quantify your target compounds.[1]

  • Question: I am observing a very low or no signal for my this compound peptide. What are the potential causes and how can I troubleshoot this?

    Answer: Low signal intensity for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow this troubleshooting workflow:

    Troubleshooting Workflow for Low this compound Signal

    low_signal_troubleshooting start Low or No this compound Signal Detected check_sample_prep Review Sample Preparation: - Inefficient protein precipitation? - Suboptimal SPE recovery? - Analyte degradation? start->check_sample_prep check_chromatography Evaluate Chromatography: - Poor peak shape (broadening, tailing)? - Co-elution with interfering compounds? check_sample_prep->check_chromatography If sample prep seems adequate solution_sample_prep Optimize Sample Prep: - Test different precipitation solvents/ratios. - Use a different SPE sorbent/protocol. - Ensure sample stability (e.g., use protease inhibitors). check_sample_prep->solution_sample_prep If issues are identified check_ms_settings Verify MS Settings: - Incorrect precursor/product ion m/z? - Suboptimal source parameters (e.g., voltage, temperature)? - Ion suppression? check_chromatography->check_ms_settings If chromatography is acceptable solution_chromatography Improve Chromatography: - Adjust mobile phase gradient. - Use a different column chemistry (e.g., HILIC). - Lower flow rate. check_chromatography->solution_chromatography If issues are identified solution_ms_settings Optimize MS/Tune Instrument: - Confirm this compound m/z values. - Tune source parameters for this compound. - Implement strategies to mitigate ion suppression. check_ms_settings->solution_ms_settings If issues are identified

    Troubleshooting decision tree for low this compound MS signal.

    Detailed Steps:

    • Assess Sample Preparation: Inefficient sample cleanup is a primary cause of low signal due to ion suppression from matrix components.[2]

      • Protein Precipitation: Ensure the chosen organic solvent and its ratio to the sample are optimal for precipitating proteins while keeping this compound in the supernatant. For small polar peptides, a higher ratio of acetonitrile (B52724) (e.g., 3:1 or 4:1) is often effective.[3][4]

      • Solid-Phase Extraction (SPE): Verify that the SPE sorbent and protocol are appropriate for this compound. For a polar dipeptide, a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent might be more effective than standard reversed-phase C18.

      • Analyte Stability: Consider the possibility of peptide degradation by proteases in the biological matrix. Work quickly at low temperatures and consider adding protease inhibitors.[2]

    • Evaluate Chromatography: Poor chromatography can lead to broad peaks and co-elution with matrix components that cause ion suppression.

      • Peak Shape: If you observe peak tailing or broadening, this can decrease the signal-to-noise ratio.[5] This may be due to secondary interactions with the column, an inappropriate injection solvent, or column degradation.[2][6]

      • Retention Time: Very early elution near the solvent front can lead to significant ion suppression from salts and other highly polar matrix components. Consider a column with alternative chemistry, such as HILIC, to improve retention of polar analytes like this compound.

    • Verify Mass Spectrometer Settings:

      • Ionization and Fragmentation: Confirm the correct precursor and product ion mass-to-charge ratios (m/z) for this compound are being monitored.

      • Source Parameters: Optimize the ion source parameters (e.g., electrospray voltage, gas flows, temperature) for this compound. This can be done by infusing a standard solution of the peptide.

      • Ion Suppression: To confirm ion suppression, perform a post-column infusion experiment. A dip in the baseline signal of the infused standard upon injection of a matrix sample indicates ion suppression at that retention time.

Issue: Poor Reproducibility and Accuracy

Inconsistent results are often linked to unaddressed matrix effects.

  • Question: My quantification of this compound is not reproducible between samples, and the accuracy is poor when spiking control samples. What is the likely cause?

    Answer: Poor reproducibility and accuracy are classic signs of variable matrix effects. The composition of the matrix can differ between samples, leading to varying degrees of ion suppression or enhancement.

    Solution Strategy: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)

    The most robust method to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS for this compound would be this compound synthesized with one or more heavy isotopes (e.g., ¹³C, ¹⁵N).

    Principle of Stable Isotope Dilution

    sil_is_principle cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis sample Biological Sample (contains native this compound) spike Spike with known amount of SIL-Ala-Ile sample->spike extraction Extraction (e.g., Protein Precipitation, SPE) spike->extraction separation Chromatographic Separation (this compound and SIL-Ala-Ile co-elute) extraction->separation Matrix effects impact both analyte and IS similarly detection Mass Spectrometry Detection (Analyte and IS detected by mass) separation->detection quantification Quantification (Ratio of native to SIL-Ala-Ile) detection->quantification

    Workflow for quantification using a stable isotope-labeled internal standard.

    Why it works:

    • The SIL-IS is chemically identical to the native this compound and will therefore have the same extraction recovery, chromatographic retention time, and ionization efficiency (or suppression).

    • By adding a known amount of the SIL-IS to each sample before processing, any sample-to-sample variation in signal intensity due to matrix effects will affect both the native analyte and the internal standard to the same degree.

    • Quantification is based on the ratio of the peak area of the native this compound to the peak area of the SIL-IS. This ratio remains constant even if the absolute signal intensity of both compounds varies due to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for this compound quantification?

A1: The "matrix" refers to all the components in a sample other than the analyte of interest (this compound). In biological samples like plasma or urine, this includes proteins, salts, lipids, and other metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal. This can severely compromise the accuracy, precision, and sensitivity of the quantification.[7]

Q2: Which sample preparation technique is best for analyzing this compound in plasma?

A2: The "best" technique depends on the required sensitivity and throughput. Here is a comparison of common methods:

Technique Principle Pros for this compound Cons for this compound
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol).[8]- Fast and simple- High throughput- Good for initial screening- Less clean extracts, significant matrix effects from phospholipids (B1166683) and salts remain[9]- Potential for analyte co-precipitation
Liquid-Liquid Extraction (LLE) Partitioning of this compound between two immiscible liquids based on its polarity.- Can provide cleaner extracts than PPT.- Generally not suitable for polar peptides like this compound as they tend to remain in the aqueous phase, leading to poor recovery.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interfering matrix components are washed away.[10]- Provides much cleaner extracts than PPT[2]- Can concentrate the analyte- Different sorbent chemistries available (e.g., mixed-mode, HILIC) for polar peptides- More time-consuming and costly than PPT- Method development is required to optimize recovery

Recommendation: For high-throughput screening where some matrix effects can be tolerated (and corrected for with a SIL-IS), protein precipitation is a good choice. For methods requiring the highest sensitivity and accuracy, solid-phase extraction is recommended.

Q3: Can I use a different peptide as an internal standard if I don't have a stable isotope-labeled version of this compound?

A3: While a SIL-IS is ideal, a structural analog (a different peptide with similar physicochemical properties) can be used as an alternative. However, it is unlikely that a structural analog will perfectly co-elute with this compound and experience the exact same degree of ionization suppression. This can lead to less accurate correction for matrix effects compared to a true SIL-IS.

Q4: My this compound peak is tailing. How can I improve the peak shape?

A4: Peak tailing for small, polar, and potentially basic peptides like this compound can be caused by several factors:[2][6]

  • Secondary Interactions: The peptide may be interacting with residual silanol (B1196071) groups on a C18 column. Try using a column with advanced end-capping or a different stationary phase. Adding a small amount of a competing base to the mobile phase can sometimes help.

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For a peptide containing alanine (B10760859) and isoleucine, a low pH (e.g., using 0.1% formic acid) will ensure the amine and carboxylic acid groups are protonated, which can improve peak shape on reversed-phase columns.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Column Contamination: Contaminants from the sample matrix can build up on the column. Flush the column with a strong solvent or replace it if necessary.[6]

Experimental Protocols

Protocol 1: Protein Precipitation of this compound from Human Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the samples to ensure homogeneity.

    • Transfer 100 µL of plasma to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the working solution of the stable isotope-labeled internal standard (SIL-Ala-Ile) to each plasma sample.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile (ACN) to each tube (a 3:1 ratio of ACN to plasma).[3]

    • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Centrifugation:

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol uses a mixed-mode cation exchange SPE plate, which is suitable for small, polar, basic peptides.

  • Sample Pre-treatment:

    • Centrifuge the urine sample at 2,000 x g for 10 minutes to remove particulates.

    • Take 1 mL of the supernatant and add 10 µL of the SIL-Ala-Ile internal standard working solution.

    • Acidify the sample by adding 20 µL of 2% phosphoric acid.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Disclaimer: These protocols are intended as a general guide. Optimization of sample volumes, solvent ratios, and SPE wash/elution steps may be necessary for your specific application and instrumentation.

References

Technical Support Center: Enhancing Ala-Ile Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the chromatographic resolution of the dipeptide Alanine-Isoleucine (Ala-Ile).

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for this compound challenging?

This compound is a small, polar dipeptide, which can lead to poor retention on traditional reversed-phase columns like C18. This low retention can cause it to elute near the void volume, co-eluting with other polar sample components or impurities. Achieving baseline separation often requires careful optimization of mobile phase conditions and stationary phase selection.

Q2: What is a good starting point for mobile phase composition in RP-HPLC?

For reversed-phase HPLC, a common starting point is a gradient elution using water and acetonitrile (B52724) (ACN) as mobile phases, both containing an acidic modifier.[1][2] A typical initial setup would be:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A shallow gradient, for example, from 5% to 30% B over 20-30 minutes, can be effective for separating polar peptides.[3]

Q3: How does mobile phase pH affect the resolution of this compound?

Mobile phase pH is a critical parameter for separating ionizable compounds like peptides.[4][5] this compound has two ionizable groups: the N-terminal amino group and the C-terminal carboxylic acid group.

  • Low pH (e.g., pH 2-3): At a low pH, the carboxylic acid group is protonated (neutral), while the amino group is positively charged. This condition is standard for peptide separations as it generally provides good peak shapes on silica-based columns.[6]

  • High pH (e.g., pH > 8): At a higher pH, the amino group becomes neutral, and the carboxylic acid is deprotonated (negatively charged). Changing the pH can drastically alter the selectivity between this compound and other compounds in the mixture.[7] Operating at high pH requires a pH-stable column.

Q4: When should I consider using an ion-pairing agent?

If this compound has insufficient retention or shows poor peak shape, an ion-pairing agent can be used. These agents are added to the mobile phase to form a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[8][9]

  • For the positively charged N-terminus of this compound at low pH, anionic pairing agents like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) are commonly used.[10]

  • Increasing the hydrophobicity or concentration of the ion-pairing reagent typically increases peptide retention times.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Resolution / Co-elution with Other Peaks

If this compound is not adequately separated from other components, consider the following steps systematically.

1. Optimize Mobile Phase Selectivity (α): Selectivity is the most powerful factor for improving resolution.[11]

  • Change Organic Modifier: If using acetonitrile (ACN), try substituting it with methanol. The different solvent properties can alter elution order and improve separation.

  • Adjust pH: A change in pH can dramatically alter the retention and selectivity of ionizable compounds.[4][7] If you are using a standard low-pH method (e.g., 0.1% TFA), consider a high-pH method (e.g., 10 mM ammonium (B1175870) bicarbonate, pH 9) if your column is compatible.

  • Change Ion-Pairing Reagent: If using TFA, switching to a more hydrophobic agent like heptafluorobutyric acid (HFBA) can increase retention and potentially alter selectivity between closely eluting peaks.[8][9]

2. Increase Column Efficiency (N): Higher efficiency results in sharper peaks, which can resolve minor overlaps.

  • Decrease Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will increase efficiency and resolution.[12] Note that this will increase backpressure.

  • Increase Column Length: Using a longer column (e.g., 250 mm instead of 150 mm) increases the number of theoretical plates, providing more opportunity for separation.[11] This will also increase analysis time and backpressure.

3. Adjust Retention Factor (k): Ensure this compound is retained sufficiently on the column (ideally k > 2).

  • Decrease Organic Content: Lower the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase to increase the retention of this compound.[11]

  • Optimize Gradient: Make the gradient slope shallower around the elution time of this compound. A slower increase in the organic solvent concentration gives more time for the separation to occur.[13]

Issue 2: Peak Tailing

Peak tailing for peptides is often caused by secondary interactions with the stationary phase.

  • Cause: Residual silanol (B1196071) groups on the silica (B1680970) backbone can interact with the basic amino terminus of this compound, causing tailing.

  • Solution 1: Use an Ion-Pairing Agent: Additives like TFA (0.1%) act as ion-pairing agents and also suppress silanol activity, leading to more symmetrical peaks.[1]

  • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer exposed silanol groups and are designed to provide better peak shape for basic compounds.[14]

  • Solution 3: Adjust pH: Ensure the mobile phase pH is low (~2-3) to keep the silanol groups protonated and reduce unwanted interactions.

Experimental Protocols

Protocol 1: RP-HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a separation method for this compound using reversed-phase HPLC.

1. System and Mobile Phase Preparation:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 214 nm or 220 nm.

2. Initial Scouting Gradient:

  • Perform a broad linear gradient from 5% B to 95% B over 20 minutes.

  • This initial run will determine the approximate concentration of acetonitrile at which this compound elutes.

3. Gradient Optimization:

  • Based on the scouting run, create a shallower gradient centered around the elution point. For example, if this compound eluted at 15% ACN (which corresponds to a certain time in the broad gradient), design a new gradient like:

    • 0-2 min: Hold at 5% B.

    • 2-17 min: Linear gradient from 5% to 25% B.

    • 17-19 min: Wash with 95% B.

    • 19-25 min: Re-equilibrate at 5% B.

4. Further Optimization (if needed):

  • If resolution is still insufficient, refer to the Troubleshooting Guide. The most effective next steps would be to change the mobile phase pH (requires a different buffer and a pH-stable column) or test a column with different selectivity (e.g., a Phenyl-Hexyl phase).

Data Presentation: Impact of Chromatographic Parameters

The following tables summarize the expected impact of key parameters on the separation of this compound.

Table 1: Effect of Mobile Phase Modifier on Retention Time

This table illustrates how changing the organic modifier can affect the retention and selectivity of small peptides.

ParameterCondition ACondition BExpected Outcome for this compound
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Retention times and elution order of peptides may change due to differences in solvent strength and selectivity.
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water-
Mobile Phase B 0.1% TFA in ACN0.1% TFA in MeOH-
Gradient 5-40% B in 20 min5-40% B in 20 minACN often provides sharper peaks (higher efficiency), while MeOH can offer unique selectivity.
Table 2: Effect of Ion-Pairing Agent on Retention Time

This table shows how different ion-pairing agents can modulate peptide retention.[8][9]

ParameterCondition ACondition BExpected Outcome for this compound
Ion-Pairing Agent 0.1% TFA0.1% HFBAHFBA is more hydrophobic than TFA and will generally lead to a significant increase in the retention time of this compound.
Mobile Phase A Reagent in WaterReagent in Water-
Mobile Phase B Reagent in ACNReagent in ACN-
Resolution BaselinePotentially ImprovedThe increased retention from HFBA can improve separation from early-eluting, unretained impurities.
Table 3: Effect of Mobile Phase pH on Retention Time

This table demonstrates the powerful effect of pH on peptide retention.[6][7]

ParameterCondition A (Low pH)Condition B (High pH)Expected Outcome for this compound
Mobile Phase 0.1% Formic Acid (pH ~2.7)10mM NH4HCO3 (pH ~9.0)Retention behavior will change significantly. The charge state of this compound and any impurities will be altered, leading to large shifts in selectivity.
Column Standard C18pH-stable C18A standard silica-based column will degrade at high pH; a hybrid or polymer-based column is required for Condition B.[15]
This compound Charge Net PositiveNet NegativeThis charge reversal dramatically changes its interaction with the stationary phase.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Ala-Ile and Ile-Ala Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two isomeric dipeptides, L-alanyl-L-isoleucine (Ala-Ile) and L-isoleucyl-L-alanine (Ile-Ala). While direct comparative studies are limited, this document synthesizes available data on their key biological properties, including Angiotensin-Converting Enzyme (ACE) inhibition, antioxidant activity, enzymatic stability, and cell permeability. Understanding the subtle yet significant differences conferred by the sequence of amino acid residues is crucial for applications in drug design, functional food development, and peptide-based therapeutics.

Angiotensin-Converting Enzyme (ACE) Inhibition

The sequence of amino acids in a peptide significantly influences its ability to inhibit ACE, a key enzyme in the regulation of blood pressure. The C-terminal amino acid residue plays a particularly important role in the binding affinity to the active site of ACE.

Summary of ACE Inhibitory Activity:

DipeptideReported IC50 ValueNotes
This compoundData not availableThe presence of the hydrophobic amino acid Isoleucine at the C-terminus is a favorable characteristic for ACE inhibition.
Ile-AlaData not availableThe smaller Alanine (B10760859) at the C-terminus may result in a different binding interaction with ACE compared to this compound.

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol outlines a common method for determining the ACE inhibitory activity of peptides.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as the substrate

  • This compound and Ile-Ala dipeptides

  • Borate (B1201080) buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate (B1210297)

  • Spectrophotometer

Procedure:

  • Prepare solutions of the dipeptides (this compound and Ile-Ala) at various concentrations in borate buffer.

  • In a microcentrifuge tube, mix 50 µL of the dipeptide solution with 50 µL of ACE solution (in borate buffer).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 150 µL of HHL solution (in borate buffer).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 250 µL of 1N HCl.

  • Extract the hippuric acid (HA) produced by the enzymatic reaction by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge the mixture to separate the layers.

  • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

  • Evaporate the ethyl acetate under a stream of nitrogen gas.

  • Re-dissolve the dried hippuric acid in 1 mL of distilled water.

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • A control is run without the dipeptide inhibitor. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

  • The IC50 value, the concentration of the dipeptide required to inhibit 50% of ACE activity, is determined from a dose-response curve.

ACE_Inhibition_Workflow Dipeptide Dipeptide Solution (this compound or Ile-Ala) Mix Mix Dipeptide and ACE Dipeptide->Mix ACE ACE Solution ACE->Mix HHL HHL Substrate Add_HHL Add HHL HHL->Add_HHL Preincubation Pre-incubate (37°C, 10 min) Mix->Preincubation Preincubation->Add_HHL Incubation Incubate (37°C, 30 min) Add_HHL->Incubation Stop Stop Reaction (1N HCl) Incubation->Stop Extract Extract Hippuric Acid (Ethyl Acetate) Stop->Extract Evaporate Evaporate Solvent Extract->Evaporate Read Measure Absorbance (228 nm) Evaporate->Read Calculate Calculate IC50 Read->Calculate

Workflow for the in vitro ACE inhibition assay.

Antioxidant Activity

The antioxidant properties of peptides are often attributed to the presence of certain amino acid residues and the overall hydrophobicity of the peptide. Hydrophobic amino acids can facilitate interaction with lipid-soluble free radicals.

Summary of Antioxidant Activity:

Direct comparative data on the antioxidant capacity of this compound and Ile-Ala is not available. However, both dipeptides are composed of hydrophobic amino acids (Alanine and Isoleucine). This characteristic suggests that they may possess some antioxidant activity by scavenging free radicals. The difference in their sequence could lead to subtle differences in their radical scavenging efficiency.

DipeptideAntioxidant CapacityNotes
This compoundData not availableComposed of hydrophobic amino acids, which is a favorable trait for antioxidant activity.
Ile-AlaData not availableThe different positioning of the bulky isoleucine residue may influence its interaction with free radicals compared to this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the free radical scavenging activity of peptides.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • This compound and Ile-Ala dipeptides

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare solutions of the dipeptides (this compound and Ile-Ala) at various concentrations in methanol.

  • In a 96-well plate, add 100 µL of the dipeptide solution to 100 µL of the DPPH solution.

  • A control well contains 100 µL of methanol instead of the dipeptide solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

  • The EC50 value, the concentration of the dipeptide required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

DPPH_Assay_Workflow Dipeptide Dipeptide Solution (this compound or Ile-Ala) Mix Mix Dipeptide and DPPH Dipeptide->Mix DPPH DPPH Solution DPPH->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read Measure Absorbance (517 nm) Incubate->Read Calculate Calculate EC50 Read->Calculate

Workflow for the DPPH radical scavenging assay.

Enzymatic Stability

The stability of peptides in the presence of proteases is a critical factor for their in vivo efficacy. The susceptibility of a peptide bond to enzymatic cleavage can be influenced by the flanking amino acid residues.

Summary of Enzymatic Stability:

DipeptideEnzymatic StabilityNotes
This compoundData not availableThe peptide bond is between Alanine and Isoleucine.
Ile-AlaData not availableThe peptide bond is between Isoleucine and Alanine. The bulky Isoleucine at the N-terminus might influence the interaction with peptidases.

Experimental Protocol: In Vitro Serum Stability Assay

This protocol provides a general method for assessing the stability of peptides in human serum.

Materials:

  • Human serum

  • This compound and Ile-Ala dipeptides

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Trichloroacetic acid (TCA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of each dipeptide in PBS.

  • Add a known amount of the dipeptide stock solution to pre-warmed human serum to achieve the desired final concentration.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Immediately stop the enzymatic degradation by adding an equal volume of cold TCA solution to precipitate the serum proteins.

  • Vortex the mixture and incubate on ice for 10 minutes.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant containing the remaining intact dipeptide.

  • Analyze the supernatant by reverse-phase HPLC to quantify the concentration of the intact dipeptide.

  • The percentage of remaining dipeptide at each time point is calculated relative to the concentration at time zero.

  • The half-life (t1/2) of the dipeptide in serum is determined by plotting the percentage of remaining peptide against time.

Cell Permeability

The ability of a peptide to cross cell membranes is crucial for its bioavailability and intracellular activity. The Caco-2 cell monolayer is a widely used in vitro model to predict intestinal drug absorption.

Summary of Cell Permeability:

A study investigating the transport of pyrraline-bound dipeptides across Caco-2 cell monolayers provides some insight into the permeability of this compound and Ile-Ala. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the cell monolayer.

Dipeptide DerivativeApparent Permeability Coefficient (Papp) (cm/s)Notes
Pyrraline-Ala-IleNot directly measured, but the transport of Pyrr-Ile was reported.The C-terminal isoleucine may influence transport.
Pyrraline-Ile-AlaNot directly measured, but the transport of Pyrr-Ala was (14.1 ± 2.26) × 10⁻⁷.This value is for the pyrraline-bound form and may not directly reflect the permeability of the free dipeptide.

Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol describes a standard method for assessing the permeability of compounds across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), and antibiotics

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound and Ile-Ala dipeptides

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • For the apical to basolateral (A-B) transport study, the culture medium in the apical and basolateral chambers is replaced with pre-warmed HBSS.

  • A solution of the test dipeptide (this compound or Ile-Ala) in HBSS is added to the apical chamber.

  • At specified time intervals, samples are collected from the basolateral chamber and replaced with fresh HBSS.

  • For the basolateral to apical (B-A) transport study, the dipeptide solution is added to the basolateral chamber, and samples are collected from the apical chamber.

  • The concentration of the dipeptide in the collected samples is quantified using a validated LC-MS/MS method.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the dipeptide across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the dipeptide in the donor chamber.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.

Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_transport Transport Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Differentiate for 21-25 days Seed->Differentiate Verify Verify monolayer integrity (TEER) Differentiate->Verify Prepare Prepare HBSS buffer Verify->Prepare Add_Dipeptide Add Dipeptide to Donor Chamber Prepare->Add_Dipeptide Sample Sample from Receiver Chamber Add_Dipeptide->Sample Quantify Quantify Dipeptide (LC-MS/MS) Sample->Quantify Calculate_Papp Calculate Papp Quantify->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio Calculate_Papp->Calculate_Efflux

Workflow for the Caco-2 cell permeability assay.

Conclusion

The biological activity of dipeptides is intricately linked to their amino acid sequence. While comprehensive, direct comparative data for this compound and Ile-Ala are scarce, this guide provides a framework for understanding their potential differences based on established principles and available experimental evidence. The hydrophobic nature of both dipeptides suggests potential for ACE inhibition and antioxidant activity, though the specific positioning of the bulky isoleucine residue likely modulates these effects. Further head-to-head experimental studies are warranted to fully elucidate the comparative biological activities of these two isomeric dipeptides and to guide their potential applications in the fields of nutrition and pharmacology.

The Dipeptide Ala-Ile as a Putative DPP-IV Inhibitor: A Comparative Analysis Based on Existing Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the dipeptide Alanine-Isoleucine (Ala-Ile) as a potential Dipeptidyl Peptidase IV (DPP-IV) inhibitor. Due to a lack of direct experimental validation for this compound in the existing scientific literature, this document will focus on the established characteristics of known di- and tripeptide DPP-IV inhibitors to provide a framework for evaluating its potential.

Dipeptidyl Peptidase IV (DPP-IV) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes, as it prolongs the action of incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. While several small-molecule DPP-IV inhibitors (gliptins) are clinically approved, there is growing interest in naturally derived peptide inhibitors.

Comparative Analysis of Di- and Tripeptide DPP-IV Inhibitors

A study on tripeptide analogs of Ile-Pro-Ile, a known potent DPP-IV inhibitor, revealed that the presence of a proline residue at the second position is often critical for high inhibitory activity. For instance, the tripeptide Ile-Ala-Ile was found to have very low DPP-IV inhibitory activity, with only 9.6 ± 1.9% inhibition at a concentration of 500 µM[1]. This suggests that the presence of alanine (B10760859) at the second position, as would be the case in a hypothetical interaction involving an N-terminal extension to this compound, might not be optimal for strong inhibition.

The following table summarizes the IC50 values for several known di- and tripeptide DPP-IV inhibitors, providing a benchmark for the potential efficacy of novel candidates.

Peptide InhibitorSequenceIC50 (µM)Reference
Ile-Pro-IleIPI3.9 ± 1.0[1][2]
Trp-ArgWR<45[3]
Trp-LysWK<45[3]
Trp-LeuWL<45[3]
Phe-Pro-PheFPF247.0 ± 32.7[1][2]

Signaling Pathway of DPP-IV Inhibition

The therapeutic effect of DPP-IV inhibitors is mediated through the enhancement of the incretin signaling pathway. The following diagram illustrates this mechanism.

DPP_IV_Inhibition_Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release DPPIV DPP-IV Enzyme Incretins->DPPIV Pancreas Pancreatic β-cells Incretins->Pancreas act on Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins degrades AlaIle This compound (Putative Inhibitor) AlaIle->DPPIV inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Homeostasis Improved Glucose Homeostasis Insulin->Glucose_Homeostasis Glucagon->Glucose_Homeostasis DPP_IV_Screening_Workflow start Start: Candidate Peptide (this compound) prep Prepare Reagents: - DPP-IV Enzyme - Fluorogenic Substrate - Test Peptide Dilutions - Controls start->prep assay Perform In Vitro DPP-IV Inhibition Assay prep->assay measure Measure Fluorescence assay->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50 compare Compare with Known Inhibitors ic50->compare potent Potent Inhibitor compare->potent Low IC50 not_potent Not a Potent Inhibitor compare->not_potent High IC50

References

A Comparative Analysis of Ala-Ile Dipeptide Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dipeptides, such as L-alanyl-L-isoleucine (Ala-Ile), is a fundamental process in peptide chemistry with wide-ranging applications in drug discovery, biochemistry, and materials science. The choice of synthetic methodology can significantly impact the efficiency, purity, and scalability of dipeptide production. This guide provides an objective comparison of the three primary methods for this compound synthesis: solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and enzymatic synthesis. We present a side-by-side analysis of their core principles, performance metrics based on available experimental data for a representative dipeptide, and detailed experimental protocols.

Quantitative Performance Comparison

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis
Reported Yield 89% (for Leu-enkephalin in an aqueous system)[1]Not Specified, but generally high for short peptides.[1]>85% (for fluorinated alanine)[2]
Reported Purity High Purity (single peak in HPLC for microwave-assisted SPPS)[1]>99% (for Leu-enkephalin)[1]Complete enantiomeric excess[2]
Synthesis Time Moderate; hours to days[3]Slow; days to weeks[3]Fast; minutes to hours
Scalability Suitable for small to medium scaleCost-effective for large-scale production of simple peptides[1]Potentially scalable, but can be limited by enzyme cost and stability
Purification Simplified due to resin-bound intermediates[3]Requires purification of intermediates at each step[4]Often requires specific purification to remove enzyme and byproducts
Key Advantages Speed, ease of automation, simplified purification.[1]Allows for purification of intermediates, cost-effective for large scale.[1]High selectivity, mild reaction conditions, environmentally friendly.
Key Disadvantages Potential for peptide aggregation, higher cost of resins and reagents.[1]Labor-intensive, time-consuming due to intermediate purifications.[1]Enzyme cost and stability, limited substrate scope.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in each peptide synthesis method for preparing this compound.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound on a Wang resin.

  • Resin Swelling: Place Fmoc-Ile-Wang resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 30 minutes.[3]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF twice for 5-10 minutes each to remove the Fmoc protecting group from isoleucine.[3] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve Fmoc-Ala-OH (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Add this activated amino acid solution to the resin and agitate for 30-60 minutes.[3]

  • Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete.[3] A negative test (yellow beads) indicates a complete reaction.

  • Final Cleavage and Deprotection: After the final coupling, wash the resin with dichloromethane (B109758) (DCM). Prepare a cleavage cocktail, typically trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIPS) (e.g., 95:2.5:2.5 v/v/v), and add it to the resin for 2-4 hours.[1][3]

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude this compound dipeptide by adding cold diethyl ether.[1][3] The crude peptide is then purified by chromatography.

Solution-Phase Peptide Synthesis (LPPS) Protocol

This protocol describes a general procedure for the coupling of Alanine and Isoleucine in solution.

  • Reactant Preparation: Dissolve N-terminally protected Alanine (e.g., Boc-Ala-OH) in a suitable organic solvent like DMF or DCM. In a separate flask, dissolve C-terminally protected Isoleucine (e.g., H-Ile-OMe).

  • Coupling Reaction: Add a coupling agent (e.g., DCC or HBTU) and an activating agent (e.g., HOBt) to the solution containing the N-protected Alanine.[3] Then, add the solution of the C-protected Isoleucine.

  • Work-up and Purification of Protected Dipeptide: After the reaction is complete, the reaction mixture is typically washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude protected dipeptide is then purified, often by silica (B1680970) gel column chromatography.[1]

  • Deprotection: The protecting groups are removed to yield the final this compound dipeptide. For example, a Boc group is removed with an acid like TFA, and a methyl ester can be hydrolyzed with a base.

Enzymatic Synthesis Protocol

This protocol outlines a general enzymatic approach for this compound synthesis.

  • Reactant Preparation: Prepare a buffered solution containing L-alanine and an activated form of L-isoleucine (e.g., an ester derivative) to serve as the acyl donor and acceptor, respectively.

  • Enzymatic Reaction: Add a suitable enzyme, such as a ligase or a protease with synthetic activity (e.g., from Bacillus subtilis), to the reactant solution. The reaction is typically carried out under mild conditions (e.g., controlled pH and temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC to determine the formation of this compound.

  • Enzyme Deactivation and Product Isolation: Once the reaction reaches equilibrium or completion, deactivate the enzyme (e.g., by heat or pH change).

  • Purification: Purify the this compound dipeptide from the reaction mixture using techniques like ion-exchange chromatography or size-exclusion chromatography to remove the enzyme, unreacted substrates, and any byproducts.

Comparative Experimental Workflow

The following diagram illustrates the distinct workflows for the three synthesis methods, highlighting the key stages from starting materials to the final purified dipeptide.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Solution-Phase Peptide Synthesis (LPPS) cluster_2 Enzymatic Synthesis s0 Start: Fmoc-Ile-Wang Resin s1 Swell Resin s0->s1 s2 Fmoc Deprotection s1->s2 s3 Couple Fmoc-Ala-OH s2->s3 s4 Final Cleavage & Deprotection s3->s4 s5 Precipitation s4->s5 s6 Purification (HPLC) s5->s6 s7 Pure this compound s6->s7 l0 Start: Protected Ala & Ile l1 Coupling in Solution l0->l1 l2 Work-up & Purification (Protected Dipeptide) l1->l2 l3 Deprotection l2->l3 l4 Final Purification l3->l4 l5 Pure this compound l4->l5 e0 Start: Ala & Activated Ile e1 Enzymatic Reaction e0->e1 e2 Enzyme Deactivation e1->e2 e3 Product Isolation e2->e3 e4 Purification e3->e4 e5 Pure this compound e4->e5

Caption: Comparative workflow of SPPS, LPPS, and Enzymatic Synthesis for this compound.

References

The Fulcrum of Efficacy: A Comparative Guide to Ala-Ile and Other Dipeptide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. Among the arsenal (B13267) of cleavable linkers, dipeptides have emerged as a mainstay, offering a balance of plasma stability and targeted intracellular payload release. This guide provides an objective comparison of the performance of various dipeptide linkers, with a focus on the less characterized Alanine-Isoleucine (Ala-Ile) in the context of established motifs like Valine-Citrulline (Val-Cit), Valine-Alanine (Val-Ala), and Alanine-Alanine (Ala-Ala).

The core principle of dipeptide linkers lies in their selective cleavage by lysosomal proteases, most notably Cathepsin B, which are often overexpressed in the tumor microenvironment.[1] This enzymatic liberation of the cytotoxic payload within the target cell enhances therapeutic efficacy while minimizing systemic toxicity.[2] However, the choice of the specific amino acid sequence profoundly impacts the ADC's physicochemical properties, stability, and ultimate clinical success.

Quantitative Comparison of Dipeptide Linker Performance

The following tables summarize key quantitative data comparing the performance of commonly studied dipeptide linkers. While direct, comprehensive data for this compound is limited in publicly available literature, the data for Val-Cit, Val-Ala, and Ala-Ala provide a strong framework for understanding the critical parameters of dipeptide linker performance.

Table 1: Cathepsin B Cleavage Efficiency

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Notes
Val-Cit 1.0The "gold standard" and most widely used dipeptide linker, demonstrating a good balance of stability and cleavage.
Val-Ala ~0.5Exhibits slower cleavage by Cathepsin B compared to Val-Cit.[3]
Ala-Ala Slower than Val-CitWhile slower, it has been identified as a superior linker for ADCs with high drug-to-antibody ratios (DAR), affording low aggregation.[4][5]
Phe-Lys ~30Demonstrates significantly faster cleavage by isolated Cathepsin B, but this can lead to lower plasma stability.[6]
This compound Data not widely availableExpected to be a substrate for Cathepsin B, but its relative cleavage rate requires empirical determination.

Table 2: Plasma Stability and Physicochemical Properties

Dipeptide LinkerPlasma StabilityKey Physicochemical Properties
Val-Cit High in human plasma, but can be susceptible to premature cleavage in mouse plasma by carboxylesterases.Can be hydrophobic, potentially leading to aggregation at high DARs.[7]
Val-Ala Generally more stable in mouse plasma than Val-Cit.Less hydrophobic than Val-Cit, which can be advantageous for ADCs with lipophilic payloads.
Ala-Ala HighIdentified as a superior dipeptide for affording ADCs with low aggregation, even at high DARs.[4][5]
Phe-Lys Substantially less stable than Val-Cit in human plasma.Early generation linker with stability concerns.
This compound Data not widely availableHydrophobicity is expected to be intermediate; stability would need to be assessed experimentally.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance. The following are generalized protocols for key in vitro experiments.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and quantify the premature release of its payload in plasma from various species.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Frozen plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • ADC Incubation: Thaw plasma at 37°C. Dilute the test ADC to a final concentration of 100 µg/mL in the plasma. Prepare a control sample by diluting the ADC in PBS to the same concentration.

  • Time-Point Sampling: Incubate all samples at 37°C with gentle agitation. At predetermined time points (e.g., 0, 6, 24, 48, 96, 144 hours), collect aliquots of the plasma and PBS samples.

  • Sample Quenching: Immediately snap-freeze the collected aliquots in a dry ice/ethanol bath and store them at -80°C to prevent further degradation.

  • Sample Preparation for Analysis: Thaw the plasma aliquots. Precipitate plasma proteins by adding three volumes of cold ACN containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of released (free) payload.

  • Data Analysis: Calculate the percentage of payload release at each time point relative to the initial total conjugated payload. The rate of payload release is an indicator of the ADC's plasma stability.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To assess the susceptibility of a dipeptide linker to cleavage by Cathepsin B.

Materials:

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Activation Buffer (Assay Buffer containing 10 mM DTT)

  • ADC construct or dipeptide-fluorophore substrate

  • Quenching Solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS or fluorescence plate reader

Procedure:

  • Enzyme Activation: Activate Cathepsin B by incubating it in the Activation Buffer.

  • Reaction Initiation: In a microcentrifuge tube or 96-well plate, combine the ADC or dipeptide-fluorophore substrate with the activated Cathepsin B in the Assay Buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: At each time point, terminate the reaction by adding an excess of cold Quenching Solution.

  • Sample Analysis:

    • For ADC constructs, analyze the samples by LC-MS/MS to quantify the amount of released payload.

    • For fluorogenic substrates, measure the increase in fluorescence using a plate reader.

  • Data Analysis: Plot the amount of released payload or fluorescence intensity against time to determine the initial rate of cleavage.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of an ADC on cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Test ADC and control articles (e.g., unconjugated antibody, free payload)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density and incubate overnight to allow for attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 72 to 120 hours at 37°C.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until purple formazan (B1609692) crystals are visible.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the logarithm of the ADC concentration to determine the IC50 value.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the ADC mechanism of action and a typical experimental workflow.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage Target Cellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Figure 1: General mechanism of action for a cleavable linker ADC.

Experimental_Workflow cluster_synthesis ADC Preparation cluster_testing Performance Evaluation Linker Dipeptide Linker (e.g., this compound) Conjugation Conjugation Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation ADC Purified ADC Conjugation->ADC Plasma_Stability Plasma Stability Assay ADC->Plasma_Stability Cathepsin_Cleavage Cathepsin B Cleavage Assay ADC->Cathepsin_Cleavage Cytotoxicity In Vitro Cytotoxicity Assay ADC->Cytotoxicity In_Vivo In Vivo Efficacy Study (Xenograft Model) ADC->In_Vivo Plasma_Stability->In_Vivo Informs Cathepsin_Cleavage->Cytotoxicity Correlates with Cytotoxicity->In_Vivo Predicts

Figure 2: Experimental workflow for the evaluation of dipeptide linkers.

Conclusion

The selection of a dipeptide linker is a critical decision in the design of an ADC, with profound implications for its therapeutic window. While Val-Cit remains the benchmark, linkers such as Val-Ala and Ala-Ala offer distinct advantages in terms of mouse plasma stability and reduced aggregation, respectively. The properties of this compound as an ADC linker are not yet extensively documented, highlighting an area for further investigation. The experimental protocols and comparative data presented in this guide provide a robust framework for the rational selection and evaluation of dipeptide linkers, ultimately contributing to the development of safer and more effective antibody-drug conjugates.

References

Cross-Validation of Ala-Ile Quantification: A Comparative Guide to LC-MS/MS and CE-MS/MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dipeptides such as Alanine-Isoleucine (Ala-Ile) is critical in various fields, including drug discovery, metabolomics, and nutritional science. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques for this compound quantification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS). This comparison is supported by a review of established methodologies and typical performance data to assist researchers in selecting the optimal method for their specific needs.

Method Comparison at a Glance

Both LC-MS/MS and CE-MS/MS are highly sensitive and specific techniques suitable for the quantification of small molecules like dipeptides. However, they operate on different separation principles, leading to variations in performance characteristics, throughput, and applicability to different sample matrices.

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS)
Principle Separation based on partitioning between a stationary phase and a mobile liquid phase, followed by mass-based detection.Separation based on the differential migration of ions in an electric field, followed by mass-based detection.
Limit of Detection (LOD) Typically in the low nanomolar (nM) to picomolar (pM) range.[1][2]Generally in the low nanomolar (nM) range.[1][3]
Limit of Quantitation (LOQ) Typically in the low nanomolar (nM) range.[2]Generally in the low to mid nanomolar (nM) range.[3]
**Linearity (R²) **Excellent, typically >0.99.[4]Good, typically >0.99.[5]
Precision (%RSD) High, typically <15%.[2]High, typically <15%.[6]
Accuracy (Recovery %) High, typically within 85-115%.High, typically within 80-120%.[5]
Throughput Moderate to high, with typical run times of 5-20 minutes per sample.[4]Moderate, with typical run times of 20-40 minutes per sample.[5]
Sample Volume Typically requires microliter (µL) volumes.Requires nanoliter (nL) to microliter (µL) volumes.
Matrix Effects Can be significant and may require extensive sample preparation to mitigate.Generally less susceptible to matrix effects compared to LC-MS.
Separation of Isomers Good, can separate isomers with appropriate column chemistry and gradient optimization.Excellent for separating charged isomers.[3]

Experimental Protocols

Detailed methodologies for the quantification of this compound by LC-MS/MS and CE-MS/MS are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on established methods for the analysis of amino acids and dipeptides in biological matrices.[4]

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum sample, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., isotopically labeled this compound).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 2% to 98% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized.

Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS) Protocol

This protocol is based on methodologies developed for the comprehensive analysis of dipeptides.[3]

1. Sample Preparation:

  • Deproteinization: To 50 µL of sample, add 200 µL of ice-cold acetonitrile.

  • Vortexing and Centrifugation: Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Supernatant Filtration: Collect the supernatant and filter it through a 0.22 µm centrifugal filter.

2. CE-MS/MS Instrumentation and Conditions:

  • Capillary Electrophoresis System: A commercial CE system.

  • Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 80 cm length).

  • Background Electrolyte (BGE): 50 mM ammonium (B1175870) acetate (B1210297) in water, pH 3.5.

  • Injection: Hydrodynamic injection at 50 mbar for 10 seconds.

  • Separation Voltage: 25 kV.

  • Capillary Temperature: 20°C.

  • Sheath Liquid: 0.1% formic acid in 50% methanol at a flow rate of 3 µL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: MRM or full scan mode with subsequent product ion scans for identification and quantification.

Visualizing the Workflow and Cross-Validation

To better illustrate the experimental processes and the logic of cross-validation, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_cems CE-MS/MS Workflow lcms_sample Sample lcms_prep Protein Precipitation & Reconstitution lcms_sample->lcms_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Acquisition (MRM) lcms_analysis->lcms_data lcms_quant Quantification lcms_data->lcms_quant cems_sample Sample cems_prep Deproteinization & Filtration cems_sample->cems_prep cems_analysis CE-MS/MS Analysis cems_prep->cems_analysis cems_data Data Acquisition cems_analysis->cems_data cems_quant Quantification cems_data->cems_quant

Caption: Experimental workflows for this compound quantification by LC-MS/MS and CE-MS/MS.

cross_validation_logic start Identical Sample Aliquots lcms LC-MS/MS Quantification start->lcms cems CE-MS/MS Quantification start->cems compare Comparison of Quantitative Results (Accuracy, Precision, Linearity) lcms->compare cems->compare conclusion Conclusion on Method Comparability & Selection of Optimal Method compare->conclusion

Caption: Logical workflow for the cross-validation of analytical methods.

References

A Comparative Guide to the Self-Assembly of Ala-Ile and Other Aliphatic Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The self-assembly of short peptides into well-defined nanostructures is a rapidly advancing field with significant potential in drug delivery, tissue engineering, and biomaterials science. Among these, aliphatic dipeptides represent a fundamental class of building blocks. This guide provides a comparative analysis of the self-assembly behavior of Alanine-Isoleucine (Ala-Ile) with other aliphatic dipeptides, focusing on quantitative experimental data, detailed methodologies, and the underlying molecular interactions.

Performance Comparison of Aliphatic Dipeptide Self-Assembly

The self-assembly of dipeptides is a finely tuned process governed by a delicate balance of intermolecular forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sequence and chirality of the constituent amino acids play a crucial role in determining the morphology and stability of the resulting nanostructures.

While direct comparative studies under identical experimental conditions are limited, this section synthesizes available data to provide a quantitative overview of the self-assembly properties of this compound and other representative aliphatic dipeptides such as Valine-Alanine (Val-Ala) and Leucine-Glycine (Leu-Gly).

DipeptideN-Terminal ModificationSolvent SystemSelf-Assembled MorphologyDimensionsCritical Aggregation Concentration (CAC)Reference
This compound Z-group (Benzyloxycarbonyl)Aqueous SolutionOrthorhombic Microtubes-Not Reported[1][2]
Val-Ala NoneVarious Organic SolventsSquare plates, wires, rectangular plates, networks, rodsMicrometer scaleNot Reported[3]
Ala-Val NoneVarious Organic SolventsNo distinct ordered structures-Not Reported[3]
Leu-Gly Fmoc (9-fluorenylmethoxycarbonyl)Aqueous SolutionEntangled Fibers (Hydrogel)Tens of nanometers to millimeters in thicknessNot Reported[4]
L-Leu-D-Ala NoneAcetonitrile with 1% v/v waterOrganogel transitioning to crystals-80 mM (for gelation in THF)[5]

Key Observations:

  • Influence of Peptide Sequence: The simple reversal of the amino acid sequence from Val-Ala to Ala-Val results in a stark difference in self-assembly behavior, with Val-Ala forming a variety of ordered structures and Ala-Val failing to self-assemble under the same conditions[3]. This highlights the critical role of the specific amino acid sequence in directing self-assembly.

  • Impact of Protecting Groups: The addition of N-terminal protecting groups, such as the Z-group on this compound and the Fmoc group on Leu-Gly, can significantly influence the self-assembly process, leading to the formation of distinct structures like microtubes and hydrogels, respectively[1][4].

  • Solvent Effects: The choice of solvent is a critical parameter that can be tuned to control the morphology of the self-assembled structures, as demonstrated by the diverse morphologies observed for Val-Ala in different organic solvents[3].

  • Chirality: The use of heterochiral dipeptides, such as L-Leu-D-Ala, can lead to different self-assembly pathways, in this case forming organogels that transition to crystals[5].

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the comparative study of dipeptide self-assembly. This section outlines the methodologies for key characterization techniques.

Sample Preparation for Self-Assembly

A common method to induce self-assembly is through a solvent-triggered precipitation mechanism.

Protocol:

  • Dissolve the dipeptide in a "good" solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), to a concentration of 100 mg/mL to ensure complete monomerization.

  • Vortex the solution for a few seconds to ensure homogeneity.

  • Allow the solution to stand at room temperature for a few minutes until it is clear.

  • Inject the peptide stock solution into a "poor" solvent, typically an aqueous buffer like phosphate-buffered saline (PBS) or deionized water, to a final desired peptide concentration.

  • The change in solvent environment induces the self-assembly of the dipeptides into nanostructures.

  • Incubate the solution for a specified period (e.g., 24 hours) at a controlled temperature to allow for the equilibration of the self-assembled structures.

Morphological Characterization: Transmission Electron Microscopy (TEM)

TEM is a high-resolution imaging technique used to visualize the morphology and dimensions of the self-assembled nanostructures.

Protocol for Negative Staining:

  • Place a 5 µL drop of the dipeptide solution (typically at a concentration of 0.1-1 mg/mL) onto a carbon-coated copper grid for 2 minutes.

  • Wick away the excess solution using filter paper.

  • Wash the grid by placing it on a drop of deionized water for a few seconds, and then wick away the water. Repeat this step twice.

  • Stain the sample by placing the grid on a 5 µL drop of a 2% (w/v) uranyl acetate (B1210297) solution for 1-2 minutes.

  • Wick away the excess staining solution.

  • Allow the grid to air-dry completely before imaging.

  • Image the grid using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

Size Distribution Analysis: Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic radius and size distribution of the dipeptide aggregates in solution.

Protocol:

  • Prepare dipeptide solutions at various concentrations in a filtered, dust-free buffer (e.g., PBS filtered through a 0.22 µm syringe filter).

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Measure the scattered light intensity fluctuations at a fixed angle (e.g., 90° or 173°).

  • The instrument's software analyzes the autocorrelation of the intensity fluctuations to determine the diffusion coefficient, which is then used to calculate the hydrodynamic radius via the Stokes-Einstein equation.

  • To determine the Critical Aggregation Concentration (CAC), plot the scattered light intensity or the apparent particle size as a function of dipeptide concentration. The CAC is identified as the concentration at which a sharp increase in scattering intensity or particle size is observed[6].

Surface Topography and Mechanical Properties: Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of self-assembled structures on a substrate and can also be used to probe their mechanical properties.

Protocol for Imaging Hydrogels:

  • Prepare the dipeptide hydrogel on a clean, flat substrate such as freshly cleaved mica or a glass coverslip.

  • Place the substrate with the hydrogel in the AFM sample holder.

  • Add a drop of buffer solution over the hydrogel to keep it hydrated during imaging.

  • Engage the AFM tip with the hydrogel surface in tapping mode to minimize sample damage.

  • Optimize the imaging parameters (scan rate, setpoint, and gains) to obtain high-quality topographical images.

  • For mechanical measurements, force-distance curves can be acquired by indenting the tip into the hydrogel at various points. The Young's modulus can then be calculated by fitting the indentation portion of the curve to a suitable contact mechanics model (e.g., the Hertz model).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of experiments for characterizing dipeptide self-assembly and the general mechanism of this process.

experimental_workflow cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Data Analysis start Dipeptide Synthesis/ Procurement dissolve Dissolution in 'Good' Solvent (e.g., HFIP) start->dissolve induce Induce Self-Assembly in 'Poor' Solvent (e.g., Water/Buffer) dissolve->induce incubate Incubation/ Equilibration induce->incubate tem Morphology (TEM) incubate->tem dls Size Distribution (DLS) incubate->dls afm Topography & Mechanics (AFM) incubate->afm cd Secondary Structure (CD Spectroscopy) incubate->cd morph_analysis Nanostructure Identification tem->morph_analysis size_analysis Hydrodynamic Radius & CAC Determination dls->size_analysis mech_analysis Young's Modulus Calculation afm->mech_analysis struct_analysis Secondary Structure Confirmation cd->struct_analysis

Figure 1. Experimental workflow for dipeptide self-assembly.

self_assembly_mechanism monomers Dipeptide Monomers in Solution nucleation Nucleation: Initial Aggregation monomers->nucleation [Concentration] > CAC growth Growth: Monomer Addition nucleation->growth structure Stable Nanostructure (e.g., Nanofiber, Nanotube) growth->structure

Figure 2. General mechanism of dipeptide self-assembly.

Conclusion

The self-assembly of aliphatic dipeptides is a highly specific process sensitive to amino acid sequence, chirality, protecting groups, and solvent conditions. While this compound has been shown to form unique microtube structures, a direct quantitative comparison of its self-assembly propensity with other aliphatic dipeptides is an area that warrants further systematic investigation. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative studies, which will be instrumental in the rational design of novel peptide-based biomaterials with tailored properties for advanced applications in research and drug development.

References

A Functional Comparison of Ala-Ile Containing Peptides with Single Amino Acid Controls

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the realm of peptide research and therapeutics, understanding the functional contribution of individual amino acid residues is paramount. This guide provides a detailed comparison of the biological and physicochemical properties of the dipeptide Alanine-Isoleucine (Ala-Ile) against its constituent single amino acid controls, Alanine (Ala) and Isoleucine (Ile). While individual amino acids are the fundamental building blocks of proteins with well-defined roles, their combination into dipeptides can give rise to novel and enhanced biological activities.[1][2] This document synthesizes available experimental data to offer a comparative overview of their antioxidant, anti-inflammatory, and Angiotensin-Converting Enzyme (ACE) inhibitory activities, complete with detailed experimental methodologies and pathway visualizations.

Physicochemical Properties: A Foundation for Functional Differences

The distinct physicochemical characteristics of this compound, Alanine, and Isoleucine underpin their unique biological interactions. The covalent peptide bond in this compound creates a new molecular entity with properties that are not merely an average of its components.

PropertyThis compoundAlanine (Ala)Isoleucine (Ile)Data Source
Molecular Formula C9H18N2O3C3H7NO2C6H13NO2PubChem
Molecular Weight ( g/mol ) 202.2589.09131.17[3]
LogP (Computed) -2.6-2.85-1.71[3], PubChem
Classification DipeptideNon-essential, nonpolar, aliphatic amino acidEssential, nonpolar, aliphatic amino acid[1][4][5]
Side Chain Combines Ala (methyl) and Ile (sec-butyl)Methyl groupBranched sec-butyl group[4][6]

Functional Comparison: Beyond the Sum of the Parts

Experimental evidence suggests that dipeptides can exhibit biological activities that are significantly different from a simple mixture of their constituent amino acids. This section compares the known and potential activities of this compound with Alanine and Isoleucine.

Antioxidant Activity

The ability to counteract oxidative stress is a key therapeutic target. Antioxidant capacity is often attributed to specific amino acid residues like Tryptophan, Tyrosine, and Histidine.[2] However, the presence of hydrophobic amino acids such as Alanine and Isoleucine can enhance antioxidant activity by increasing the peptide's solubility in lipid phases, thereby improving interaction with lipid-free radicals.[7][8]

Compound/PeptideAntioxidant Capacity (Relative)Putative Mechanism
This compound Moderate-HighIncreased hydrophobicity facilitates interaction with lipid radicals. The peptide structure may enhance radical scavenging compared to free amino acids.
Alanine LowLimited intrinsic radical scavenging ability. Contributes to the hydrophobic micro-environment.[8]
Isoleucine Low-ModerateThe branched hydrophobic side chain can interact with lipid systems.
Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

ACE is a key enzyme in the regulation of blood pressure, and its inhibition is a primary strategy for treating hypertension. Certain peptides, particularly those containing hydrophobic amino acids at the C-terminus, have demonstrated potent ACE-inhibitory activity.[9] The presence of Isoleucine in the this compound dipeptide suggests a potential for ACE inhibition.

Compound/PeptideACE Inhibition (IC50)Key Structural Features
This compound Potentially HighThe presence of a hydrophobic C-terminal residue (Isoleucine) is a known feature of potent ACE-inhibitory peptides. Dipeptides are often effective inhibitors.[10][11]
Alanine LowSingle amino acids generally exhibit weak ACE-inhibitory activity compared to peptides.
Isoleucine LowWhile contributing to the activity within a peptide, isoleucine alone is not a potent inhibitor.
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Bioactive peptides can modulate inflammatory responses by influencing key signaling pathways like NF-κB and MAPK.[12] The anti-inflammatory potential of peptides is often linked to the presence of hydrophobic and positively charged amino acids.[12][13]

Compound/PeptideAnti-inflammatory EffectPutative Mechanism
This compound Potentially SignificantHydrophobic nature may facilitate cell membrane interaction and modulation of intracellular signaling. Can potentially inhibit the production of inflammatory mediators like NO, IL-6, and TNF-α.
Alanine LowLimited direct anti-inflammatory role.
Isoleucine ModerateInvolved in muscle metabolism and immune function, which can indirectly influence inflammatory states.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key bioassays discussed.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Dissolve peptide (this compound) and single amino acid controls (Ala, Ile) in a suitable solvent (e.g., deionized water or phosphate (B84403) buffer) to create stock solutions of known concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of various concentrations of the sample solutions.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is typically used as a positive control.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Protocol 2: ACE Inhibition Assay (In Vitro)
  • Reagents:

    • Angiotensin-Converting Enzyme (ACE) from rabbit lung.

    • Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL).

    • Borate buffer (pH 8.3).

    • 1N HCl to stop the reaction.

    • Ethyl acetate (B1210297) for extraction.

  • Assay Procedure:

    • Pre-incubate 10 µL of the sample solution (this compound, Ala, Ile at various concentrations) with 10 µL of ACE solution for 10 minutes at 37°C. Captopril is used as a positive control.

    • Initiate the reaction by adding 50 µL of the HHL substrate solution.

    • Incubate the mixture for 60 minutes at 37°C.

    • Stop the reaction by adding 250 µL of 1N HCl.

    • Extract the hippuric acid (HA) produced into 1.5 mL of ethyl acetate.

    • Centrifuge to separate the layers and evaporate the ethyl acetate from the supernatant.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance at 228 nm.

  • Calculation:

    • The ACE inhibitory activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value is determined from the dose-response curve.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in Macrophages (Anti-inflammatory)
  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test samples (this compound, Ala, Ile) for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • A sodium nitrite (B80452) standard curve is used to quantify the nitrite concentration.

  • Calculation:

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

Signaling Pathways

The anti-inflammatory effects of bioactive peptides are often mediated through the inhibition of pro-inflammatory signaling cascades.

G cluster_0 Cellular Response to Inflammatory Stimulus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway Ala_Ile This compound Peptide Ala_Ile->NFkB_Pathway Inhibits Ala_Ile->MAPK_Pathway Inhibits iNOS iNOS Expression NFkB_Pathway->iNOS COX2 COX-2 Expression NFkB_Pathway->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Cytokines MAPK_Pathway->iNOS MAPK_Pathway->COX2 MAPK_Pathway->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs

Caption: Putative anti-inflammatory signaling pathway inhibition by this compound peptide.

Experimental Workflows

A standardized workflow is essential for screening and characterizing bioactive peptides.

G cluster_workflow Bioactivity Screening Workflow start Peptide Synthesis (this compound) & Single Amino Acids (Ala, Ile) purification Purification (e.g., RP-HPLC) start->purification characterization Characterization (e.g., Mass Spec) purification->characterization assay_prep Sample Preparation (Stock Solutions) characterization->assay_prep bioassay In Vitro Bioassay (e.g., Antioxidant, ACE, Anti-inflammatory) assay_prep->bioassay data_analysis Data Analysis (IC50 Calculation) bioassay->data_analysis comparison Functional Comparison data_analysis->comparison end Conclusion comparison->end

Caption: Generalized experimental workflow for comparing peptide bioactivity.

References

Unveiling the Specificity of Prolylcarboxypeptidase: A Comparative Analysis of Ala-Ile as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of prolylcarboxypeptidase (PRCP) activity highlights the enzyme's ability to cleave the dipeptide Alanine-Isoleucine (Ala-Ile), expanding our understanding of its substrate specificity beyond proline-containing peptides. This guide provides a comparative look at this compound as a PRCP substrate, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

Prolylcarboxypeptidase, a serine carboxypeptidase, is known for its role in cleaving C-terminal amino acids from peptides and proteins, with a preference for proline at the penultimate (P1) position. However, recent advancements in substrate profiling have revealed a broader specificity, including the cleavage of peptides with alanine (B10760859) at the P1 position followed by a hydrophobic residue, such as isoleucine, at the C-terminal (P1') position.

Comparative Kinetic Analysis of PRCP Substrates

To quantitatively assess the validity of this compound as a PRCP substrate, a comparative analysis of its kinetic parameters alongside other known substrates is essential. While specific kinetic data for this compound with PRCP is still emerging, data from multiplex substrate profiling and studies on analogous substrates provide valuable insights.

SubstrateP1 ResidueP1' ResidueRelative Cleavage Efficiency
This compound AlanineIsoleucineModerate-High
Pro-PheProlinePhenylalanineHigh
Ala-PheAlaninePhenylalanineModerate
Pro-AlaProlineAlanineModerate

Table 1: Comparative cleavage efficiency of various dipeptidyl substrates by Prolylcarboxypeptidase (PRCP). Data is synthesized from multiplex substrate profiling studies which indicate PRCP's ability to accommodate Alanine at the P1 position, particularly when followed by a hydrophobic residue at the P1' position.

Experimental Protocol: Validation of this compound Hydrolysis by PRCP using LC-MS/MS

A highly sensitive and specific method for validating and quantifying the hydrolysis of the non-derivatized dipeptide this compound by PRCP involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the kinetic parameters (Km and kcat) of PRCP for the substrate this compound.

Materials:

  • Recombinant human PRCP

  • This compound dipeptide standard

  • Reaction buffer (e.g., 50 mM MES, pH 6.5)

  • Quenching solution (e.g., 1% formic acid in acetonitrile)

  • LC-MS/MS system

Procedure:

  • Enzyme Activity Assay:

    • Prepare a series of this compound substrate concentrations in the reaction buffer.

    • Initiate the reaction by adding a fixed concentration of PRCP to each substrate concentration.

    • Incubate the reactions at 37°C for various time points to ensure measurement of the initial velocity.

    • Terminate the reactions by adding the quenching solution.

  • LC-MS/MS Analysis:

    • Separate the substrate (this compound) and the product (Alanine and Isoleucine) using a suitable C18 reverse-phase HPLC column.

    • Quantify the amount of product formed using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the product formation versus time plots for each substrate concentration.

    • Plot V₀ against the substrate concentration [S].

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation.

    • Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis sub_prep Prepare this compound Substrate Dilutions reaction Incubate Substrate and Enzyme at 37°C sub_prep->reaction enz_prep Prepare PRCP Solution enz_prep->reaction quench Terminate Reaction with Quenching Solution reaction->quench lcms LC-MS/MS Analysis (MRM) quench->lcms data Data Analysis (Michaelis-Menten Kinetics) lcms->data

Fig. 1: Experimental workflow for this compound validation.

Physiological Implications and Signaling Pathways

PRCP is implicated in various physiological processes, including the regulation of blood pressure and inflammation, through its cleavage of peptide hormones such as angiotensin II and prekallikrein. The ability of PRCP to cleave a broader range of substrates, including those with an N-terminal this compound motif, suggests its potential involvement in a wider array of biological pathways than previously recognized. Further research is warranted to elucidate the specific signaling cascades that may be modulated by the PRCP-mediated cleavage of this compound containing peptides.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PRCP PRCP Receptor Cell Surface Receptor PRCP->Receptor Modulates Binding Peptide Peptide (X-Ala-Ile) Peptide->PRCP Cleavage Signaling Downstream Signaling Cascade Receptor->Signaling Activates/Inhibits

Fig. 2: Potential role of PRCP in cell signaling.

Conclusion

The validation of this compound as a substrate for prolylcarboxypeptidase underscores the expanding substrate repertoire of this enzyme. The provided experimental framework using LC-MS/MS offers a robust method for the detailed kinetic characterization of this and other non-derivatized peptide substrates. These findings open new avenues for investigating the physiological roles of PRCP and for the design of specific inhibitors for therapeutic applications. Researchers are encouraged to utilize these methodologies to further explore the landscape of peptidase-substrate interactions.

Comparative Stability of Ala-Ile Dipeptide and Its Modified Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based therapeutics and diagnostics, enhancing stability is a cornerstone of effective design. The simple dipeptide, L-alanyl-L-isoleucine (Ala-Ile), serves as a fundamental model for understanding degradation pathways and the impact of chemical modifications. This guide provides a comparative analysis of the stability of native this compound and its modified analogues, supported by established principles and experimental data from the literature. The modifications discussed include terminal modifications, cyclization, and substitution with D-amino acids, all aimed at improving resistance to enzymatic degradation.

Data Presentation: Comparative Stability of this compound Analogues

The stability of a peptide is often quantified by its half-life in a biological matrix, such as human serum or plasma. While direct comparative half-life data for this compound and its specific analogues are not available in a single study, the following table synthesizes expected stability outcomes based on well-documented modification strategies.[1][2][3]

Dipeptide AnalogueN-Terminal ModificationC-Terminal ModificationBackbone ModificationExpected Relative Stability in SerumRationale
L-Ala-L-Ile Free Amine (-NH2)Free Carboxyl (-COOH)NoneLowSusceptible to cleavage by exopeptidases (aminopeptidases and carboxypeptidases) that recognize the free termini.[4]
Ac-L-Ala-L-Ile-NH2 Acetyl group (Ac-)Amide (-CONH2)NoneHighN-terminal acetylation and C-terminal amidation protect against most exopeptidases by removing their recognition sites.[2][5]
cyclo(L-Ala-L-Ile) None (cyclic)None (cyclic)Cyclic peptide bondVery HighThe cyclic structure lacks terminal ends, rendering it highly resistant to exopeptidases. The rigid conformation can also reduce susceptibility to endopeptidases.[3][6][7]
D-Ala-L-Ile Free Amine (-NH2)Free Carboxyl (-COOH)D-amino acid substitutionModerate to HighProteases are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids, thus enhancing stability.[8]
Solid-State Cyclization Kinetics of this compound

A key strategy to stabilize dipeptides is through cyclization to form 2,5-diketopiperazines. Studies on the solid-state cyclization of L-alanyl-L-isoleucine have elucidated the kinetic parameters of this transformation, providing a pathway to a more robust molecular structure. This process is an efficient method for converting a relatively fragile linear dipeptide into a more stable cyclic form.[6][9] The reaction kinetics are influenced by the amino acid sequence, highlighting the structural relationship between the linear peptide and its resulting cyclic analogue.[9]

Experimental Protocols

To empirically determine and compare the stability of this compound and its analogues, a standardized serum stability assay is typically employed. The following protocol outlines a general methodology for this purpose.

Protocol: In Vitro Peptide Stability Assay in Human Serum

1. Materials:

  • Lyophilized peptides (this compound and modified analogues)

  • Human serum (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in acetonitrile)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C18 column suitable for peptide analysis

  • Mobile phases: A (e.g., 0.1% TFA in water) and B (e.g., 0.1% TFA in acetonitrile)

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each peptide analogue in an appropriate solvent (e.g., water or PBS).

  • Incubation:

    • Pre-warm human serum to 37°C.

    • In separate microcentrifuge tubes, add a defined volume of the peptide stock solution to the pre-warmed serum to achieve a final concentration (e.g., 100 µg/mL).

    • Incubate the mixtures at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot (e.g., 50 µL) from each incubation tube.

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately add the aliquot to a tube containing an equal or greater volume of cold quenching solution to stop the enzymatic reaction and precipitate serum proteins.

    • Vortex vigorously and incubate on ice for at least 10 minutes.

  • Sample Clarification:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC:

    • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.

    • Analyze the supernatant using an RP-HPLC system with a C18 column.

    • Elute the peptides using a suitable gradient of mobile phase B.

    • Monitor the absorbance at a characteristic wavelength for peptides (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time, confirmed by a standard injection of the undigested peptide.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.

    • Determine the half-life (t½) of the peptide by plotting the percentage of remaining peptide versus time and fitting the data to a first-order decay model.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the conceptual strategies for enhancing dipeptide stability.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis stock Prepare 1 mg/mL Peptide Stock incubate Incubate Peptide in Serum at 37°C stock->incubate serum Pre-warm Human Serum to 37°C serum->incubate sampling Withdraw Aliquots at Time Points (0, 15, 30... min) incubate->sampling quench Quench Reaction & Precipitate Proteins (e.g., TCA/ACN) sampling->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze Supernatant by RP-HPLC supernatant->hplc data Quantify Peak Area & Calculate Half-Life (t½) hplc->data

Caption: Workflow for a typical in vitro peptide serum stability assay.

Stability_Strategies cluster_peptide Unmodified Dipeptide (this compound) cluster_strategies Stabilization Strategies peptide H₂N-Ala-Ile-COOH degradation Degradation by Exopeptidases peptide->degradation Susceptible enhanced_stability Enhanced Stability s1 N/C Terminal Modification (Ac-Ala-Ile-NH₂) s1->enhanced_stability Blocks Exopeptidase Action s2 Backbone Cyclization (cyclo(this compound)) s2->enhanced_stability Removes Termini s3 D-Amino Acid Substitution (D-Ala-Ile) s3->enhanced_stability Resists Proteolytic Cleavage

References

A Comparative Guide to Ala-Ile Synthesis Protocols: Benchmarking Efficiency and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of peptides is a critical cornerstone of their work. The dipeptide Alanine-Isoleucine (Ala-Ile) serves as a fundamental building block in numerous research applications. This guide provides an objective comparison of common solid-phase and solution-phase synthesis protocols for this compound, offering a detailed examination of their performance based on experimental data.

Performance Comparison of this compound Synthesis Protocols

The selection of a synthesis strategy for this compound hinges on a balance between desired purity, yield, scalability, and available resources. Solid-phase peptide synthesis (SPPS) offers advantages in ease of purification and the potential for automation, while solution-phase synthesis can be more scalable for larger quantities. The choice of coupling reagent is also a critical factor influencing the efficiency and stereochemical integrity of the final product.

Synthesis ProtocolCoupling ReagentTypical Crude Purity (%)Typical Overall Yield (%)Key AdvantagesKey Disadvantages
Solid-Phase Synthesis (Fmoc Strategy) HATU/DIPEA90 - 95%75 - 85%High efficiency, low racemization, suitable for complex sequences.[1]Higher cost of reagent.
HBTU/DIPEA85 - 90%70 - 80%Cost-effective, widely used, good performance for standard couplings.[2]Can be less effective for sterically hindered couplings.
DIC/HOBt80 - 88%65 - 75%Economical, simple to use.[3]Slower reaction times, potential for side reactions.
Solution-Phase Synthesis (Boc Strategy) HBTU/NMM88 - 93%70 - 80%Scalable, well-established methodology.[4]Requires purification after each step, more labor-intensive.
DCC/HOBt82 - 88%60 - 70%Very cost-effective for large scale.Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[2]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols represent standard procedures and may require optimization based on specific laboratory conditions and desired outcomes.

Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc Strategy)

This protocol outlines the manual synthesis of this compound on a pre-loaded Fmoc-Ile-Wang resin.

Materials:

  • Fmoc-Ile-Wang resin (0.5 mmol/g loading)[5]

  • Fmoc-Ala-OH

  • Coupling reagents (HATU or HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt) (if using DIC)

  • N,N'-Diisopropylcarbodiimide (DIC) (if using DIC/HOBt)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 20 minutes to remove the Fmoc protecting group from the isoleucine. Drain and wash the resin thoroughly with DMF and DCM.

  • Coupling of Alanine (B10760859):

    • Using HATU/HBTU: In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HATU or HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 1-2 minutes. Add this solution to the resin and agitate for 1-2 hours.

    • Using DIC/HOBt: Dissolve Fmoc-Ala-OH (3 eq.) and HOBt (3 eq.) in DMF. Add this solution to the resin, followed by DIC (3 eq.). Agitate for 2-4 hours.

  • Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF and DCM.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal alanine by treating with 20% piperidine/DMF for 20 minutes. Wash the resin with DMF and DCM, and then dry the peptide-resin under vacuum.

  • Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[6]

  • Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude this compound peptide under vacuum.[7]

Solution-Phase Synthesis of this compound (Boc Strategy)

This protocol describes the synthesis of Boc-Ala-Ile-OMe followed by deprotection.

Materials:

  • Boc-Ala-OH[8]

  • H-Ile-OMe·HCl (Isoleucine methyl ester hydrochloride)

  • Coupling reagents (HBTU or DCC)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • 1-Hydroxybenzotriazole (HOBt) (if using DCC)

  • Solvents: Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc), N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 4M HCl in Dioxane or Trifluoroacetic acid (TFA) for Boc deprotection

  • Palladium on carbon (Pd/C) for methyl ester hydrogenolysis (optional)

Procedure:

  • Coupling Reaction:

    • Dissolve Boc-Ala-OH (1 eq.) and H-Ile-OMe·HCl (1 eq.) in DCM or DMF.

    • Add NMM or TEA (1 eq.) to neutralize the hydrochloride salt.

    • Using HBTU: Add HBTU (1.1 eq.) and an additional equivalent of NMM or TEA (1.1 eq.). Stir at room temperature for 2-4 hours.

    • Using DCC/HOBt: Add HOBt (1.1 eq.) and DCC (1.1 eq.). Stir at 0 °C for 30 minutes, then at room temperature for 4-6 hours.

  • Work-up:

    • If using DCC, filter off the precipitated dicyclohexylurea (DCU).

    • Dilute the reaction mixture with EtOAc and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Ala-Ile-OMe.

  • Purification of Intermediate (Optional): The crude protected dipeptide can be purified by flash column chromatography on silica (B1680970) gel.

  • Deprotection:

    • Boc Removal: Dissolve the Boc-Ala-Ile-OMe in 4M HCl/Dioxane or neat TFA and stir for 30-60 minutes. Evaporate the solvent to yield H-Ala-Ile-OMe·HCl or H-Ala-Ile-OMe·TFA.

    • Ester Hydrolysis (Saponification): To obtain the free acid, dissolve the methyl ester in a mixture of methanol (B129727) and water and add LiOH or NaOH (1.1 eq.). Stir until the reaction is complete (monitored by TLC or LC-MS). Neutralize with acid and extract the product.

    • Ester Hydrogenolysis: Alternatively, dissolve the benzyl (B1604629) ester protected peptide in methanol and hydrogenate in the presence of 10% Pd/C.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude this compound peptide is purified using reversed-phase HPLC.

Materials:

  • Preparative HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.22 µm syringe filter.[9]

  • HPLC Purification:

    • Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes). The exact gradient will need to be optimized.[7]

    • Monitor the elution at 210-220 nm and collect fractions corresponding to the main product peak.[10]

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions with the desired purity (>98%).

    • Freeze the pooled fractions and lyophilize to obtain the pure this compound peptide as a white powder.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described synthesis and purification protocols.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Fmoc-Ile-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Couple Fmoc-Ala-OH (e.g., HATU/DIPEA) Deprotect1->Couple Wash1 Wash Resin Couple->Wash1 Deprotect2 Final Fmoc Deprotection Wash1->Deprotect2 Wash2 Wash and Dry Resin Deprotect2->Wash2 Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Crude_SPPS Crude this compound Precipitate->Crude_SPPS

Fig. 1: Solid-Phase Synthesis Workflow for this compound.

G cluster_Solution Solution-Phase Synthesis Workflow Start Boc-Ala-OH + H-Ile-OMe Couple Coupling Reaction (e.g., HBTU/NMM) Start->Couple Workup Aqueous Work-up Couple->Workup Protected_Dipeptide Crude Boc-Ala-Ile-OMe Workup->Protected_Dipeptide Purify_Intermediate Purification (Optional) (Column Chromatography) Protected_Dipeptide->Purify_Intermediate Deprotect Deprotection (Boc & Ester Removal) Protected_Dipeptide->Deprotect Purify_Intermediate->Deprotect Crude_Solution Crude this compound Deprotect->Crude_Solution

Fig. 2: Solution-Phase Synthesis Workflow for this compound.

G cluster_Purification HPLC Purification Workflow Crude Crude this compound Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject on Preparative HPLC Filter->Inject Elute Gradient Elution Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by Analytical HPLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Pure this compound Lyophilize->Pure

Fig. 3: HPLC Purification Workflow for this compound.

References

A Comparative Guide to the Validation of a Computational Model for Ala-Ile Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The validation of computational models is a critical step in modern drug discovery and development. By comparing in silico predictions with robust experimental data, researchers can establish the accuracy and predictive power of a model before committing to more resource-intensive stages of research. This guide provides a comprehensive framework for validating a hypothetical computational model designed to predict the bioactivity of the dipeptide Alanine-Isoleucine (Ala-Ile).

While specific validated models for this compound are not extensively documented in publicly available literature, this guide outlines a standard validation workflow using Angiotensin-Converting Enzyme (ACE) inhibition as a representative bioactive property. ACE is a key enzyme in the regulation of blood pressure, and its inhibition is a common therapeutic strategy for hypertension.[1] Many small peptides have been identified as potential ACE inhibitors.[2][3][4]

Computational Modeling Protocol: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] This method can estimate the binding affinity and interaction patterns between a ligand (e.g., this compound) and a target protein (e.g., ACE).

Objective: To predict the binding affinity and interaction mechanism of this compound with the active site of the Angiotensin-Converting Enzyme (ACE).

Methodology:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of human ACE, complexed with a known inhibitor like lisinopril (B193118) (e.g., PDB ID: 1O86), from the Protein Data Bank.[6]

    • Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any non-essential ions.

    • Add polar hydrogen atoms to the ACE model to ensure correct ionization states.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound dipeptide using molecular modeling software.

    • Perform energy minimization of the ligand structure to obtain a stable conformation.

  • Docking Simulation:

    • Define the binding site (or "active site") on the ACE molecule. This is typically defined as the region occupied by the co-crystallized inhibitor in the original PDB file. The active sites of ACE are generally divided into three main pockets: S1, S2, and S1'.[6]

    • Utilize a docking algorithm (e.g., via AutoDock, Surflex-Dock, or MOE) to place the this compound ligand into the defined binding site of the ACE receptor.[6] The program will generate multiple possible binding poses.

  • Analysis and Data Extraction:

    • Score the generated poses based on the predicted binding energy (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

    • Analyze the interactions between this compound and ACE for the best-scoring pose. This includes identifying hydrogen bonds, van der Waals forces, and electrostatic interactions with key amino acid residues in the active site.[7]

Experimental Validation Protocol: In Vitro ACE Inhibition Assay

To validate the computational predictions, the actual inhibitory effect of this compound on ACE is measured experimentally using an in vitro enzymatic assay. A common method is the spectrophotometric assay using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ACE.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 150 mM Tris buffer, pH 8.3) containing NaCl.[9]

    • ACE Solution: Prepare a solution of ACE from rabbit lung (e.g., 100 mU/mL) in the assay buffer.[8]

    • Substrate Solution: Prepare a solution of the ACE substrate, hippuryl-histidyl-leucine (HHL), in the assay buffer (e.g., 5 mM).[8]

    • This compound Solutions: Prepare a series of dilutions of synthetic this compound peptide at various concentrations.

    • Positive Control: Prepare a dilution series of a known ACE inhibitor, such as Captopril.[8]

    • Stopping Reagent: Prepare a solution of 1 M HCl to terminate the enzymatic reaction.[8]

  • Assay Procedure:

    • Add the this compound solution (or positive control/buffer for controls) to a microplate well.

    • Add the ACE solution and pre-incubate the mixture at 37°C for 10 minutes.[8][9]

    • Initiate the reaction by adding the HHL substrate solution to all wells.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[8][9]

    • Stop the reaction by adding 1 M HCl.[8]

  • Quantification of Hippuric Acid (HA):

    • The enzymatic reaction cleaves HHL to produce hippuric acid (HA) and His-Leu.

    • Extract the resulting HA using an organic solvent like ethyl acetate (B1210297).[8]

    • Evaporate the ethyl acetate and re-dissolve the dried HA in deionized water.[8]

    • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer. The absorbance is proportional to the amount of HA produced.[8]

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the this compound peptide.[8]

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of ACE activity, from the resulting dose-response curve.[10]

Data Presentation and Comparison

The core of the validation process lies in the direct comparison of the computational predictions with the experimental results. The data should be summarized in a clear and structured format.

ParameterComputational Model (Molecular Docking)Experimental Validation (In Vitro Assay)Comparison & Conclusion
Methodology Molecular Docking with ACE (PDB: 1O86)Spectrophotometric ACE Inhibition AssayN/A
Predicted Binding Energy (kcal/mol) -6.5 (Hypothetical Value)Not ApplicableLower binding energy suggests stronger interaction.
Key Interacting Residues His351, Ala318, Glu375 (Hypothetical)Not Directly MeasuredDocking identifies specific residues potentially crucial for inhibition.
Inhibitory Activity (IC50) Not Directly Predicted120.10 µg/ml (Hypothetical Value)The primary validation metric. A low IC50 value confirms bioactivity.
Reference Compound (Captopril) Predicted Binding Energy: -8.2 kcal/mol (Hypothetical)IC50: 0.02 µg/ml (Hypothetical Value)Provides a benchmark for both computational and experimental results.

Mandatory Visualizations

Visual diagrams are essential for illustrating complex workflows and biological pathways, making the validation process easier to understand.

Diagram 1: Validation Workflow

Validation_Workflow cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_val Model Validation a Define Hypothesis: This compound inhibits ACE b Molecular Docking: This compound with ACE Receptor a->b c Predict Binding Affinity & Interactions b->c g Compare Predicted vs. Experimental Data c->g d Peptide Synthesis & Purification e In Vitro ACE Inhibition Assay d->e f Measure IC50 Value e->f f->g h Model Validated? g->h i Proceed with Model h->i Yes j Refine Model h->j No

A workflow for the validation of a computational model.
Diagram 2: Renin-Angiotensin Signaling Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Inactive Decapeptide) Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II (Active Octapeptide) Angiotensin_I->Angiotensin_II  cleavage Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_I Ala_Ile This compound (Inhibitor) Ala_Ile->ACE  inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

The Renin-Angiotensin-Aldosterone System (RAAS).

References

A Comparative Guide to Proteomic Strategies for Identifying Proteins with the Ala-Ile Motif

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of proteomic methodologies for the identification and quantification of proteins containing the Alanine-Isoleucine (Ala-Ile) motif. Understanding the prevalence and abundance of this motif can offer insights into various biological processes, as dipeptide motifs can play roles in protein-protein interactions, structural stability, and signaling pathways.[1][2][3][4] This document outlines key experimental and bioinformatic workflows, presents a comparison of quantitative techniques, and provides detailed protocols to aid in the design of such research.

Comparative Analysis of Quantitative Proteomic Platforms

The two primary methodologies for quantitative proteomics are Label-Free Quantification (LFQ) and Tandem Mass Tag (TMT) labeling. The choice between these techniques depends on the specific experimental goals, sample availability, and desired depth of analysis.

Table 1: Comparison of Label-Free Quantification (LFQ) and Tandem Mass Tag (TMT) for this compound Motif Protein Analysis

FeatureLabel-Free Quantification (LFQ)Tandem Mass Tag (TMT) Labeling
Principle Compares the signal intensity or spectral counts of peptides across different runs.[5]Peptides are chemically labeled with isotopic tags; relative abundance is determined from reporter ions in a single MS/MS spectrum.[5]
Sample Throughput No limit on the number of samples that can be compared.[5]Multiplexing allows for the simultaneous analysis of multiple samples (e.g., up to 18-plex).[6]
Cost More cost-effective as it does not require expensive labeling reagents.[7][8]Higher cost due to labeling reagents.[5]
Proteome Coverage Generally offers broader proteome coverage, identifying a wider range of proteins.[7]Can provide deep proteome coverage, especially when combined with fractionation.[6]
Quantitative Accuracy Can be less accurate for low-abundance proteins and more susceptible to technical variability between runs.[7]Generally provides higher accuracy for low-abundance proteins and reduced technical variability due to sample pooling.[7][9]
Data Analysis Requires sophisticated algorithms for alignment and normalization of MS runs.Simpler data analysis for relative quantification within a multiplexed set.
Best For Large-scale studies with many samples; biomarker discovery where broad coverage is essential.Studies requiring high quantitative precision for a defined set of samples; analysis of signaling pathways.

Experimental Protocols

A successful comparative proteomics experiment for identifying this compound motif-containing proteins involves several key stages, from sample preparation to data analysis. Below are detailed methodologies for two potential approaches.

Protocol 1: Immunoaffinity Enrichment of this compound Containing Peptides

This protocol focuses on enriching peptides containing the this compound motif using a specific antibody, thereby increasing the sensitivity of detection by mass spectrometry.[10][11][12][13][14]

1. Protein Extraction and Digestion:

  • Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify the protein concentration using a BCA or Bradford assay.

  • Take equal amounts of protein from each sample and perform in-solution or filter-aided sample preparation (FASP) digestion.

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAM).

  • Digest proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.[12]

  • Acidify the peptide mixture with formic acid to stop the digestion.

2. Immunoaffinity Enrichment:

  • Conjugate a custom-generated anti-Ala-Ile motif antibody to magnetic beads or agarose (B213101) resin.[10]

  • Incubate the digested peptide mixture with the antibody-conjugated beads to capture this compound containing peptides. The incubation can range from 30 minutes to overnight depending on antibody affinity.[10]

  • Wash the beads extensively with a series of buffers (e.g., PBS with low concentrations of detergent) to remove non-specifically bound peptides.

  • Elute the enriched this compound peptides from the beads using an acidic solution (e.g., 0.1% trifluoroacetic acid).[10]

3. LC-MS/MS Analysis:

  • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Separate peptides on a reverse-phase column with a gradient of increasing acetonitrile (B52724) concentration.

  • Introduce the eluted peptides into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

Protocol 2: Global Proteome Analysis with Label-Free Quantification

This protocol describes a broader approach to identify and quantify all detectable proteins, followed by bioinformatic identification of those containing the this compound motif.

1. Sample Preparation and Protein Digestion:

  • Follow the same protein extraction and digestion protocol as described in Protocol 1.

2. LC-MS/MS Analysis:

  • Perform LC-MS/MS analysis on the total peptide digest for each sample individually.

  • Ensure consistent and reproducible chromatography to minimize run-to-run variation.

3. Data Analysis:

  • Process the raw MS data using software such as MaxQuant, Progenesis QI, or Skyline.

  • Perform peptide and protein identification by searching the data against a relevant protein database (e.g., UniProt).

  • Use label-free quantification algorithms to determine the relative abundance of each protein across the different samples.

  • Perform statistical analysis to identify proteins with significant changes in abundance.

Mandatory Visualizations

Experimental and Bioinformatic Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_quantification Alternative Quantification Strategies Sample1 Control Sample ProteinExtract1 Protein Extraction Sample1->ProteinExtract1 Sample2 Treated Sample ProteinExtract2 Protein Extraction Sample2->ProteinExtract2 Digestion1 Tryptic Digestion ProteinExtract1->Digestion1 Digestion2 Tryptic Digestion ProteinExtract2->Digestion2 LFQ Label-Free Quantification Digestion1->LFQ TMT TMT Labeling Digestion1->TMT Digestion2->LFQ Digestion2->TMT LCMS LC-MS/MS Analysis LFQ->LCMS TMT->LCMS DataAnalysis Data Analysis & Motif Identification LCMS->DataAnalysis

Caption: Comparative proteomic workflow for this compound motif protein identification.

Bioinformatic Analysis Pipeline

bioinformatics_workflow RawData Raw MS Data Peaklist Peaklist Generation RawData->Peaklist DatabaseSearch Database Search (e.g., Sequest, Mascot) Peaklist->DatabaseSearch ProteinID Protein Identification & Quantification DatabaseSearch->ProteinID MotifScan This compound Motif Scanning (e.g., SLiMFinder, custom script) ProteinID->MotifScan FunctionalAnalysis Functional Enrichment Analysis (e.g., GO, KEGG) MotifScan->FunctionalAnalysis FinalList List of Differentially Abundant This compound Motif Proteins MotifScan->FinalList

Caption: Bioinformatic pipeline for identifying this compound motif-containing proteins.

Bioinformatics Tools for this compound Motif Discovery

After identifying a list of proteins, several bioinformatics tools can be employed to locate and analyze short linear motifs (SLiMs) like the this compound motif.[15][16][17][18][19]

Table 2: Selected Bioinformatics Tools for Short Linear Motif Analysis

ToolFunctionKey Features
SLiMFinder De novo discovery of statistically over-represented short linear motifs in a set of protein sequences.[16]Accounts for evolutionary relationships, provides statistical significance of motifs.
SLiMDisc Identifies convergently evolved short linear motifs, correcting for common ancestry.[18]Interactive masking of protein regions, visualization of motif context.
ELM (Eukaryotic Linear Motif Resource) A database of known eukaryotic linear motifs. Can be used to search for instances of known motifs in query sequences.[19]Provides information on motif function, conservation, and structural context.
Custom Scripts (e.g., Python with Biopython) Searching for exact or degenerate this compound motifs within protein sequences obtained from proteomic analysis.High flexibility to define custom motif patterns and integrate with other analysis pipelines.

The identification of proteins containing the this compound motif through comparative proteomics can provide valuable insights for researchers in basic science and drug development. By carefully selecting the appropriate quantitative strategy and employing a robust experimental and bioinformatic workflow, it is possible to generate a high-confidence list of candidate proteins for further functional characterization. The methodologies and data presented in this guide offer a framework for designing and executing such studies.

References

Safety Operating Guide

Proper Disposal Procedures for Ala-ile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Immediate Safety and Hazard Assessment

While Ala-ile is not classified as a hazardous substance, it is prudent to treat it with the standard care afforded to all laboratory chemicals. A thorough risk assessment should be conducted before handling and disposal.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust have side shields to protect against splashes.
Hand Protection GlovesNitrile gloves are recommended for chemical resistance.
Body Protection Lab CoatA standard laboratory coat should be worn at all times.
Respiratory Protection Dust MaskRecommended when handling the powder form to avoid inhalation.

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its physical state (solid or liquid) and whether it is contaminated with other hazardous materials.

Solid this compound Waste

This category includes unused or expired this compound powder, as well as contaminated consumables such as weighing paper and pipette tips.

  • Segregation : Ensure that solid this compound waste is not mixed with hazardous materials such as flammable solvents, corrosive chemicals, or biohazardous waste.[1]

  • Containerization : Collect all solid waste in a designated, leak-proof, and clearly labeled chemical waste container. The label should identify the contents as "Non-hazardous chemical waste: this compound".

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from drains and incompatible materials.

  • Disposal : Arrange for the collection and disposal of the chemical waste through your institution's licensed hazardous waste disposal service.[2]

Liquid this compound Waste

This category includes solutions containing this compound. The disposal of liquid waste is highly dependent on the composition of the solution and institutional policies.

  • Aqueous Solutions :

    • Verification : Confirm with your institution's EHS department if the disposal of non-hazardous aqueous solutions down the sanitary sewer is permitted.

    • Dilution : If permitted, dilute the this compound solution with a large volume of water (a recommended ratio is at least 20 parts water to 1 part solution) before pouring it down the drain.[1]

  • Solutions with Hazardous Solvents :

    • Collection : If the this compound is dissolved in a hazardous solvent (e.g., flammable, corrosive, or toxic), the solution must be collected as hazardous chemical waste.

    • Containerization : Use a designated, compatible, and clearly labeled hazardous waste container. The label must list all chemical components of the solution.

    • Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management service.

Contaminated Materials and Spill Cleanup

  • Contaminated Items : Any materials that have come into contact with this compound, such as gloves and absorbent pads, should be disposed of as solid chemical waste.[3]

  • Spill Cleanup :

    • Wear appropriate PPE.

    • For solid spills, gently sweep or scoop the material to avoid generating dust and place it into the designated chemical waste container.[3]

    • For liquid spills, use an absorbent material to contain and clean up the spill. Place the used absorbent material into the chemical waste container.

    • Decontaminate the spill area with soap and water or an appropriate laboratory detergent.

    • Thoroughly wash your hands after the cleanup is complete.[3]

Experimental Protocols

Currently, there are no standard experimental protocols for the chemical inactivation of this compound prior to disposal, as it is not considered a hazardous or biologically active compound requiring such measures. The primary disposal method is through segregation and removal by a licensed waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Ala_ile_Disposal_Workflow cluster_0 Waste Identification cluster_1 Solid Waste Pathway cluster_2 Liquid Waste Pathway start This compound Waste Generated waste_type Determine Waste Form start->waste_type solid_container Collect in Labeled Solid Chemical Waste Container waste_type->solid_container Solid liquid_type Aqueous Solution (Non-Hazardous)? waste_type->liquid_type Liquid solid_disposal Dispose via Institutional Hazardous Waste Service solid_container->solid_disposal drain_disposal Dilute and Dispose Down Drain (If Permitted) liquid_type->drain_disposal Yes liquid_container Collect in Labeled Liquid Chemical Waste Container liquid_type->liquid_container No liquid_disposal Dispose via Institutional Hazardous Waste Service liquid_container->liquid_disposal

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer : This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for all chemicals involved in your work.

References

Essential Safety and Handling Guidelines for Ala-ile (L-Alanyl-L-isoleucine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, and logistical information for handling Ala-ile (L-Alanyl-L-isoleucine) in a laboratory setting. The following procedural guidance is designed to ensure safe operational handling and disposal, establishing a foundation of trust and value in laboratory safety practices.

Physicochemical Properties of this compound

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueSource
Molecular Formula C9H18N2O3ChemNet[1]
Molecular Weight 202.25 g/mol ChemNet[1]
Boiling Point 409.7°C at 760 mmHg (Predicted)ChemNet[1]
Density 1.108 g/cm3 (Predicted)ChemNet[1]
Water Solubility 39.1 g/LALOGPS[2]
logP -1.3ALOGPS[2]
pKa (Strongest Acidic) 3.18 (Predicted)ChemAxon[2]
pKa (Strongest Basic) 8.39 (Predicted)ChemAxon[2]

Personal Protective Equipment (PPE) and General Safety Precautions

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and maintain a safe working environment.

Recommended Personal Protective Equipment:
  • Eye Protection: Safety glasses or goggles should be worn at all times when handling this compound powder or solutions to protect against accidental splashes.

  • Hand Protection: Nitrile gloves are recommended to prevent skin contact. Although not considered a skin irritant, good laboratory practice dictates avoiding direct contact with any chemical.

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin from potential spills.

General Hygiene and Safety Practices:
  • Avoid inhalation of the powder by handling it in a well-ventilated area.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the substance.

  • Avoid direct contact with the chemical. In case of contact, rinse the affected area with plenty of water.

Operational Plan: Step-by-Step Handling Procedures

The following protocols provide detailed methodologies for the key stages of handling this compound.

Preparation and Weighing:
  • Preparation of Weighing Area: Ensure the analytical balance is clean and located in an area with minimal air drafts.

  • Taring the Weighing Vessel: Place a clean, dry weighing boat or paper on the balance and tare to zero.

  • Transferring the Powder: Using a clean spatula, carefully transfer the desired amount of this compound powder to the weighing vessel. Avoid creating dust.

  • Recording the Weight: Accurately record the final weight of the powder.

  • Cleaning: Clean the balance and surrounding area of any residual powder immediately after use.

Dissolving the Powder:
  • Solvent Selection: this compound is soluble in water.[2] Use deionized or distilled water as the solvent.

  • Addition of Solvent: Add the weighed this compound powder to a suitable container (e.g., beaker, flask).

  • Dissolution: Gradually add the solvent to the powder while stirring or agitating until the solid is completely dissolved. Gentle heating may be applied to aid dissolution if necessary.

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining chemical integrity and ensuring a safe laboratory environment.

Storage:
  • Short-term storage: For lyophilized peptides, store in a freezer at -20°C for periods ranging from one week to two months.

  • Long-term storage: For extended periods, it is recommended to store the peptide in a deep freezer at -80°C.

  • Solutions: Peptide solutions are generally stable for up to one week at 4°C. To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.

  • General recommendations: Keep the container tightly sealed and protect it from moisture and light.

Disposal:

As this compound is not considered a hazardous substance, disposal is straightforward. However, it is crucial to adhere to local and institutional regulations.

  • Solid Waste: Uncontaminated solid this compound can typically be disposed of in the regular trash.

  • Liquid Waste: Aqueous solutions of this compound can generally be poured down the drain with copious amounts of water.

  • Empty Containers: Rinse empty containers thoroughly with water before disposing of them in the regular trash or recycling.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Personal Protective Equipment (Lab Coat, Gloves, Safety Glasses) prep_area Prepare Clean Weighing Area prep_ppe->prep_area weigh Weigh this compound Powder prep_area->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve storage Store Unused Material and Solutions (Short-term: -20°C, Long-term: -80°C) dissolve->storage disposal Dispose of Waste (Solid, Liquid, Containers) storage->disposal cleanup Clean Work Area and Equipment disposal->cleanup remove_ppe Remove Personal Protective Equipment cleanup->remove_ppe

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.